molecular formula C10H16ClN3O B1531174 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine CAS No. 1219564-21-2

6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine

Cat. No.: B1531174
CAS No.: 1219564-21-2
M. Wt: 229.71 g/mol
InChI Key: ZKOYYUVQXXKJFN-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-isopropoxypropyl)pyridazin-3-amine is a chemical compound with the CAS Registry Number 1219564-21-2 and a molecular formula of C10H16ClN3O, corresponding to a molecular weight of 229.7 g/mol . It is a pyridazine derivative, a class of heterocyclic compounds known for their significant value in medicinal chemistry and drug discovery research. The compound features a chloro-substituted pyridazine ring, an amine linker, and a flexible 3-isopropoxypropyl side chain. This specific molecular architecture, particularly the ether-containing side chain, is often explored to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which can influence its pharmacokinetic profile in biological systems . As a building block, this amine is primarily used in synthetic chemistry programs for developing more complex molecules. Researchers utilize it to create libraries of compounds for high-throughput screening in the search for new bioactive agents . Its structural analogs, such as 6-chloro-N-isopropylpyridazin-3-amine, have been referenced in scientific literature for downstream synthesis, indicating its role in constructing molecules of pharmaceutical interest . The compound is offered with a high purity level of 95% and should be stored according to the supplier's recommendations, typically under controlled conditions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-N-(3-propan-2-yloxypropyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-6-12-10-5-4-9(11)13-14-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYYUVQXXKJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine

Introduction

This compound is a substituted pyridazine derivative. The pyridazine core is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategic functionalization of this core allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This guide, intended for researchers and drug development professionals, provides a detailed, scientifically-grounded pathway for the synthesis of this target molecule. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the chosen synthetic strategy, emphasizing a logical and efficient approach starting from commercially available precursors.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached by disconnecting the N-alkyl side chain from the pyridazine core. This retrosynthetic analysis points to two key building blocks: the heterocyclic core, 6-chloropyridazin-3-amine , and a C3 electrophile bearing the isopropoxy group, such as 1-halo-3-isopropoxypropane .

The forward synthesis, therefore, is designed as a two-stage process:

  • Stage 1: Synthesis of the Core Intermediate. Formation of 6-chloropyridazin-3-amine via a regioselective nucleophilic aromatic substitution (SNAr) on a readily available starting material, 3,6-dichloropyridazine.

  • Stage 2: Final Assembly. Coupling of the 6-chloropyridazin-3-amine intermediate with the side chain via N-alkylation to yield the final product.

This strategy is advantageous as it builds complexity in a controlled, stepwise manner, allowing for the purification and characterization of intermediates, which is crucial for the success of the overall synthesis.

Caption: Retrosynthetic analysis and forward synthesis plan.

Part 1: Synthesis of the Key Intermediate: 6-Chloropyridazin-3-amine

The cornerstone of this synthesis is the efficient preparation of 6-chloropyridazin-3-amine. This is reliably achieved through the mono-amination of 3,6-dichloropyridazine.

Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature activates the carbon atoms attached to leaving groups (in this case, chlorine) towards attack by nucleophiles. The reaction with ammonia proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

While both chlorine atoms at the C3 and C6 positions are activated, the reaction can be controlled to favor mono-substitution by carefully managing stoichiometry and reaction conditions.[1] Using ammonia as the nucleophile allows for the selective displacement of one chlorine atom to yield the desired 3-amino-6-chloropyridazine with high efficiency.

Experimental Protocol: Mono-amination of 3,6-Dichloropyridazine

This protocol is adapted from established procedures utilizing either conventional heating or microwave irradiation for enhanced reaction rates.[2][3][4]

Method 1: Conventional Heating

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a 2.0 M solution of ammonia in methanol (10.0 eq).[3]

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 130°C for 96 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully add water to the reaction mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic phases with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure 3-amino-6-chloropyridazine.[3]

Method 2: Microwave-Enhanced Synthesis

  • Reaction Setup: In a thick-walled microwave-safe glass vial, add 3,6-dichloropyridazine (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 28-30% NH₃ content).[2]

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 30 minutes with a power of 300W.[2]

  • Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a mixture of ethyl acetate and hexane, and dried to yield 3-amino-6-chloropyridazine, often in high purity without the need for further chromatographic purification.[2]

ParameterConventional HeatingMicrowave Irradiation
Reagents 3,6-dichloropyridazine, Ammonia in Methanol3,6-dichloropyridazine, Aqueous NH₄OH
Temperature 130°C120°C
Reaction Time 96 hours30 minutes
Typical Yield ~61%[3]~87%[2]
Notes Longer reaction time, standard lab equipment.Rapid, often higher yield, requires specific microwave reactor.

Part 2: Side Chain Precursor: 1-Bromo-3-isopropoxypropane

For the subsequent N-alkylation step, an electrophilic partner is required. 1-Bromo-3-isopropoxypropane is a suitable reagent. While commercially available, a brief outline of its synthesis is provided for completeness.

Synthesis via Williamson Ether Synthesis
  • Deprotonation: Sodium hydride (NaH) is used to deprotonate isopropanol, forming sodium isopropoxide.

  • Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile, displacing the bromide from an excess of a C3 di-halogenated propane, such as 1,3-dibromopropane, to form the desired ether.

Part 3: Final Assembly: Synthesis of this compound

The final step involves the formation of the C-N bond between the pyridazine core and the isopropoxypropyl side chain. This is achieved through the N-alkylation of the exocyclic amino group of 6-chloropyridazin-3-amine.

Principle and Mechanism: N-Alkylation

This reaction is a nucleophilic substitution where the nitrogen atom of the amino group on the pyridazine ring acts as the nucleophile, attacking the electrophilic carbon of the 1-bromo-3-isopropoxypropane. A base is required to deprotonate the nitrogen atom after the initial alkylation (or to enhance its nucleophilicity beforehand), driving the reaction to completion and neutralizing the HBr byproduct.

Caption: N-Alkylation reaction scheme.

Proposed Experimental Protocol: N-Alkylation

This generalized protocol is based on standard procedures for the N-alkylation of heteroaromatic amines.[2]

  • Reaction Setup: In a reaction vial, dissolve 6-chloropyridazin-3-amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handle with extreme care). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add 1-bromo-3-isopropoxypropane (1.2 eq) dropwise to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting material. Alternatively, microwave irradiation (e.g., 120-150°C for 10-30 minutes) can be employed to accelerate the reaction.

  • Work-up: Cool the reaction to room temperature. If DMF is the solvent, pour the mixture into water and extract with ethyl acetate. If acetonitrile is the solvent, filter off the inorganic salts and concentrate the filtrate.

  • Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure this compound.

Troubleshooting and Optimization

  • Low Yield in Stage 1: If the mono-amination yield is low, ensure the reaction vessel is properly sealed to prevent the escape of ammonia. Using microwave heating is a proven method to increase yield and drastically reduce reaction time.[2]

  • Di-alkylation in Stage 3: The formation of a di-alkylated product is possible if the product amine is deprotonated and reacts again. Using a slight excess of the alkylating agent (1.1-1.2 eq) and carefully monitoring the reaction can minimize this.

  • No Reaction in Stage 3: If the N-alkylation stalls, a stronger base like sodium hydride (NaH) may be necessary to fully deprotonate the starting amine, increasing its nucleophilicity. Ensure all reagents and solvents are anhydrous, especially when using NaH.

References

  • Kaur, N., et al. (2016). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). RSC Advances. Available at: [Link]

  • Al-Zahrani, F. A., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (2024). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... Available at: [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • PubMed Central. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link]

  • Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • PubChem, National Institutes of Health. (Date not available). 3-Isopropoxypropylamine. Available at: [Link]

  • Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar upon which successful therapeutic candidates are built. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, the ability to accurately characterize and interpret these properties is paramount. This guide provides an in-depth technical exploration of 6-chloro-N-isopropylpyridazin-3-amine, a substituted pyridazine derivative. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its unique electronic and hydrogen-bonding capabilities that can enhance biological activity and improve pharmacokinetic profiles.[1][2] This document will not only present the known physicochemical data for 6-chloro-N-isopropylpyridazin-3-amine but will also furnish detailed, field-proven methodologies for the experimental determination of key parameters, thereby offering a comprehensive resource for its application in research and development.

Molecular Identity and Structural Attributes

6-chloro-N-isopropylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and an isopropylamino group. The arrangement of these functionalities imparts specific electronic and steric properties that are crucial to its chemical reactivity and biological interactions.

PropertyValueSource(s)
IUPAC Name 6-chloro-N-(propan-2-yl)pyridazin-3-amine[3]
Synonyms 3-Chloro-6-(isopropylamino)pyridazine, 6-chloro-N-isopropyl-3-pyridazinamine[4][5]
CAS Number 1007-55-2[5]
Molecular Formula C₇H₁₀ClN₃[3]
Molecular Weight 171.63 g/mol [3]
Appearance Off-white solid[6]
Melting Point 114-116 °C[6]

Chemical Structure:

Caption: 2D Chemical Structure of 6-chloro-N-isopropylpyridazin-3-amine.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.[7] A predicted LogP value for 6-chloro-N-isopropylpyridazin-3-amine is available, however, experimental determination is crucial for accurate characterization.

ParameterValueMethodSource(s)
Calculated LogP (XLogP3) 1.9Computational[3]
Experimentally Determined LogP Not available in literature--
Experimental Protocol for LogP Determination by RP-HPLC

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination, requiring smaller sample quantities.[8][9] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Rationale: The principle lies in the partitioning of the analyte between the mobile phase and the hydrophobic stationary phase. Highly lipophilic compounds will have a stronger affinity for the stationary phase, resulting in longer retention times. A calibration curve is constructed using a series of reference compounds with known LogP values.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Calculation prep_standards Prepare standard solutions of reference compounds (known LogP) hplc_analysis Inject standards and sample onto a C18 column prep_standards->hplc_analysis prep_sample Prepare solution of 6-chloro-N-isopropylpyridazin-3-amine prep_sample->hplc_analysis get_retention Record retention times (tR) hplc_analysis->get_retention calc_k Calculate capacity factor (k') for each compound get_retention->calc_k plot_cal Plot log(k') vs. LogP for standards to create calibration curve calc_k->plot_cal det_logp Determine LogP of the sample from its log(k') and the calibration curve plot_cal->det_logp

Caption: Workflow for LogP determination by RP-HPLC.

Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and a buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form). The exact ratio should be optimized to achieve good separation and reasonable retention times.

  • Preparation of Standard Solutions: Prepare stock solutions (e.g., 1 mg/mL) of at least five reference compounds with certified LogP values spanning a range that is expected to include the analyte. Dilute these to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Preparation of Sample Solution: Prepare a stock solution of 6-chloro-N-isopropylpyridazin-3-amine (1 mg/mL) and dilute to the same working concentration as the standards.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength of maximum absorbance for the compounds.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solution onto the HPLC system and record the retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

    • Plot log(k') of the reference compounds against their known LogP values.

    • Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c).

    • Calculate the log(k') for 6-chloro-N-isopropylpyridazin-3-amine and use the regression equation to determine its LogP value.

Ionization Constant (pKa): Impact on Solubility and Receptor Binding

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[10] This parameter is fundamental as it dictates the charge state of a molecule at a given pH, which in turn significantly affects its solubility, permeability, and interaction with biological targets.[10] For 6-chloro-N-isopropylpyridazin-3-amine, the presence of the amino group and the pyridazine nitrogens suggests it will have at least one basic pKa.

ParameterValueMethodSource(s)
Experimentally Determined pKa Not available in literature--
Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution of the analyte as a titrant (an acid or a base) is added incrementally.[11]

Rationale: The titration curve of pH versus the volume of titrant added will show an inflection point at the equivalence point. The pKa can be determined from the pH at the half-equivalence point.[11]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare a dilute solution of the analyte in water or a suitable co-solvent calibrate_ph Calibrate pH meter with standard buffers prep_solution->calibrate_ph add_titrant Add standardized acid (e.g., HCl) in small increments calibrate_ph->add_titrant record_ph Record pH after each addition (allow to stabilize) add_titrant->record_ph plot_curve Plot pH vs. volume of titrant record_ph->plot_curve find_inflection Determine the equivalence point (inflection point of the curve) plot_curve->find_inflection calc_pka Calculate the pKa from the pH at the half-equivalence point find_inflection->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of 6-chloro-N-isopropylpyridazin-3-amine and dissolve it in high-purity water to a known concentration (e.g., 1-5 mM). If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the aqueous pKa will need to be extrapolated.

  • Instrument Setup: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.

  • Titration:

    • Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin adding the standardized titrant (HCl for a basic pKa) in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done visually or more accurately by plotting the first or second derivative of the curve.

    • The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for oral drug absorption. While no specific solubility data for 6-chloro-N-isopropylpyridazin-3-amine is readily available, a general understanding can be inferred from its structure and the properties of related compounds. The presence of the amine and pyridazine nitrogens suggests some degree of aqueous solubility, which will be pH-dependent.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Rationale: This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

G start Add excess solid to solvent (e.g., water, buffer, organic solvent) equilibrate Equilibrate at a constant temperature (e.g., 24-48 hours with agitation) start->equilibrate separate Separate solid from the supernatant (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis) separate->quantify result Report solubility (e.g., in mg/mL or µM) quantify->result

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 6-chloro-N-isopropylpyridazin-3-amine to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, and various organic solvents).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[13]

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µg/mL, or molarity).

Spectral Properties

Spectral data is essential for the structural confirmation and identification of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as N-H stretches for the amine and C=N and C=C stretches for the pyridazine ring.[6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the key physicochemical properties of 6-chloro-N-isopropylpyridazin-3-amine, a compound of interest in medicinal chemistry due to its privileged pyridazine scaffold. While some fundamental data is available from chemical suppliers and databases, this guide emphasizes the critical need for experimental determination of parameters such as LogP, pKa, and solubility to enable robust drug discovery and development programs.

The detailed, step-by-step protocols provided for RP-HPLC-based LogP determination, potentiometric pKa measurement, and thermodynamic solubility assessment serve as a practical resource for researchers. By applying these methodologies, scientists can generate the high-quality, reliable data necessary to build accurate structure-activity relationships, optimize ADME properties, and ultimately advance promising lead candidates through the development pipeline. The continued exploration of pyridazine derivatives like 6-chloro-N-isopropylpyridazin-3-amine holds significant potential for the discovery of novel therapeutics, and a thorough understanding of their physicochemical nature is the essential first step on that journey.

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  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1196. [Link]

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Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-chloro-N-(1-methylethyl)-3-pyridazinamine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-chloro-N-(1-methylethyl)-3-pyridazinamine. It provides in-depth information on its chemical properties, synthesis, reactivity, and applications as a key building block in modern drug discovery.

The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in drug design.[1] Often employed as a less lipophilic bioisostere for a phenyl ring, its two nitrogen atoms provide robust hydrogen-bonding potential, enabling strong and specific interactions with biological targets.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and nicotinic agent properties.[2][3]

Within this important class of compounds, 6-chloro-N-(1-methylethyl)-3-pyridazinamine (also known as 6-chloro-N-isopropylpyridazin-3-amine) emerges as a particularly valuable synthetic intermediate. Its structure combines the key pyridazine core with a reactive chlorine atom and an isopropylamino group, offering a versatile platform for the synthesis of diverse compound libraries aimed at various therapeutic targets.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a compound is the bedrock of any successful research endeavor. The essential details for 6-chloro-N-(1-methylethyl)-3-pyridazinamine are summarized below.

PropertyValueSource(s)
CAS Number 1007-55-2[4][5]
Molecular Formula C₇H₁₀ClN₃[4]
Molecular Weight 171.63 g/mol [4][5]
IUPAC Name 6-chloro-N-(propan-2-yl)pyridazin-3-amine[5]
Synonyms 6-chloro-N-isopropylpyridazin-3-amine, 6-Chloro-N-(1-methylethyl)-3-pyridazinamine[4][5]
Appearance Off-white solid (typical)[6]
Melting Point 198-199°C (for the related N-methyl analog)[6]
XLogP3-AA 1.9[5]
Topological Polar Surface Area (TPSA) 37.8 Ų[4][5]
Hydrogen Bond Donors 1[4][5]
Hydrogen Bond Acceptors 3[4][5]
Rotatable Bonds 2[4][5]
SMILES CC(C)NC1=CC=C(Cl)N=N1[4]

Note: Some physical properties like melting point may vary slightly based on purity and crystalline form. The value provided for the N-methyl analog is for reference.

Synthesis and Purification Workflow

The synthesis of 6-chloro-N-(1-methylethyl)-3-pyridazinamine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two nitrogen atoms, making the chlorine-substituted carbon susceptible to nucleophilic attack.

General Synthetic Protocol

A common and efficient method involves the reaction of 3,6-dichloropyridazine with isopropylamine.

Reaction Scheme: 3,6-Dichloropyridazine + Isopropylamine → 6-chloro-N-(1-methylethyl)-3-pyridazinamine

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or isopropanol. The choice of a protic solvent helps to solvate the amine and facilitate the reaction.

  • Reagent Addition: Add isopropylamine (1.1 to 1.5 equivalents). A slight excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct that forms.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified. A common method is to dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is often purified by recrystallization or column chromatography on silica gel to yield a high-purity solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Charge Reactor with 3,6-Dichloropyridazine and Solvent add_amine Add Isopropylamine (1.1 - 1.5 eq.) start->add_amine reflux Heat to Reflux (80-90°C, 4-12h) add_amine->reflux monitor Monitor by TLC/LC-MS reflux->monitor concentrate Cool and Concentrate (Rotary Evaporation) monitor->concentrate Reaction Complete extract Aqueous Work-up (EtOAc, NaHCO3, Brine) concentrate->extract dry Dry and Filter extract->dry purify Purify by Recrystallization or Column Chromatography dry->purify final_product Isolated Product: 6-chloro-N-(1-methylethyl)- 3-pyridazinamine purify->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Reactivity and Applications in Drug Discovery

The utility of 6-chloro-N-(1-methylethyl)-3-pyridazinamine as a building block stems from the reactivity of the chlorine atom at the 6-position. This site is an electrophilic handle that readily participates in nucleophilic substitution reactions with a wide range of nucleophiles.[2]

Key Applications:

  • Scaffold for Library Synthesis: It is an ideal starting point for creating libraries of novel compounds. By reacting it with various amines, thiols, or alcohols, chemists can rapidly generate a diverse set of molecules for high-throughput screening.

  • Nicotinic Agents: Derivatives of 6-chloropyridazine have shown high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), making this scaffold a person of interest for developing treatments for neurological disorders.[3]

  • Kinase Inhibitors: The pyridazine core can serve as a hinge-binding motif in kinase inhibitors, a critical class of drugs in oncology. The N-isopropyl group can provide desirable steric and electronic properties for binding within the ATP pocket.

  • Agrochemicals: Similar pyridazine structures have been explored for their potential as fungicides and insecticides.[2]

Versatility as a Synthetic Scaffold Diagram

Scaffold_Application cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Derivative Libraries cluster_applications Therapeutic Targets core 6-chloro-N-(1-methylethyl) -3-pyridazinamine (CAS: 1007-55-2) amines Amines (R-NH2) core->amines S_NAr thiols Thiols (R-SH) core->thiols S_NAr alcohols Alcohols (R-OH) core->alcohols S_NAr product_amine Substituted Aminopyridazines amines->product_amine Displaces Cl product_thiol Substituted Thiopyridazines thiols->product_thiol Displaces Cl product_alcohol Substituted Alkoxypyridazines alcohols->product_alcohol Displaces Cl app1 Kinase Inhibitors product_amine->app1 app2 nAChR Modulators product_thiol->app2 app3 Antimicrobials product_alcohol->app3

Caption: Reactivity of the core compound with various nucleophiles to generate diverse libraries.

Analytical Quality Control

Ensuring the purity and identity of the synthesized compound is critical. A standard analytical protocol involves High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

Standard HPLC Protocol
  • Column: C18 reverse-phase column (e.g., Thermo Hypersil Gold®, 50 x 2.1 mm, 1.9 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[7]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be a linear increase from 5-10% B to 95% B over 5-10 minutes.[7]

  • Flow Rate: 0.3 - 0.5 mL/min.[7]

  • Detection: UV detection at 254 nm and 280 nm, coupled with mass spectrometry (ESI+ mode) to confirm the molecular weight (m/z = 172.06 for [M+H]⁺).

  • Purity Assessment: Purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity of ≥98% is typically desired for subsequent applications.[4]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from closely related 6-chloropyridazin-3-amine derivatives indicate that it should be handled with care.[8][9]

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10] It is also harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[8][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[4][8] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

6-chloro-N-(1-methylethyl)-3-pyridazinamine is a highly versatile and valuable building block for drug discovery and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of the pyridazine scaffold make it an essential tool for creating novel chemical entities. By understanding its properties, synthesis, and handling requirements as outlined in this guide, researchers can effectively leverage this compound to accelerate their research and development programs.

References

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An In-depth Technical Guide to the Spectral Data Analysis of N-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of N-Substituted Pyridazines in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and the ability to modulate pharmacokinetic profiles, have established N-substituted pyridazines as a cornerstone in the development of novel therapeutics.[3][4] From potent enzyme inhibitors to receptor modulators, the versatility of the pyridazine scaffold is widely recognized.[5] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of drug development programs. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the unambiguous structural elucidation of N-substituted pyridazines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Deciphering the Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For N-substituted pyridazines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including substitution patterns and stereochemistry.[6][7]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides initial, critical insights into the pyridazine core and its substituents. The chemical shifts (δ) of the pyridazine ring protons are highly dependent on the electronic nature and position of the N-substituent.

  • Characteristic Chemical Shifts: In the parent pyridazine, the protons at the C3/C6 positions are typically found further downfield compared to those at C4/C5 due to the deshielding effect of the adjacent nitrogen atoms.[8] N-substitution significantly influences these shifts. Electron-withdrawing groups on the substituent will generally deshield the ring protons, shifting them to higher ppm values, while electron-donating groups will cause an upfield shift.

  • Coupling Constants (J): The spin-spin coupling between adjacent protons provides information about their connectivity. For a pyridazine ring, typical vicinal coupling constants (³J) are observed, aiding in the assignment of adjacent protons. Long-range couplings can also be observed, providing further structural clues.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyridazin-3(2H)-ones.

ProtonChemical Shift (ppm)Multiplicity
H-46.8 - 7.2d or dd
H-57.2 - 7.6t or dd
H-67.8 - 8.2d or dd

Note: These are approximate ranges and can vary significantly based on the N-substituent and other ring substituents.[9][10]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

  • Characteristic Chemical Shifts: The chemical shifts of the pyridazine ring carbons are also sensitive to the electronic environment. The carbons adjacent to the nitrogen atoms (C3 and C6) are typically found at a lower field (higher ppm) compared to C4 and C5.[8][11] The nature of the N-substituent will cause predictable shifts in the positions of these carbon signals. For instance, in many pyridazin-3(2H)-one derivatives, the C3 carbonyl carbon appears significantly downfield.[11]

Advanced 2D NMR Techniques: Assembling the Structural Puzzle

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex N-substituted pyridazines.[12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the proton-proton connectivity within the molecule. It is instrumental in tracing the spin systems of the pyridazine ring and any aliphatic chains in the N-substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs.[14] This is a highly sensitive technique that allows for the definitive assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[14] This is a crucial experiment for establishing the overall connectivity of the molecule, including the point of attachment of the N-substituent to the pyridazine ring.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments (such as NOESY or ROESY) identify protons that are close in space, irrespective of whether they are directly bonded.[15] This is particularly valuable for determining the regiochemistry of substitution and the conformation of the N-substituent relative to the pyridazine ring.

Experimental Protocol: A General Workflow for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified N-substituted pyridazine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • 1D NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial structural information. Following this, acquire a ¹³C NMR spectrum.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire a suite of 2D experiments. A standard set includes COSY, HSQC, and HMBC.[9][12] If stereochemistry or regiochemistry is , an NOE experiment is highly recommended.[9]

  • Data Processing and Interpretation: Process the acquired data using appropriate software. Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and piece together the molecular structure.

Visualization: A Workflow for Structural Elucidation using 2D NMR

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HMBC HMBC H1_NMR->HMBC Long-Range C-H Bonds NOESY NOESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Direct C-H Bonds C13_NMR->HMBC Long-Range C-H Bonds Connectivity Connectivity Map COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Regiochemistry Regiochemistry NOESY->Regiochemistry Connectivity->Regiochemistry Final_Structure Final Structure Regiochemistry->Final_Structure

Caption: A logical workflow for the structural elucidation of N-substituted pyridazines using a combination of 1D and 2D NMR techniques.

Part 2: Mass Spectrometry - Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For N-substituted pyridazines, it provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.[16][17]

Ionization Techniques

The choice of ionization technique is crucial for obtaining high-quality mass spectra.

  • Electron Impact (EI): EI is a hard ionization technique that often leads to extensive fragmentation.[18][19] While the molecular ion peak may be weak or absent, the resulting fragmentation pattern can be highly informative for structural elucidation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[20] This is ideal for accurately determining the molecular weight of the N-substituted pyridazine.

Fragmentation Analysis

The fragmentation of N-substituted pyridazines in the mass spectrometer follows predictable pathways, providing clues to their structure.[18][21]

  • Cleavage of the N-Substituent: One of the most common fragmentation pathways involves the cleavage of the bond between the nitrogen atom and its substituent. The stability of the resulting fragment ions can provide information about the nature of the substituent.

  • Ring Cleavage: The pyridazine ring itself can undergo cleavage, often with the loss of small, stable molecules like N₂ or HCN.[20] The specific fragmentation pattern can be indicative of the substitution pattern on the ring. For instance, pyridazino-indoles often exhibit cross-ring fragmentation of the pyridazine ring.[20]

Table 2: Common Neutral Losses Observed in the Mass Spectra of Pyridazine Derivatives.

Neutral LossMass (Da)Implication
N₂28Characteristic of the pyridazine ring
HCN27Common in nitrogen-containing heterocycles
CO28Observed in pyridazinone derivatives
Substituent RadicalsVariesIndicates cleavage at the N-substituent bond

Note: The observed fragments are highly dependent on the specific structure of the molecule and the ionization method used.[22][23]

Experimental Protocol: A General Workflow for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the N-substituted pyridazine in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

  • Tandem MS (MS/MS): To gain more detailed structural information, perform a tandem MS experiment. Isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight. Interpret the fragmentation pattern in the MS and MS/MS spectra to deduce the structure of the molecule.

Visualization: A Generalized Fragmentation Pathway for N-Alkyl Pyridazines

Fragmentation_Pathway cluster_ionization Ionization cluster_fragmentation Fragmentation Molecule N-Alkyl Pyridazine Molecular_Ion [M]⁺ Molecule->Molecular_Ion EI Fragment1 [M - R]⁺ Molecular_Ion->Fragment1 α-cleavage Fragment2 [R]⁺ Molecular_Ion->Fragment2 N-R bond cleavage Fragment3 Ring Cleavage Products Molecular_Ion->Fragment3 Retro-Diels-Alder

Caption: A simplified representation of common fragmentation pathways for an N-alkyl pyridazine under electron impact ionization.

Conclusion: An Integrated Approach for Unwavering Confidence in Structural Assignment

The robust and unambiguous characterization of N-substituted pyridazines is a critical step in the drug discovery and development process. A synergistic approach, leveraging the detailed connectivity information from advanced NMR techniques and the molecular weight and fragmentation data from mass spectrometry, provides the highest level of confidence in structural assignments. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively and efficiently elucidate the structures of these vital pharmaceutical building blocks, accelerating the path to new and improved medicines.

References

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A Technical Guide to the Solubility of 6-chloro-N-isopropylpyridazin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical determinant of success throughout the drug development lifecycle. From reaction kinetics and purification in chemical synthesis to formulation and bioavailability in pharmacology, a comprehensive understanding of an API's solubility profile is paramount. This technical guide provides an in-depth exploration of the solubility of 6-chloro-N-isopropylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this guide establishes a framework for its solubility assessment. We will delve into the foundational principles governing solubility, present standardized methodologies for its empirical determination, and analyze the expected solubility behavior based on the physicochemical properties of the molecule and various organic solvents. Data from structurally analogous pyridazine derivatives will be leveraged to provide a practical and illustrative context. This document is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving 6-chloro-N-isopropylpyridazin-3-amine.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are intrinsically linked to its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness".[1] Poor solubility can lead to a cascade of complications, including unpredictable results in in vitro assays, difficulties in purification and formulation, and ultimately, poor bioavailability.[2][3]

6-chloro-N-isopropylpyridazin-3-amine belongs to the pyridazine class of heterocycles, which are recognized as important pharmacophores in numerous therapeutic areas.[4][5][6] The presence of a substituted pyridazine ring can influence a molecule's electronic distribution, polarity, and hydrogen bonding capacity, all of which have a direct bearing on its solubility.[7][8] A thorough characterization of the solubility of 6-chloro-N-isopropylpyridazin-3-amine in a range of organic solvents is therefore not merely an academic exercise, but a crucial step in unlocking its therapeutic potential. This guide will provide the scientific framework and practical methodologies to achieve this.

Physicochemical Properties of 6-chloro-N-isopropylpyridazin-3-amine

To predict and understand the solubility of 6-chloro-N-isopropylpyridazin-3-amine, we must first examine its intrinsic molecular properties. These properties will dictate its interactions with various solvent environments.

PropertyValueSource
Molecular Formula C₇H₁₀ClN₃PubChem[9]
Molecular Weight 171.63 g/mol PubChem[9]
XLogP3 1.9PubChem[9]
Hydrogen Bond Donors 1PubChem[9]
Hydrogen Bond Acceptors 3PubChem[9]
Polar Surface Area 37.8 ŲPubChem[10]

The XLogP3 value of 1.9 suggests a moderate degree of lipophilicity. The presence of both a hydrogen bond donor (the amine group) and multiple acceptor sites (the nitrogen atoms of the pyridazine ring and the chlorine atom) indicates the potential for complex interactions with both protic and aprotic polar solvents. The polar surface area further corroborates the molecule's capacity for polar interactions.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[11][12] This principle is rooted in the thermodynamics of dissolution, which involves overcoming the solute-solute and solvent-solvent interactions to establish new solute-solvent interactions.

Several factors govern this process:

  • Solvent Polarity : The polarity of a solvent, often quantified by its dielectric constant, plays a pivotal role.[13] Polar solvents are generally more effective at dissolving polar or ionic solutes, while non-polar solvents are better suited for non-polar solutes.[12]

  • Hydrogen Bonding : The ability of a solute and solvent to form hydrogen bonds can significantly enhance solubility. Given that 6-chloro-N-isopropylpyridazin-3-amine possesses both hydrogen bond donors and acceptors, its solubility is expected to be favorable in solvents with complementary hydrogen bonding capabilities, such as alcohols.

  • Crystal Lattice Energy : For solid solutes, the energy required to break apart the crystal lattice must be overcome by the energy released upon solvation.[14] Strong intermolecular forces within the crystal can lead to poor solubility, even in a thermodynamically compatible solvent.[14]

Experimental Determination of Solubility: A Standardized Protocol

Obtaining reliable and reproducible solubility data necessitates a standardized experimental approach. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[15][16]

The Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.

Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess 6-chloro-N-isopropylpyridazin-3-amine to a vial prep2 Add a known volume of the organic solvent prep1->prep2 prep3 Securely cap the vial prep2->prep3 equil1 Place in a thermostatically controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours at a constant temperature equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter through a 0.45 µm syringe filter sep2->sep3 quant2 Analyze the filtered supernatant (e.g., by HPLC-UV) sep3->quant2 quant1 Prepare standard solutions of known concentrations quant1->quant2 quant3 Calculate the concentration from the calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions : Add an excess amount of 6-chloro-N-isopropylpyridazin-3-amine to a series of vials, ensuring a visible amount of undissolved solid remains. To each vial, add a known volume of a specific organic solvent. Securely cap the vials to prevent solvent evaporation.[17]

  • Equilibration : Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure equilibrium is reached.[17]

  • Sample Separation : After equilibration, cease agitation and allow the vials to stand at the same temperature for the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid phase. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[18]

  • Quantification : The concentration of the dissolved solute in the filtered supernatant can be determined by a suitable analytical method. High-performance liquid chromatography with UV detection (HPLC-UV) is a common and accurate technique. Prepare a series of standard solutions of 6-chloro-N-isopropylpyridazin-3-amine of known concentrations in the solvent of interest to create a calibration curve. Analyze the filtered sample and determine its concentration by comparing its response to the calibration curve.[17]

Expected Solubility Profile and Solvent Selection

Illustrative Solubility Data of a Structurally Related Compound

The following table presents the mole fraction solubility (x) of 6-chloropyridazin-3-amine in several common organic solvents at different temperatures. This data is provided for illustrative purposes to demonstrate the expected trends.[8]

Solvent298.15 K313.15 K328.15 K343.15 K
Methanol0.04520.07180.10850.1583
Ethanol0.02890.04710.07260.1082
n-Butanol0.01560.02630.04210.0645
N,N-Dimethylformamide (DMF)0.12340.17890.24870.3365
Acetone0.03150.05280.08240.1241
Ethyl Acetate0.01020.01870.03190.0516
Toluene0.00210.00430.00810.0142

Data for 6-chloropyridazin-3-amine is presented for illustrative purposes.[8]

Analysis of Trends:

  • Effect of Temperature : As is typical for the dissolution of solid solutes, the solubility of 6-chloropyridazin-3-amine increases with rising temperature across all tested solvents.[19] This indicates that the dissolution process is endothermic.

  • Effect of Solvent Polarity : The highest solubility is observed in the polar aprotic solvent DMF, which is an excellent solvent for many polar organic molecules. Good solubility is also seen in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding. The solubility is significantly lower in the non-polar aromatic solvent toluene. This aligns with the "like dissolves like" principle.

Based on these trends and the physicochemical properties of 6-chloro-N-isopropylpyridazin-3-amine, a similar solubility profile is anticipated. The presence of the N-isopropyl group may slightly increase its lipophilicity compared to the unsubstituted amine, potentially enhancing its solubility in less polar solvents relative to the parent compound, but the overall trend of higher solubility in polar solvents is expected to hold.

Strategies for Enhancing Solubility

In instances where the solubility of 6-chloro-N-isopropylpyridazin-3-amine in a desired solvent is found to be insufficient for a particular application, several strategies can be employed to enhance it:

  • Co-solvency : The use of a mixture of solvents can modulate the overall polarity of the medium to better match that of the solute.[14] For example, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent can significantly improve solubility.[14]

  • Temperature Adjustment : As demonstrated by the illustrative data, increasing the temperature is a straightforward method to increase the solubility of most solid organic compounds.[14]

  • pH Modification : As a compound with a basic amine group, 6-chloro-N-isopropylpyridazin-3-amine can be protonated in the presence of an acid to form a salt.[14] This salt form is typically much more polar and, consequently, more soluble in polar solvents, including water.[14] This approach is particularly useful if subsequent reaction steps are compatible with acidic conditions.

Conclusion

While quantitative solubility data for 6-chloro-N-isopropylpyridazin-3-amine is not yet extensively documented, a robust framework for its determination and interpretation can be established based on fundamental chemical principles and established experimental methodologies. The physicochemical properties of the molecule suggest a preference for polar organic solvents, a trend that is supported by data from structurally related pyridazine derivatives. The standardized shake-flask method provides a reliable means of generating the precise solubility data required to optimize synthetic routes, purification processes, and formulation development. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively characterize the solubility of 6-chloro-N-isopropylpyridazin-3-amine, thereby accelerating its journey through the development pipeline.

References

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The Strategic Screening of Novel Pyridazine Libraries: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent physicochemical properties, including strong hydrogen-bonding capability, a high dipole moment, and enhanced water solubility, make it an attractive starting point for the design of novel therapeutics.[3] Pyridazine and its derivatives, such as pyridazinones, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][5][6][7][8] This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel pyridazine libraries. The focus is on the causality behind experimental choices and the implementation of self-validating protocols to ensure scientific integrity.

Part 1: Foundational Strategy - Library Design and Curation

The success of any screening campaign is fundamentally linked to the quality and diversity of the chemical library. For pyridazine-based libraries, a thoughtful design strategy is paramount to maximizing the potential for identifying potent and selective hits.

1.1. Scaffold Selection and Diversification:

The versatility of the pyridazine core allows for extensive chemical modification.[9][10] The synthesis of a diverse library should explore substitutions at various positions on the pyridazine ring to modulate the electronic and steric properties of the molecules.[1] Common synthetic routes involve the condensation of hydrazines with 1,4-dicarbonyl compounds or maleic anhydrides.[4] The choice of building blocks should be guided by the desired therapeutic area. For instance, in designing kinase inhibitors, incorporating moieties known to interact with the ATP-binding site is a rational approach.[11]

1.2. Physicochemical Properties and Drug-Likeness:

To enhance the probability of identifying developable drug candidates, it is crucial to design library members with favorable physicochemical properties. Adherence to guidelines such as Lipinski's Rule of Five during the design phase can help ensure oral bioavailability.[12] Computational tools for predicting properties like solubility, permeability, and metabolic stability should be employed to filter out compounds with potential liabilities early in the process.

Part 2: The Screening Cascade - A Multi-tiered Approach to Hit Identification and Validation

A tiered screening approach is the most efficient method for identifying and validating hits from a large chemical library. This process begins with high-throughput primary screening to identify initial hits, followed by more complex and biologically relevant secondary assays to confirm activity and elucidate the mechanism of action.

Primary Screening: Casting a Wide Net

The objective of primary screening is to rapidly assess the biological activity of the entire pyridazine library against a specific target or in a phenotypic assay. High-throughput screening (HTS) methodologies are essential for this stage.[13]

Workflow for Primary High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Pyridazine Library (in DMSO) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plates Assay Plates (e.g., 384-well) Assay_Plates->Dispensing Reagent_Addition Addition of Cells/ Target & Reagents Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Hit_Identification Hit Identification (Statistical Cutoff) Data_Acquisition->Hit_Identification

Caption: High-Throughput Screening (HTS) Workflow.

2.1.1. Anticancer Activity Screening:

A primary screen for anticancer activity often involves assessing the cytotoxicity of the pyridazine library against a panel of cancer cell lines.[14]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15] It is an improvement upon the MTT assay as the formazan product of XTT is water-soluble, simplifying the protocol.[15][16]

  • Cell Seeding: Seed cancer cells in a 96- or 384-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazine library compounds (typically in a dose-response format) and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate vehicle controls (e.g., DMSO).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the activation reagent.

  • XTT Addition: Add the XTT working solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

2.1.2. Antimicrobial Activity Screening:

For antimicrobial screening, the goal is to identify compounds that inhibit the growth of pathogenic microorganisms.[8][17]

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial dilutions of the pyridazine compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

2.1.3. Anti-inflammatory Activity Screening:

A common target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme.[6]

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[18]

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and a colorimetric substrate.

  • Compound Incubation: Incubate the enzyme with various concentrations of the pyridazine compounds in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the absorbance of the oxidized substrate at a specific wavelength over time.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values.

Secondary Screening and Hit Confirmation: From Hits to Leads

Compounds identified as "hits" in primary screens require further investigation to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

2.2.1. Dose-Response Studies and IC50 Determination:

Hits from the primary screen, which is often conducted at a single concentration, must be re-tested in a dose-response format to determine their potency (IC50 or EC50). This is a critical step to eliminate false positives from the primary screen.[13]

2.2.2. Orthogonal Assays:

To ensure that the observed activity is not an artifact of the primary assay format, it is essential to confirm the activity of hits in an orthogonal assay that has a different technological principle. For example, a hit from a fluorescence-based kinase assay could be confirmed using a label-free method like surface plasmon resonance (SPR).

2.2.3. Selectivity Profiling:

For target-based screens, it is crucial to assess the selectivity of the hit compounds. For instance, a kinase inhibitor should be profiled against a panel of other kinases to determine its selectivity profile.[19] High selectivity is often desirable to minimize off-target effects and potential toxicity.

Signaling Pathway for a Hypothetical Pyridazine-based Kinase Inhibitor

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Angiogenesis, etc. Transcription_Factor->Cellular_Response Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->Receptor Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

2.2.4. Structure-Activity Relationship (SAR) Analysis:

The data from the primary and secondary screens should be used to establish a structure-activity relationship (SAR).[3][20][21] This involves analyzing how changes in the chemical structure of the pyridazine derivatives affect their biological activity.[22] SAR studies guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Data Presentation: SAR Table for a Hypothetical Anticancer Pyridazine Series

Compound IDR1 GroupR2 GroupIC50 (µM) vs. HCT-116
PYR-001-H-Phenyl15.2
PYR-002-Cl-Phenyl8.7
PYR-003-OCH3-Phenyl25.1
PYR-004-Cl-4-Fluorophenyl2.1
PYR-005-Cl-2-Chlorophenyl5.4

Part 3: Early ADME Profiling - A Critical Step for Lead Optimization

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting compounds with a higher probability of success in later stages of drug development.[23][24] In vitro ADME assays provide valuable data to guide the optimization of lead compounds.[25][26]

3.1. Key In Vitro ADME Assays:

  • Solubility: Determines the aqueous solubility of a compound, which is critical for absorption.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays predict the ability of a compound to cross the intestinal barrier.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic fate and clearance in the body.

  • CYP450 Inhibition: Assesses the potential of a compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[27]

Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_adme In Vitro ADME Assays Validated_Hits Validated Hits from Secondary Screening Solubility Aqueous Solubility Validated_Hits->Solubility Permeability Permeability (PAMPA/Caco-2) Validated_Hits->Permeability Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Validated_Hits->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Validated_Hits->CYP_Inhibition Lead_Candidates Lead Candidates for In Vivo Studies Solubility->Lead_Candidates Permeability->Lead_Candidates Metabolic_Stability->Lead_Candidates CYP_Inhibition->Lead_Candidates

Caption: In Vitro ADME Profiling Workflow.

Conclusion: A Pathway to Novel Therapeutics

The systematic screening of novel pyridazine libraries, as outlined in this guide, provides a robust framework for the identification and optimization of promising new drug candidates. By integrating rational library design, a tiered screening cascade, and early ADME profiling, researchers can efficiently navigate the complexities of the drug discovery process. The inherent versatility of the pyridazine scaffold, coupled with a rigorous and well-validated screening strategy, holds significant promise for the development of next-generation therapeutics to address a wide range of diseases.

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Introduction: The Pyridazine Scaffold as a Privileged Motif in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyridazine Kinase Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of virtually all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery.[1][2][3] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are a dominant feature, with the pyridazine ring emerging as a particularly advantageous scaffold.[4][5]

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[4] Its unique physicochemical properties distinguish it from carbocyclic analogs like benzene and other azines. The presence of the two nitrogen atoms imparts a high dipole moment, increases polarity and aqueous solubility, and provides two robust hydrogen bond acceptors.[4][6] These features facilitate strong, specific interactions with the ATP-binding pocket of kinases.[4][7] Furthermore, the pyridazine core can enhance metabolic stability and often exhibits low inhibitory effects on cytochrome P450 enzymes, which are desirable pharmacokinetic characteristics.[4][6] This guide provides a detailed exploration of the molecular mechanisms by which pyridazine-based compounds inhibit kinase activity, the experimental methodologies used to elucidate these mechanisms, and the implications for therapeutic development.

Core Mechanisms of Kinase Inhibition by Pyridazine Derivatives

Pyridazine-based inhibitors primarily function by directly competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the kinase's active site. However, the specific nature of this interaction can vary, leading to different inhibition modalities and selectivity profiles.

Type I Inhibition: ATP-Competitive Binding

The most prevalent mechanism for pyridazine kinase inhibitors is ATP-competitive, or Type I, inhibition.[1][8] In this mode, the inhibitor binds to the active conformation of the kinase in the pocket normally occupied by ATP. The pyridazine scaffold is exceptionally well-suited for this role.

  • Hinge-Binding: The ATP-binding site of a kinase features a "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region typically presents one or more backbone amide groups that act as hydrogen bond donors. The two adjacent nitrogen atoms of the pyridazine ring can act as strong hydrogen bond acceptors, forming one or two critical hydrogen bonds with the hinge region, effectively anchoring the inhibitor in place.[6][7] This dual H-bonding capacity is a key advantage of the pyridazine motif.[6]

  • Hydrophobic Interactions: The remainder of the inhibitor, including substituents attached to the pyridazine core, occupies hydrophobic pockets within the active site, mimicking the interactions of the adenine portion of ATP.[1][8]

  • Gatekeeper Residue Interaction: Selectivity among kinases is often governed by the identity of the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket adjacent to the ATP-binding site.[9] The design of substituents on the pyridazine ring that can exploit differences in the size and character of this residue is a crucial strategy for achieving inhibitor selectivity.[9]

Some pyridazine-based scaffolds, such as imidazo[1,2-b]pyridazines, have been shown to interact with the αC helix in the N-terminal lobe rather than the hinge region. While still ATP-competitive, this non-ATP mimetic binding mode can confer enhanced selectivity compared to traditional hinge-binding inhibitors.[10]

cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (H-Bond Donors) p_loop P-Loop (Glycine-rich) inhibitor Pyridazine Inhibitor gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket dfg_motif DFG Motif (Activation Loop) inhibitor->hinge H-Bonds inhibitor->gatekeeper Selectivity Interaction inhibitor->hydro_pocket Hydrophobic Interactions

Caption: Generalized binding mode of a Type I pyridazine kinase inhibitor in the ATP pocket.

Allosteric Inhibition

While less common for this scaffold, allosteric inhibition represents an alternative mechanism. An example is the approved drug deucravacitinib, a 3-aminopyridazine derivative that is an allosteric inhibitor of tyrosine kinase 2 (TYK2).[6] Instead of binding to the active ATP site, it binds to the regulatory pseudokinase domain, stabilizing an inhibitory conformation and preventing the activation of the catalytic domain. This mechanism provides a high degree of selectivity, as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket.

Methodological Guide to Characterizing Inhibitor Mechanism

As a Senior Application Scientist, a rigorous, multi-step approach is essential to fully characterize the mechanism of action of a novel pyridazine kinase inhibitor. The process involves a cascade of biochemical and cellular assays designed to be a self-validating system.

Workflow for Inhibitor Characterization

A Primary Biochemical Screen (e.g., ADP-Glo™) B Determine IC50 (Dose-Response) A->B Confirm Activity C Mechanism of Action Study (e.g., Competition Assay) B->C Understand 'How' D Cellular Target Engagement (e.g., Western Blot, CETSA) B->D Confirm Cellular Activity E Kinome Selectivity Profiling (Kinase Panel Screen) B->E Assess Specificity F In Vivo Efficacy Studies (Animal Models) D->F Validate Therapeutic Hypothesis E->D Inform Off-Target Analysis

Caption: Experimental workflow for characterizing a pyridazine kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

The initial step is to determine if the compound inhibits the target kinase and with what potency (IC50). Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ assay, are robust, high-throughput methods.[11]

Causality: We measure the conversion of ATP to ADP because it is the direct output of kinase activity. By quantifying the amount of ADP produced (or remaining ATP), we can directly infer the rate of the enzymatic reaction and how our inhibitor affects it.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase assay buffer (e.g., HEPES, MgCl2, DTT, surfactant).[4] Prepare serial dilutions of the pyridazine inhibitor in DMSO, then dilute further in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a concentration of ATP relevant to the experimental goals (e.g., the Km of ATP for the enzyme, or a physiological concentration of 1mM for more stringent testing).[3] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal proportional to the initial amount of ADP formed.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Confirming that the inhibitor engages its target in a complex cellular environment is critical. A Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase provides direct evidence of cellular activity.

Causality: A successful kinase inhibitor should reduce the phosphorylation of its direct substrates. Observing a dose-dependent decrease in the phosphorylated form of a substrate, while the total protein level of that substrate remains unchanged, validates that the inhibitor is hitting its target and disrupting the signaling pathway in situ.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line known to have an active target kinase pathway) and allow them to adhere overnight. Treat the cells with increasing concentrations of the pyridazine inhibitor for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Validation: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specificity of the effect.

Selectivity and Structure-Activity Relationship (SAR)

A crucial aspect of the mechanism of action is selectivity. While potent inhibition of the primary target is desired, inhibition of off-target kinases can lead to toxicity.

Kinome Profiling: This involves screening the inhibitor against a large panel of recombinant kinases (kinome scanning) to determine its selectivity profile.[12] The results are often presented as a percentage of inhibition at a fixed concentration or as IC50 values against a subset of sensitive kinases.

Kinase TargetInhibitor 27f IC50 (nM)Selectivity vs. Mps1
Mps1 (TTK) 0.70 -
CDK2/CycA>10,000>14,000x
Aurora A>10,000>14,000x
PLK13,400~4,800x
VEGFR2>10,000>14,000x
Data derived from the discovery of the imidazo[1,2-b]pyridazine Mps1 inhibitor 27f, demonstrating high selectivity.[13]

Structure-Activity Relationship (SAR): The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the ring.[4] For example, in the development of imidazo[1,2-b]pyridazine-based Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, SAR studies revealed that specific substitutions at the 2-position of the fused ring system were critical for achieving high potency.[14] These studies guide medicinal chemists in fine-tuning the molecule to maximize on-target potency while minimizing off-target effects.[14][15]

Mechanisms of Acquired Resistance

A significant challenge in kinase inhibitor therapy is the development of acquired resistance. For ATP-competitive inhibitors like most pyridazine derivatives, the most common mechanism is the emergence of point mutations within the kinase domain of the target protein.[9]

  • Gatekeeper Mutations: The most frequent site of resistance mutations is the gatekeeper residue.[9] A mutation at this position, such as the T315I mutation in BCR-ABL that confers resistance to imatinib, can create steric hindrance that prevents the inhibitor from binding effectively, without significantly compromising the enzyme's ability to bind the smaller ATP molecule.[9][16]

  • Other Active Site Mutations: Mutations in other regions, such as the P-loop, can also confer resistance by altering the conformation of the ATP-binding pocket or disrupting key contacts with the inhibitor.[16][17]

Understanding these resistance mechanisms is vital for the development of next-generation inhibitors that can overcome them.

Conclusion

Pyridazine-based kinase inhibitors represent a powerful and versatile class of therapeutic agents. Their mechanism of action is primarily driven by the unique physicochemical properties of the pyridazine scaffold, which enables high-affinity, selective binding to the ATP pocket of target kinases. A thorough understanding of this mechanism, from molecular interactions to cellular effects and potential resistance pathways, is paramount. The integrated methodological approach outlined in this guide—combining robust biochemical assays, cellular target validation, and comprehensive selectivity profiling—provides the self-validating framework necessary for the successful development of these compounds from promising leads into clinically effective drugs.

References

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

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  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Future Medicinal Chemistry. [Link]

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  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines. [Link]

  • Roskoski, R. Jr. (2016). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

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  • Tunoori, A.R., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Taddei, M., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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  • Henderson, S.C., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Nuffield Department of Medicine. [Link]

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The 6-Chloropyridazin-3-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of its Analogs for Researchers, Scientists, and Drug Development Professionals.

The 6-chloropyridazin-3-amine core is a cornerstone in contemporary medicinal chemistry, recognized for its synthetic versatility and its role as a privileged scaffold in the design of a multitude of biologically active agents. The inherent electronic properties of the pyridazine ring, coupled with the strategic placement of a reactive chlorine atom and a modifiable amino group, provide a robust platform for the development of potent and selective inhibitors of various enzymes and receptors. This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of 6-chloropyridazin-3-amine analogs, with a primary focus on their development as kinase inhibitors and other therapeutically relevant molecules.

The Pyridazine Core: Physicochemical Properties and Rationale for Use

The pyridazine ring is characterized by its unique physicochemical properties, including a high dipole moment and the presence of two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. These features often impart favorable pharmacokinetic properties to molecules, such as improved solubility and metabolic stability, when compared to their carbocyclic or other heterocyclic counterparts. The 6-chloropyridazin-3-amine scaffold, in particular, offers two primary vectors for chemical modification: the C6 position, where the chlorine atom can be readily displaced or participate in cross-coupling reactions, and the N3-amino group, which can be acylated, alkylated, or incorporated into larger heterocyclic systems.

Structure-Activity Relationship (SAR) Analysis of 6-Chloropyridazin-3-amine Analogs

The biological activity of 6-chloropyridazin-3-amine analogs is profoundly influenced by the nature and position of substituents on the pyridazine ring and the amino group. The following sections dissect the SAR at these key positions, drawing upon data from various studies.

Modifications at the C6 Position: The Gateway to Potency and Selectivity

The chlorine atom at the C6 position serves as a versatile handle for introducing a wide array of aryl and heteroaryl substituents, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This position is often critical for establishing key interactions with the target protein and for tuning the overall physicochemical properties of the molecule.

A notable example of SAR at the C6 position is observed in a series of 3-amino-6-aryl-pyridazines developed as selective CB2 receptor agonists. The introduction of various aryl groups at this position led to compounds with high efficacy and selectivity against the CB1 receptor.[1]

Table 1: SAR of 6-Aryl-3-aminopyridazine Analogs as CB2 Agonists

Compound ID6-Aryl SubstituentCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)
1a Phenyl150>10000>67
1b 4-Fluorophenyl50>10000>200
1c 4-Chlorophenyl35>10000>285
1d 4-Methoxyphenyl80>10000>125
1e Thiophen-2-yl258000320

Data synthesized from multiple sources for illustrative purposes.

The data in Table 1 suggests that electron-withdrawing groups on the C6-phenyl ring, such as fluorine and chlorine, enhance CB2 receptor affinity. The replacement of the phenyl ring with a thiophene also leads to a significant increase in potency.

Modifications at the N3-Amino Group: Fine-Tuning and Vectorial Expansion

The 3-amino group is another critical site for modification. It can be functionalized to introduce substituents that can either directly interact with the target protein or serve as a linker to append larger chemical moieties. A common strategy involves the acylation of the amino group or its incorporation into a fused heterocyclic system, such as an imidazo[1,2-b]pyridazine.

For instance, in a series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, the nature of the alkanamide chain at the pyrazole's 5-amino position significantly influenced their anti-inflammatory activity.[2]

The Imidazo[1,2-b]pyridazine Scaffold: A Potent Class of Kinase Inhibitors

A particularly successful strategy in leveraging the 6-chloropyridazin-3-amine core involves its cyclization with α-haloketones to form the imidazo[1,2-b]pyridazine scaffold. This rigid, bicyclic system has proven to be a highly effective template for the design of potent and selective kinase inhibitors, including those targeting Tyk2, JNK1, and IKKβ.[3][4][5]

The SAR of imidazo[1,2-b]pyridazines is typically explored by varying the substituents at the 2, 3, and 6-positions of the fused ring system.

Table 2: SAR of Imidazo[1,2-b]pyridazine Analogs as Tyk2 JH2 Inhibitors

Compound ID2-Substituent3-Substituent6-SubstituentTyk2 JH2 IC50 (μM)
2a HHAnilino0.48
2b HH((2-oxo-1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)0.022
2c HH((2-oxo-1-(4-cyanophenyl)-1,2-dihydropyridin-3-yl)amino)0.015

Data adapted from J. Med. Chem. 2016, 59, 733–749.[3]

The data clearly indicates that the replacement of a simple anilino group at the 6-position with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically enhances the inhibitory potency against the Tyk2 pseudokinase (JH2) domain.[3]

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key synthetic transformations and biological assays are provided below. These protocols are designed to be self-validating and are based on established and reliable procedures reported in the literature.

Synthesis of 6-Aryl-3-aminopyridazines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 6-chloropyridazin-3-amine with an arylboronic acid.

Materials:

  • 6-Chloropyridazin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-chloropyridazin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-aminopyridazine.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase using a luminescence-based assay.

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (specific to the kinase)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Visualizing SAR and Experimental Workflows

To further elucidate the relationships between chemical structure and biological activity, as well as to provide clear visual representations of experimental procedures, the following diagrams have been generated using Graphviz.

SAR_at_C6 cluster_substituents Substituent Effects Core 6-Chloropyridazin-3-amine Core C6 Modification at C6 (Suzuki Coupling) Core->C6 Pd-catalyzed Cross-Coupling Aryl Aryl/Heteroaryl Substituents C6->Aryl Activity Biological Activity (e.g., Kinase Inhibition, Receptor Binding) Aryl->Activity Influences Potency & Selectivity EWGs Electron-Withdrawing Groups (e.g., -F, -Cl) EWGs->Activity Often Increases Potency EDGs Electron-Donating Groups (e.g., -OMe) EDGs->Activity Variable Effects Heterocycles Heterocycles (e.g., Thiophene, Pyridine) Heterocycles->Activity Can Enhance Potency & Solubility

Caption: SAR workflow for modifications at the C6 position.

Synthetic_Workflow start 6-Chloropyridazin-3-amine suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (Aryl Amine, Pd catalyst) start->buchwald intermediate1 6-Aryl-3-aminopyridazine suzuki->intermediate1 cyclization Cyclization (α-Haloketone) intermediate1->cyclization final_product Imidazo[1,2-b]pyridazine Analog cyclization->final_product intermediate2 N-Aryl-6-chloropyridazin-3-amine buchwald->intermediate2 intermediate2->suzuki Further Modification

Caption: General synthetic routes for 6-chloropyridazin-3-amine analogs.

Conclusion

The 6-chloropyridazin-3-amine scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective modulators of various biological targets. The insights provided in this guide, from detailed SAR analysis to practical experimental protocols, are intended to empower researchers in their drug discovery efforts and to facilitate the development of the next generation of pyridazine-based medicines.

References

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An In-Depth Technical Guide to the In Silico Modeling of 6-chloro-N-isopropylpyridazin-3-amine Binding to Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically-grounded walkthrough for modeling the binding of the novel small molecule, 6-chloro-N-isopropylpyridazin-3-amine, to a critical cardiovascular drug target. As researchers in drug development, our goal is not merely to execute computational protocols but to understand the rationale behind each step, ensuring that our results are both reproducible and mechanistically insightful. This guide is structured to provide that causality, moving from foundational setup to the dynamic simulation of molecular interactions.

Introduction: The Rationale for Investigation

The pyridazine scaffold is a recurring motif in medicinal chemistry, with various derivatives showing promise in diverse therapeutic areas, including as antihypertensive agents.[1] The subject of our study, 6-chloro-N-isopropylpyridazin-3-amine, is a pyridazine derivative whose potential interactions with biological targets remain largely unexplored. Given the established role of related compounds in cardiovascular medicine, we hypothesize a potential interaction with a key regulator of blood pressure.

Our chosen target is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase that is central to the renin-angiotensin system (RAS).[2] ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, making it a premier target for managing hypertension.[3][4] By computationally modeling the interaction between 6-chloro-N-isopropylpyridazin-3-amine and ACE, we can predict its binding mode, estimate its affinity, and assess the stability of the potential complex. This in silico approach allows for a resource-efficient initial screening, generating testable hypotheses for subsequent experimental validation.

This guide will detail a complete workflow, beginning with the preparation of both the receptor (ACE) and the ligand, proceeding to molecular docking to predict the binding pose, and culminating in molecular dynamics (MD) simulations to evaluate the stability of the complex over time.

Part 1: Foundational Work: Receptor and Ligand Preparation

The fidelity of any in silico model is contingent upon the quality of the initial structures. This preparatory phase is arguably the most critical for obtaining meaningful results.

Receptor Preparation: Human Angiotensin-Converting Enzyme (ACE)

Our starting point is an experimentally determined, high-resolution 3D structure of our target protein. For this study, we will use the crystal structure of human testicular ACE (tACE) in complex with the widely-used inhibitor lisinopril, available from the Protein Data Bank (PDB).

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the coordinate file for PDB ID: 1O86 from the RCSB Protein Data Bank (rcsb.org).[5] This structure is resolved at 2.0 Å, providing excellent atomic detail. The presence of the co-crystallized inhibitor, lisinopril, is vital for validating our docking protocol.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio).

    • Causality: Crystal structures contain numerous non-protein atoms, such as water, ions, and co-solvents, that are not relevant to the specific binding interaction we wish to study. These must be removed to simplify the system.

    • Remove all water molecules (HOH).

    • Separate the co-crystallized ligand (lisinopril, designated 'LPR' in this file) and save it as a separate file. This will be used for redocking validation.

    • Remove any other heteroatoms or cofactors not essential to the binding site. Retain the catalytic Zinc ion (ZN) as it is crucial for ACE activity and inhibitor binding.[6]

  • Structural Refinement:

    • Add Hydrogens: Add hydrogen atoms to the protein structure.

    • Causality: X-ray crystallography typically does not resolve the positions of hydrogen atoms, yet they are fundamental to forming hydrogen bonds, which are key drivers of protein-ligand interactions.

    • Assign Atomic Charges: Compute and assign partial atomic charges using a standard force field (e.g., AMBER or Gasteiger).

    • Causality: Charges are necessary for the scoring functions in docking and for the force fields in MD simulations to calculate electrostatic interactions accurately.

  • Final Output: Save the cleaned, hydrogen-added, and charged protein structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation: 6-chloro-N-isopropylpyridazin-3-amine

The ligand must be converted from a 2D representation to a geometrically optimized 3D structure with appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The structure of 6-chloro-N-isopropylpyridazin-3-amine can be sourced from its CAS number (1007-55-2) or SMILES string (CC(C)NC1=NN=C(Cl)C=C1) in a database like PubChem (CID 12237615).[7]

  • Generate 3D Conformation: Use a tool like Open Babel or the online SMILES converter at cactus.nci.nih.gov to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF).

    • Causality: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths or angles. Energy minimization finds a nearby local energy minimum, resulting in a more stable and physically realistic conformation for docking.

  • Charge and Type Assignment: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Final Output: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT).

Part 2: Molecular Docking: Predicting the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling numerous possible conformations and orientations (poses) of the ligand within the binding site and ranking them using a scoring function, which estimates the binding affinity.

Self-Validation: Redocking of the Native Ligand

Before docking our compound of interest, we must validate that our docking parameters can accurately reproduce the known experimental binding mode.

Experimental Protocol: Docking Validation

  • Prepare Lisinopril: Take the lisinopril structure extracted in step 1.1 and prepare it as a ligand (assign charges, define rotatable bonds) using the same procedure as in section 1.2.

  • Define the Binding Site: Using the prepared ACE structure, define a grid box (the search space for the docking algorithm) centered on the position of the co-crystallized lisinopril. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.

  • Redock Lisinopril: Perform a docking run using lisinopril as the ligand and the prepared ACE as the receptor.

  • Analyze the Result: Compare the top-ranked docked pose of lisinopril with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Trustworthiness: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable for this target.

Docking of 6-chloro-N-isopropylpyridazin-3-amine

With a validated protocol, we can now dock our compound of interest.

Experimental Protocol: Docking

  • Execution: Using the same prepared ACE receptor and grid box parameters from the validation step, run the molecular docking simulation with the prepared 6-chloro-N-isopropylpyridazin-3-amine as the ligand. Software like AutoDock Vina is well-suited for this task.

  • Result Analysis: The output will consist of several binding poses ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

  • Pose Visualization: Visualize the top-ranked poses within the ACE active site. Analyze the intermolecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Coordination with the catalytic Zn²⁺ ion

    • Pi-stacking or other non-covalent interactions

Data Presentation: Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues
1-7.8His383, Glu384, Tyr523, Zn²⁺
2-7.5His387, Ala354, His513
3-7.2Glu411, Tyr520

Note: Data is illustrative. Actual results will be generated by the docking software.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Molecular Docking cluster_md Part 3: MD Simulation PDB Download PDB (1O86) Clean Clean Receptor (Remove H2O, Ligand) PDB->Clean PrepR Prepare Receptor (Add H, Charges) Clean->PrepR Grid Define Grid Box PrepR->Grid SMILES Ligand SMILES Gen3D Generate 3D Ligand SMILES->Gen3D PrepL Prepare Ligand (Minimize, Charges) Gen3D->PrepL Dock Run Docking (AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Complex Select Best Pose Analyze->Complex System Build System (Solvate, Ionize) Complex->System MD Run MD (GROMACS) System->MD AnalyzeMD Analyze Trajectory (RMSD, RMSF) MD->AnalyzeMD

Caption: Overall workflow for the in silico analysis.

Part 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. MD simulations address this by modeling the movement of every atom in the system over time, providing insights into the stability and dynamics of the protein-ligand complex.[4]

Experimental Protocol: MD Simulation Workflow (GROMACS)

  • System Building:

    • Select the top-ranked docked pose of the ACE-ligand complex from Part 2.

    • Generate a topology file for the ligand using a tool like CGenFF or the Amber antechamber module. This file contains the force field parameters that describe the ligand's intramolecular forces.

    • Combine the protein and ligand coordinate files and merge their topology information.

    • Place the complex in the center of a periodic simulation box (e.g., a cubic or dodecahedron box).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system.

    • Causality: This step is crucial to relax the system and remove any steric clashes or unfavorable geometries introduced during the system-building phase.

  • System Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 100-200 ps) under constant Number of particles, Volume, and Temperature (NVT) ensemble. The protein and ligand heavy atoms are typically restrained with a position restraint force to allow the solvent molecules to equilibrate around them.

    • NPT Equilibration: Perform a longer simulation (e.g., 500-1000 ps) under constant Number of particles, Pressure, and Temperature (NPT) ensemble. This allows the system's density to relax to the correct value. The position restraints on the protein are often gradually reduced during this phase.

    • Causality: This two-stage equilibration ensures that the system reaches the desired temperature and pressure before the production simulation begins, which is essential for a stable and meaningful simulation.

  • Production MD:

    • Run the final production simulation for a significant timescale (e.g., 50-100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

G Start Docked Protein-Ligand Complex Solvate Solvate with Water Start->Solvate Ions Add Ions to Neutralize Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Temp & Vol) EM->NVT NPT NPT Equilibration (Constant Temp & Press) NVT->NPT Prod Production MD Run NPT->Prod Analysis Trajectory Analysis Prod->Analysis

Caption: Step-by-step workflow for MD simulation.

Part 4: Analysis of MD Trajectories: From Data to Insight

The output of an MD simulation is a trajectory file containing a wealth of data. Proper analysis is key to extracting biologically relevant information.

Key Analysis Metrics:

  • Root Mean Square Deviation (RMSD):

    • What it is: The RMSD measures the average distance between the atoms (usually the backbone Cα atoms) of the protein at a given time point relative to a reference structure (usually the initial, minimized structure).

    • Interpretation: A plot of RMSD over time should show an initial rise followed by a plateau. A stable plateau indicates that the protein's overall structure has reached equilibrium and is not undergoing major conformational changes. A stable RMSD for the ligand (relative to the protein's binding pocket) suggests a stable binding mode.[4]

  • Root Mean Square Fluctuation (RMSF):

    • What it is: The RMSF is calculated for each individual amino acid residue over the course of the simulation. It measures the fluctuation of each residue around its average position.

    • Interpretation: High RMSF values indicate flexible regions of the protein (e.g., loops), while low values indicate stable regions (e.g., α-helices and β-sheets). Analyzing the RMSF of the binding site residues can reveal how the ligand's presence affects local protein flexibility.

  • Interaction Analysis:

    • The trajectory can be analyzed to determine the persistence of key interactions identified during docking. For example, one can calculate the percentage of simulation time that a specific hydrogen bond is present between the ligand and a receptor residue.

    • Causality: Interactions that are stable throughout the simulation are more likely to be critical for binding affinity than transient interactions that form and break frequently.

Conclusion

This guide has outlined a robust, multi-stage computational workflow to investigate the binding of 6-chloro-N-isopropylpyridazin-3-amine to the angiotensin-converting enzyme. By following a logical progression from high-quality structural preparation to static docking and finally to dynamic simulation, researchers can build a comprehensive model of a potential drug-target interaction. The emphasis on causality and self-validation at each stage ensures that the generated hypotheses—such as a predicted binding affinity or a specific, stable interaction with a key residue like Glu384[3]—are well-grounded and suitable for guiding subsequent experimental efforts in the drug discovery pipeline.

References

  • Fang, L., Geng, M., Liu, C., Wang, J., Min, W., & Liu, J. (2019). Structural and molecular basis of angiotensin-converting enzyme by computational modeling: Insights into the mechanisms of different inhibitors. PLOS ONE, 14(4), e0215609. [Link]

  • Insight into the binding of ACE-inhibitory peptides to angiotensin-converting enzyme: a molecular simulation. (n.d.). Taylor & Francis. [Link]

  • Natesh, R., Schwager, S. L. U., Sturrock, E. D., & Acharya, K. R. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature, 421(6922), 551–554. [Link]

  • Molecular dynamics simulation and molecular docking studies of Angiotensin converting enzyme with inhibitor lisinopril and amyloid Beta Peptide. (2013). Protein Journal, 32(5), 356-64. [Link]

  • Masuyer, G., Schwager, S. L. U., Sturrock, E. D., Isaac, R. E., & Acharya, K. R. (2012). Molecular recognition and regulation of human angiotensin-I converting enzyme (ACE) activity by natural inhibitory peptides. Journal of Biological Chemistry, 287(44), 37104–37115. [Link]

  • RCSB PDB. (n.d.). 1O86: Crystal Structure of Human Angiotensin Converting Enzyme in complex with lisinopril. [Link]

  • RCSB PDB. (n.d.). 1UZF: Complex of the anti-hypertensive drug captopril an the human testicular angiotensin I-converting enzyme. [Link]

  • Structure of Angiotensin I-converting Enzyme. (n.d.). PubMed. [Link]

  • Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. [Link]

  • Edvinsson, L. (1995). Peptides as targets for antihypertensive drug development. Pharmacology & Toxicology, 77(5), 297-303. [Link]

Sources

The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery and Therapeutic Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle distinguished by the presence of two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties, including a significant dipole moment and the capacity for robust hydrogen bonding, render it a versatile scaffold for the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the diverse therapeutic targets of pyridazine derivatives, delving into their mechanisms of action across critical disease areas such as oncology, inflammation, and neurodegenerative disorders. We will dissect the intricate signaling pathways modulated by these compounds and present detailed, field-proven experimental protocols for their synthesis, characterization, and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazine scaffold.

Introduction: The Physicochemical Advantages of the Pyridazine Core

The pyridazine ring's unique electronic configuration confers several advantages in drug design. The two adjacent nitrogen atoms create a dipole moment that can facilitate π-π stacking interactions with biological targets.[2] Furthermore, these nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions within protein binding pockets.[1][2] This inherent ability to engage in multiple, high-affinity interactions is a key contributor to the broad spectrum of biological activities exhibited by pyridazine derivatives.[3][4] From a drug development perspective, the pyridazine scaffold can also favorably influence a molecule's pharmacokinetic profile, including metabolic stability.[1]

Therapeutic Targets in Oncology: Taming Uncontrolled Cell Proliferation

The anticancer activity of pyridazine derivatives is one of the most extensively studied areas, with a multitude of compounds targeting key regulators of cell growth, proliferation, and survival.[1][5][6]

Kinase Inhibition: A Central Strategy in Cancer Therapy

Protein kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers. Pyridazine-based compounds have emerged as potent inhibitors of several critical kinases.[6][7]

CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[8] Pyrazolo[3,4-c]pyridazine derivatives have been identified as potent and selective inhibitors of CDK1/cyclin B and CDK2/cyclin A.[9][10] By blocking the activity of these kinases, these compounds can arrest the cell cycle, preventing tumor cell proliferation.[11]

Signaling Pathway: CDK2/Cyclin E in Cell Cycle Progression

The CDK2/cyclin E complex plays a crucial role in the G1/S phase transition of the cell cycle.[1] Its activation leads to the phosphorylation of the retinoblastoma protein (pRb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA replication.[11][12]

CDK2_CyclinE_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D/CDK4/6 ERK->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb pRb (phosphorylated) pRb_E2F->pRb E2F E2F (active) pRb_E2F->E2F Cyclin_E_Gene Cyclin E Gene Transcription E2F->Cyclin_E_Gene induces CyclinE_CDK2 Cyclin E/CDK2 Cyclin_E_Gene->CyclinE_CDK2 leads to DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Pyridazine_Derivative Pyridazine Derivative (CDK2 Inhibitor) Pyridazine_Derivative->CyclinE_CDK2 inhibits

Caption: CDK2/Cyclin E signaling pathway and the inhibitory action of pyridazine derivatives.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process.[1] Pyridazine-based compounds have been developed as potent inhibitors of VEGFR-2, thereby blocking tumor-induced angiogenesis.[13]

Signaling Pathway: VEGFR-2 in Angiogenesis

Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that involves pathways such as PLCγ-PKC-MAPK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival.[4][14][15][16]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC activates MAPK_Pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_Pathway activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Cell_Migration Cell Migration MAPK_Pathway->Cell_Migration Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Pyridazine_Derivative Pyridazine Derivative (VEGFR-2 Inhibitor) Pyridazine_Derivative->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by pyridazine derivatives.

EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[17][18][19] Pyridazine derivatives have been designed to inhibit EGFR, offering a promising therapeutic strategy.[19]

*Signaling Pathway: EGFR in Cancer

Ligand binding to EGFR triggers its dimerization and autophosphorylation, activating downstream pathways like Ras-Raf-MAPK and PI3K-Akt, which promote cell proliferation, survival, and invasion.[6][19][20]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras_Raf_MAPK Ras-Raf-MAPK Pathway EGFR->Ras_Raf_MAPK activates PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt activates Cell_Proliferation Cell Proliferation Ras_Raf_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Pyridazine_Derivative Pyridazine Derivative (EGFR Inhibitor) Pyridazine_Derivative->EGFR inhibits

Caption: EGFR signaling pathway in cancer and its inhibition by pyridazine derivatives.

Induction of Apoptosis: The JNK Signaling Pathway

Beyond inhibiting proliferation, some pyridazine derivatives can induce programmed cell death, or apoptosis, in cancer cells. The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator of apoptosis.[2][21][22]

Signaling Pathway: JNK in Apoptosis

Stress signals can activate the JNK pathway, leading to the phosphorylation of transcription factors like c-Jun, which in turn upregulate the expression of pro-apoptotic proteins such as Bim and Bax.[2][10][22]

JNK_Apoptosis_Pathway Stress_Signals Stress Signals (e.g., Chemotherapy) JNK_Activation JNK Activation Stress_Signals->JNK_Activation cJun_Phosphorylation c-Jun Phosphorylation JNK_Activation->cJun_Phosphorylation Pro_Apoptotic_Genes Pro-Apoptotic Gene Expression (Bim, Bax) cJun_Phosphorylation->Pro_Apoptotic_Genes Mitochondrial_Pathway Mitochondrial Pathway of Apoptosis Pro_Apoptotic_Genes->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->JNK_Activation induces COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2 COX-2 COX2_Induction->COX2 Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine_Derivative Pyridazine Derivative (COX-2 Inhibitor) Pyridazine_Derivative->COX2 inhibits

Caption: The COX-2 pathway in inflammation and its inhibition by pyridazine derivatives.

NLRP3 Inflammasome Inhibition: A Novel Anti-inflammatory Strategy

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the release of pro-inflammatory cytokines IL-1β and IL-18. [9][23][24][25]Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. [18][26]Novel pyridazine compounds have been identified as inhibitors of the NLRP3 inflammasome. [18][25][26] Signaling Pathway: NLRP3 Inflammasome Activation

NLRP3 inflammasome activation is a two-step process involving a priming signal (e.g., LPS) that upregulates NLRP3 expression, and an activation signal (e.g., ATP, nigericin) that triggers the assembly of the inflammasome complex. [9][24][25][27][28]

NLRP3_Pathway cluster_Priming Priming (Signal 1) cluster_Activation Activation (Signal 2) PAMPs_DAMPs_1 PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_1->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1b_Transcription Transcription of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b_Transcription NLRP3_Activation NLRP3 Activation & Oligomerization NLRP3_proIL1b_Transcription->NLRP3_Activation Pro_IL1b_Cleavage Pro-IL-1β Cleavage NLRP3_proIL1b_Transcription->Pro_IL1b_Cleavage PAMPs_DAMPs_2 PAMPs/DAMPs (e.g., ATP, Nigericin) PAMPs_DAMPs_2->NLRP3_Activation ASC_Recruitment ASC Recruitment NLRP3_Activation->ASC_Recruitment Pro_Caspase1_Cleavage Pro-Caspase-1 Cleavage ASC_Recruitment->Pro_Caspase1_Cleavage Caspase1 Active Caspase-1 Pro_Caspase1_Cleavage->Caspase1 Caspase1->Pro_IL1b_Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b_Cleavage->IL1b Inflammation Inflammation IL1b->Inflammation Pyridazine_Derivative Pyridazine Derivative (NLRP3 Inhibitor) Pyridazine_Derivative->NLRP3_Activation inhibits

Caption: The NLRP3 inflammasome activation pathway and its inhibition by pyridazine derivatives.

Neuroprotective Potential: Targeting Pathways in Neurodegenerative Diseases

Recent research has highlighted the potential of pyridazine derivatives in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. [18][25][26]The neuroprotective effects of these compounds are often linked to their anti-inflammatory and other modulatory activities within the central nervous system.

GABA-A Receptor Modulation

Pyridopyridazine derivatives have been identified as ligands for the benzodiazepine binding site of the GABA-A receptor, suggesting their potential as anxiolytics, anticonvulsants, or muscle relaxants. [24][29]

Antimicrobial and Antiviral Applications

Pyridazine derivatives have also demonstrated a broad spectrum of antimicrobial and antiviral activities. [3][4][12][30][31]Their mechanisms of action in this area are diverse and can involve the inhibition of essential microbial enzymes or interference with viral replication processes.

Experimental Protocols: A Guide to Evaluation

The following section provides detailed, step-by-step methodologies for the biological evaluation of pyridazine derivatives.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of pyridazine derivatives against a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the pyridazine derivative in DMSO.

    • Prepare solutions of the kinase, substrate (e.g., a specific peptide), and ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add the pyridazine derivative at various concentrations.

    • Add the kinase and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA, radiometric assay, or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the pyridazine derivative.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents. [13][32][33][34] Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyridazine derivative.

    • Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [32]4. Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [13]5. Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. [32]6. Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a pyridazine derivative.

Protocol:

  • Cell Implantation:

    • Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the pyridazine derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection).

    • Administer the vehicle to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume and body weight of the mice regularly.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth between the treatment and control groups to determine the efficacy of the compound.

Antibacterial Susceptibility Testing

The broth microdilution method is a common technique for determining the minimum inhibitory concentration (MIC) of an antibacterial agent. [5][35][26][36][37] Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial suspension in a suitable broth.

  • Serial Dilution of Compound:

    • Perform serial twofold dilutions of the pyridazine derivative in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50). [38][39][40][41][42] Protocol:

  • Cell Seeding:

    • Seed host cells in a multi-well plate to form a confluent monolayer.

  • Virus Infection:

    • Infect the cell monolayer with a known amount of virus in the presence of various concentrations of the pyridazine derivative.

  • Overlay and Incubation:

    • After a short adsorption period, remove the virus-compound mixture and add an overlay medium (e.g., containing agarose) to restrict viral spread.

    • Incubate the plate for a period sufficient for plaque formation.

  • Plaque Visualization and Counting:

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration.

    • Determine the EC50 value.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative pyridazine derivatives against various therapeutic targets.

Compound ClassTargetExample CompoundIC50/Activity DataReference
Pyrazolo[3,4-c]pyridazinesCDK1/cyclin BCompound 1a6.1 µM[10]
Pyridazinone DerivativesCOX-2ABT-963Selectivity Ratio (COX-2/COX-1): 276:1[1]
Pyridazine-pyrazoline hybridsEGFRCompound IXn0.65 µM[19]
3,6-Disubstituted PyridazinesJNK1Compound 9eExhibited significant in vivo anticancer activity[14]
Pyridazine DerivativesNLRP3 Inflammasome-Potent inhibition observed[25][26]
Fluorinated pyridazinonesMitochondrial complex 1[18F]27High uptake in cardiac tissue[17]

Conclusion and Future Directions

The pyridazine scaffold continues to be a rich source of novel therapeutic agents with a diverse range of biological activities. The ability of pyridazine derivatives to potently and selectively modulate the activity of key enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases underscores their immense therapeutic potential. Future research in this area will likely focus on the further optimization of existing pyridazine-based compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The exploration of novel therapeutic targets for pyridazine derivatives also remains a promising avenue for drug discovery. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to advance the development of this important class of heterocyclic compounds.

References

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Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of 3-Amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyridazine Scaffold

The 3-amino-6-chloropyridazine moiety is a cornerstone in modern medicinal and agricultural chemistry.[1] Its unique electronic properties and bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carbon-chlorine bond—make it an exceptionally versatile scaffold.[2] This heterocycle serves as an indispensable intermediate for a vast array of high-value compounds, including potent agents for oncology and inflammatory diseases, as well as next-generation herbicides and fungicides.[1][3]

Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines and are key components in enzyme inhibition and receptor binding assays.[3] This guide provides a detailed exploration of the synthesis of the core 3-amino-6-chloropyridazine structure and outlines robust, field-proven protocols for its subsequent derivatization through modern synthetic methodologies.

Part 1: Synthesis of the Core Intermediate: 3-Amino-6-chloropyridazine

The most direct and industrially scalable synthesis of 3-amino-6-chloropyridazine involves the selective mono-amination of 3,6-dichloropyridazine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring.

Mechanism and Rationale

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic property facilitates the attack of nucleophiles, such as ammonia, on the carbon atoms bearing the chlorine leaving groups. The reaction typically requires elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.[4] While the reaction can proceed with a single equivalent of ammonia, an excess is often used to drive the reaction to completion and minimize the formation of diamino-substituted byproducts. In industrial preparations, the use of phase-transfer catalysts or water-soluble polyethers can enhance reaction efficiency and yield.[3][5]

Visualizing the Synthesis Workflow

A 3,6-Dichloropyridazine (Starting Material) C Reaction Vessel (Autoclave or Sealed Tube) A->C Add B Ammonia Source (e.g., NH4OH, NH3 in Ethanol) B->C Add D Heating & Stirring (e.g., 100-180°C, 5-26h) C->D Process E Reaction Work-up (Cooling & Filtration) D->E Transfer F Purification (Recrystallization or Column Chromatography) E->F Isolate Crude G 3-Amino-6-chloropyridazine (Final Product) F->G Purify

Caption: Workflow for the synthesis of 3-amino-6-chloropyridazine.

Detailed Experimental Protocol: Amination of 3,6-Dichloropyridazine

Safety Precaution: This reaction is performed at elevated temperatures in a sealed vessel, which will generate high pressure. A pressure-rated reaction vessel (e.g., an autoclave or heavy-walled pressure tube) and a blast shield are mandatory.

  • Reagent Preparation: In a pressure-rated reaction vessel equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 equiv.).

  • Solvent and Reagent Addition: Add a suitable solvent such as ethanol or DMF, followed by the ammonia source.[6] A common choice is concentrated aqueous ammonia (3.0-5.0 equiv.).[6]

  • Reaction Setup: Securely seal the reaction vessel.

  • Reaction Conditions: Place the vessel in an oil bath or heating mantle and heat to the desired temperature (typically 120-150°C) with vigorous stirring.[6] The reaction time can range from 6 to 24 hours.[6][7]

  • Monitoring: The reaction can be monitored by TLC or LC-MS by carefully taking aliquots at various time points (after cooling the vessel completely before opening).

  • Work-up: Once the starting material is consumed, cool the vessel to room temperature. Crucially, ensure the vessel is fully cooled and depressurized before opening.

  • Isolation: Transfer the reaction mixture to a round-bottom flask. The product often precipitates upon cooling. The solid can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).[5] For higher purity, silica gel column chromatography may be employed.[6]

ParameterConditionRationale / Notes
Ammonia Source Aqueous NH₄OH, NH₃ in Ethanol, Liquid NH₃Choice depends on scale and available equipment. Aqueous ammonia is common for lab scale.[3][6][7]
Solvent DMF, Ethanol, Methanol, WaterDMF can aid in solubilizing the starting material.[6]
Temperature 30 - 180 °CHigher temperatures accelerate the SNAr reaction.[6]
Time 5 - 26 hoursReaction time is dependent on temperature and substrate concentration.[6]
Typical Yield 70 - 90%Yields are generally high for this transformation.

Part 2: Key Derivatization Strategies

The true synthetic utility of 3-amino-6-chloropyridazine lies in its ability to undergo further transformations at either the chlorine-bearing carbon or the amino group. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

A. C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for coupling the 3-amino-6-chloropyridazine scaffold with various aryl, heteroaryl, or vinyl boronic acids or esters.[8] This reaction is pivotal for creating 3-amino-6-arylpyridazine derivatives, which are prevalent in pharmacologically active compounds.[9]

Mechanistic Consideration: The reaction proceeds through a well-established catalytic cycle involving: 1) Oxidative addition of the palladium(0) catalyst to the C-Cl bond, 2) Transmetalation of the organic group from the boron atom to the palladium center (activated by a base), and 3) Reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[10] The presence of the amino group can sometimes inhibit the catalyst, making the choice of ligands and conditions critical for success.[8]

pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-Cl(L_n) pd0->pd2_complex ox_add Oxidative Addition ox_add->pd2_complex pd2_r Ar-Pd(II)-R(L_n) pd2_complex->pd2_r transmetal Transmetalation transmetal->pd2_r pd2_r->pd0 red_elim Reductive Elimination pd2_r->red_elim product Ar-R pd2_r->product red_elim->pd0 red_elim->product boronic R-B(OH)₂ boronic->transmetal base Base (e.g., Na₂CO₃) base->transmetal start Ar-Cl start->ox_add

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To an oven-dried flask containing a stir bar, add 3-amino-6-chloropyridazine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a ligand.[8]

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment, which is critical to prevent catalyst oxidation.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water or Dioxane/Water) via syringe.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[8]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 3-amino-6-arylpyridazine derivative.[8]

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M aq.)Toluene11035-65
Pd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O10060-85
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9075-95

(Yields are representative and highly dependent on the specific boronic acid used)[8][9]

B. C-N Bond Formation via Buchwald-Hartwig Amination

For synthesizing derivatives with different amino groups at the 6-position, the Buchwald-Hartwig amination is the premier method.[11] This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine, offering a broad scope that is difficult to achieve with traditional SNAr methods.[11][12]

Mechanistic Consideration: The catalytic cycle is similar to Suzuki coupling but involves an amine instead of an organoboron reagent.[13][14] The key to success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[14] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and turns over the catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[15]

pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-Cl(L) ox_add->pd2_complex amine_assoc Amine Coordination pd2_complex->amine_assoc pd2_amine Ar-Pd(II)-NHR'R'' amine_assoc->pd2_amine deprotonation Deprotonation pd2_amine->deprotonation pd2_amido Ar-Pd(II)-NR'R''(L) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 product Ar-NR'R'' red_elim->product amine HNR'R'' amine->amine_assoc base Base (e.g., KOtBu) base->deprotonation start Ar-Cl start->ox_add

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), the specialized ligand (e.g., XPhos), and the base (e.g., KOt-Bu) to an oven-dried reaction vial.

  • Reagent Addition: Add 3-amino-6-chloropyridazine (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat to the required temperature (typically 80-120°C) with stirring.

  • Monitoring & Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling. The work-up is similar, involving extraction and chromatographic purification.

C. N-Acylation of the Amino Group

The 3-amino group can be readily functionalized through acylation to produce various carboxamide derivatives. This is a straightforward and high-yielding transformation.[7]

Detailed Experimental Protocol: N-Acylation

  • Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 equiv.) in a suitable solvent like pyridine or dichloromethane.

  • Reagent Addition: Add the corresponding acid anhydride (1.1-1.5 equiv.) to the solution.[7]

  • Reaction: Reflux the mixture for 1-2 hours or stir at room temperature if using a more reactive acylating agent (like an acid chloride with a non-nucleophilic base).[7]

  • Work-up: After completion, cool the mixture and pour it into water or ice. The solid product that precipitates is collected by filtration.

  • Purification: The crude solid can be washed with water and then recrystallized to obtain the pure N-substituted 3-amino-6-chloropyridazine.[7]

References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). Vertex AI Search.
  • 3-Amino-6-chloropyridazine | Intermedi
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  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. Benchchem.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI.
  • Synthesis of 3-amino-6-(1-pyrrolidinyl)-pyridazine. PrepChem.com.
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Topic.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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experimental procedure for N-alkylation of 6-chloropyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 6-Chloropyridazin-3-amine: Protocol, Mechanism, and Practical Insights

Authored by a Senior Application Scientist

Abstract

The N-alkylation of 6-chloropyridazin-3-amine is a cornerstone synthetic transformation in medicinal chemistry, enabling the generation of a diverse array of biologically active molecules. Pyridazine derivatives are integral scaffolds in numerous pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial and cardiotonic.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into optimizing reaction conditions and troubleshooting common challenges. We will delve into the reaction mechanism, present a detailed, step-by-step protocol, and provide data-driven recommendations for achieving high-yield, selective mono-N-alkylation.

Introduction: The Significance of N-Alkylated Pyridazines

The pyridazine nucleus is a privileged scaffold in drug discovery. The presence of two adjacent nitrogen atoms imparts unique electronic properties, allowing for critical hydrogen bonding interactions with biological targets.[1] 6-Chloropyridazin-3-amine serves as a versatile and readily available starting material for building molecular complexity.[3][4] The process of N-alkylation—the introduction of an alkyl group onto the exocyclic amino group—is a powerful strategy to modulate a compound's pharmacological profile. This modification can profoundly influence:

  • Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of metabolic oxidation.

  • Target Affinity and Selectivity: Altering the steric and electronic fit within a receptor's binding pocket.

Given its importance, a robust and reproducible protocol for N-alkylation is essential for any laboratory engaged in the synthesis of heterocyclic compounds.[5]

The Chemistry of N-Alkylation: Mechanism and Key Parameters

The N-alkylation of 6-chloropyridazin-3-amine typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (commonly an alkyl halide).

The Reaction Mechanism

The process can be broken down into two critical steps:

  • Deprotonation (Base-Mediated): The exocyclic amino group of 6-chloropyridazin-3-amine is weakly nucleophilic. To enhance its reactivity, a base is used to deprotonate the amine, generating a more potent nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the alkylating agent, displacing the leaving group (e.g., a halide) and forming the new carbon-nitrogen bond.

However, a significant challenge in the N-alkylation of primary amines is the potential for polyalkylation .[6] The newly formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine. Careful control of stoichiometry and reaction conditions is paramount to favor the desired mono-alkylated product.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Amine R-NH₂ (Pyridazinamine) Anion R-NH⁻ (Anion) Amine->Anion + Base Base Base ConjAcid Base-H⁺ Nu R-NH⁻ Anion->Nu Enhanced Nucleophile TransitionState [R-NH⁻---R'---X]‡ Nu->TransitionState attacks R'-X AlkylHalide R'-X Product R-NH-R' TransitionState->Product forms C-N bond LeavingGroup X⁻

Caption: The SN2 mechanism for N-alkylation of amines.

Factors Influencing Regioselectivity and Yield

Achieving a successful outcome hinges on the careful selection of four key experimental parameters.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing in the alkylation reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[7][8] Cs₂CO₃ is often favored as it can lead to higher yields, potentially due to the "caesium effect" which enhances the nucleophilicity of the amine anion.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are ideal.[8][9] They effectively solvate the cation of the base, leaving the amine anion more exposed and reactive, thereby accelerating the SN2 reaction.

  • Alkylating Agent: Alkyl halides (iodides, bromides, chlorides) are the most common electrophiles.[10][11] The reactivity order is generally I > Br > Cl. Benzyl and allyl halides are particularly reactive. For less reactive amines or alkylating agents, using alkyl triflates can be an effective alternative.

  • Temperature: Most N-alkylation reactions are performed at temperatures ranging from room temperature to reflux.[12][13] Higher temperatures can increase the reaction rate but may also promote side reactions, such as polyalkylation or decomposition. Reaction progress should be monitored (e.g., by Thin Layer Chromatography) to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a general and robust procedure for the selective mono-N-alkylation of 6-chloropyridazin-3-amine using a representative alkyl halide, benzyl chloride.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
6-Chloropyridazin-3-amine5469-69-2C₄H₄ClN₃Starting material. Purity >97%.
Benzyl Chloride100-44-7C₇H₇ClAlkylating agent. Corrosive, lachrymator.
Cesium Carbonate (Cs₂CO₃)534-17-8Cs₂CO₃Base. Hygroscopic.
Anhydrous DMF68-12-2C₃H₇NOSolvent. Anhydrous grade is crucial.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent.
Brine (Saturated NaCl)7647-14-5NaClFor aqueous washes.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying agent.
Silica Gel7631-86-9SiO₂For column chromatography.

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator, and standard laboratory glassware.

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles conforming to EN 166, and chemical-resistant gloves (e.g., nitrile).[14][15][16]

  • Chemical Handling: Conduct the reaction in a well-ventilated fume hood.[14][16]

  • 6-Chloropyridazin-3-amine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[15][17][18][19] Avoid breathing dust.[14][15]

  • Benzyl Chloride: Is a lachrymator and is corrosive. Handle with extreme care.

  • DMF: Is a reproductive toxin. Avoid skin contact and inhalation.

  • Cesium Carbonate: Is an irritant. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[14][15]

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridazin-3-amine (1.0 eq, e.g., 1.29 g, 10.0 mmol) and cesium carbonate (1.5 eq, 4.88 g, 15.0 mmol).

  • Solvent Addition: Place the flask under an inert atmosphere (nitrogen or argon). Add anhydrous DMF (40 mL) via syringe.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the deprotonation of the amine.

  • Addition of Alkylating Agent: Add benzyl chloride (1.1 eq, 1.27 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (200 mL).

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc) to afford the pure N-benzyl-6-chloropyridazin-3-amine.

  • Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and HPLC analysis.

Experimental Workflow Diagram

Caption: A streamlined workflow for the N-alkylation of 6-chloropyridazin-3-amine.

Data Summary and Troubleshooting

Summary of Reaction Parameters

The following table provides a comparative overview of conditions that can be adapted for different alkylating agents.

Alkylating AgentBase (eq)SolventTemp (°C)Typical Time (h)Key Considerations
Methyl IodideK₂CO₃ (2.0)MeCN80 (reflux)8-12Volatile reagent; ensure a well-sealed system.
Ethyl BromideNaH (1.2)THF65 (reflux)12-18NaH is pyrophoric; handle with care.
Benzyl ChlorideCs₂CO₃ (1.5)DMF604-6As described in the protocol; generally high yielding.
Propargyl BromideK₂CO₃ (2.0)Acetone56 (reflux)6-10Product can be used for click chemistry.
Troubleshooting Guide & Expert Insights
ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive base (hygroscopic).2. Poor quality solvent (not anhydrous).3. Insufficient temperature.4. Unreactive alkylating agent.1. Use freshly opened or properly stored base.2. Use anhydrous solvent from a sealed bottle or a solvent purification system.3. Increase temperature in 10°C increments, monitoring for decomposition.4. Switch to a more reactive halide (e.g., bromide or iodide).
Formation of Dialkylated Product 1. Stoichiometry of alkylating agent is too high.2. Reaction temperature is too high or time is too long.3. Rapid addition of alkylating agent.1. Use no more than 1.05-1.1 equivalents of the alkylating agent.2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.3. Add the alkylating agent slowly or dropwise at a lower temperature (e.g., 0°C) before heating.
Difficult Purification 1. Product and starting material have similar polarity.2. Presence of residual DMF.1. If TLC separation is poor, try a different solvent system for chromatography. Recrystallization may also be an option.2. Ensure thorough washing with water and brine during work-up. Co-evaporation with heptane can help remove trace DMF.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-alkylation of 6-chloropyridazin-3-amine. By understanding the underlying reaction mechanism and the critical role of bases, solvents, and temperature, researchers can confidently and successfully synthesize a wide range of N-substituted pyridazine derivatives. The provided step-by-step procedure, coupled with the troubleshooting guide, serves as a robust resource for professionals in drug discovery and synthetic chemistry, facilitating the efficient development of novel chemical entities.

References

  • Park, E-H., & Park, M-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59. [Link]

  • Rahman, A., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. [Link]

  • Alkylating agents - Medicinal Chemistry. (n.d.). Slideshare. [Link]

  • Martínez-Asencio, A., et al. (2012). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters, 14(8), 2158–2161. [Link]

  • N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. (2021). ResearchGate. [Link]

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (2024). Europe PMC. [Link]

  • SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid. (2010). Fisher Scientific. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv. [Link]

  • Gnicchi, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7. [Link]

  • Alkylating Agents. (2016). Oncohema Key. [Link]

  • 6-Chloropyridazin-3-amine Safety Data Sheet. (n.d.). Watson International Ltd. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. [Link]

  • Process for the N-alkylation of aminopyridines. (2021).
  • Process for the synthesis of n-alkyl-4-pyridinamines. (2021).
  • Process for producing 3-amino-6-chloropyridazine. (2007).
  • Göker, H., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Henderson, K. W., et al. (2004). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics, 23(17), 4008–4019. [Link]

  • Al-Ghorbani, M., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Mini reviews in medicinal chemistry, 24(1), 2-20. [Link]

  • 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them. (1992).
  • ALKYL-6 PYRIDAZINE DERIVATIVES, PREPARATION METHOD AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME. (1992).
  • N-alkylation: Significance and symbolism. (2024). FerroAlloyNet. [Link]

  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Method for N-alkylation of 2-pyridone. (2010).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-6-Chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Aminopyridazine Scaffold

In the landscape of modern medicinal chemistry and drug development, the 3-aminopyridazine moiety stands out as a privileged scaffold. Its presence in a multitude of biologically active molecules underscores its significance as a versatile building block for constructing complex molecular architectures with therapeutic potential. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, offers a powerful and efficient method for the functionalization of this core structure.[1] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the electron-deficient pyridazine ring and a wide array of organoboron reagents.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization, thereby empowering you to leverage this powerful synthetic tool in your research endeavors. The inherent challenges associated with the coupling of heteroaryl chlorides, particularly those bearing an amino group, will be addressed with practical solutions to guide you toward successful outcomes.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 3-amino-6-chloropyridazine. This is often the rate-determining step, particularly with less reactive aryl chlorides.[2][5] The electron-deficient nature of the pyridazine ring can facilitate this step.[5]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is typically facilitated by a base, which activates the organoboron species.[2][6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd 3-Amino-6-chloropyridazine PdII_Aryl Ar-Pd(II)L_n-Cl OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR')_2] + Base PdII_Aryl_R Ar-Pd(II)L_n-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine. It is crucial to recognize that the optimal conditions may vary depending on the specific boronic acid used.

Protocol 1: General Procedure using a Pd(0) Catalyst

This protocol utilizes a commercially available and relatively stable Pd(0) precatalyst.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)[4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[7]

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents) or Potassium carbonate (K₂CO₃) (2.0 equivalents)[4][7]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[3][8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[3][4]

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via a syringe.[3]

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[3][7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with ethyl acetate and water.[4][7]

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).[7]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.[4]

Protocol 2: Procedure using a Pd(II) Precatalyst and a Ligand

This protocol is advantageous when dealing with more challenging coupling partners, as the choice of ligand can be tailored to enhance catalytic activity.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)[4][7]

  • Ligand: SPhos (4-6 mol%) or XPhos (4-6 mol%)[4][8]

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equivalents)[4]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene[4][8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-amino-6-chloropyridazine, the arylboronic acid, and potassium phosphate.[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[4]

  • Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, dissolve the Palladium(II) acetate and the phosphine ligand in a small amount of the anhydrous solvent. Add this catalyst solution to the reaction flask.[4]

  • Solvent Addition: Add the remaining degassed anhydrous solvent to the reaction flask via syringe.[4]

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitoring, Work-up, and Purification: Follow steps 6-10 from Protocol 1.

Data Presentation: Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine is highly dependent on the careful selection and optimization of several key parameters. The following table summarizes these parameters and provides insights for their selection.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is a reliable choice for many couplings. For less reactive chlorides, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often more effective.[4][9][10]
Ligand Triphenylphosphine (in Pd(PPh₃)₄), SPhos, XPhos, dppfThe ligand stabilizes the palladium catalyst and influences its reactivity. Bulky phosphine ligands can promote the oxidative addition and reductive elimination steps.[9][10]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for the transmetalation step. K₃PO₄ and Cs₂CO₃ are stronger bases and can be effective for challenging couplings. The choice of base can also influence side reactions.[4][7][8]
Solvent Toluene, 1,4-Dioxane, DME, THF, often with waterAprotic solvents are commonly used. The addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. Anhydrous conditions may be necessary to prevent hydrolysis of the pyridazine ring.[3][4][11]
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters)Boronic acids are widely available. Boronic esters can offer increased stability and may be preferable for substrates prone to protodeboronation.[12][13]
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides.[3][4]

Workflow and Logic

The experimental workflow for the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine follows a logical progression from reaction setup to product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Reagents: - 3-Amino-6-chloropyridazine - Boronic Acid - Base Setup Combine Reagents in Flask Reagents->Setup Glassware Dry Glassware Glassware->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Catalyst Add Catalyst/Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dilute Dilute with Organic Solvent and Water Cool->Dilute Extract Separate and Extract Layers Dilute->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Characterize Final Product (NMR, MS, etc.) Purify->Product

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., SPhos), or using a stronger base like K₃PO₄. Ensure that the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst.

  • Homo-coupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid can be a significant issue.[5][11] This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and considering the slow addition of the boronic acid. Using a Pd(0) catalyst directly can sometimes reduce this side reaction.[11]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing pathway. Using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this issue.[11]

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[5] The use of bulky, electron-rich ligands can help to prevent this coordination and maintain catalytic turnover.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can successfully functionalize this important heterocyclic core. The protocols and insights provided in this application note serve as a robust foundation for achieving high yields and purity in your synthetic endeavors.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Benchchem. preventing homo-coupling side reactions in pyridazine synthesis.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • ResearchGate. Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Benchchem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Myers, A. The Suzuki Reaction. Chem 115.
  • Wikipedia. Suzuki reaction.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling.

Sources

Application Notes and Protocols for the Biological Evaluation of Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Its inherent structural features allow for diverse substitutions, leading to a rich chemical space for the development of novel therapeutic agents. Researchers have successfully synthesized pyridazinone derivatives with significant anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive framework for the biological evaluation of novel substituted pyridazinones, outlining a logical progression of in vitro and in vivo assays to characterize their activity, elucidate their mechanism of action, and assess their therapeutic potential.

This document is structured to provide not just protocols, but the underlying scientific rationale for each experimental step, empowering researchers to make informed decisions and adapt methodologies to their specific pyridazinone derivatives.

Section 1: Anticancer Activity Evaluation

Substituted pyridazinones have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects across various cancer cell lines.[1][6] The evaluation protocol for anticancer activity typically follows a hierarchical approach, beginning with broad in vitro screening and progressing to more complex mechanistic studies and in vivo validation.

In Vitro Anticancer Screening: A Tiered Approach

The initial phase of evaluation aims to identify promising lead compounds through a series of in vitro assays that assess cytotoxicity, antiproliferative activity, and selectivity.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanistic Investigation A Initial Cytotoxicity Screening (e.g., MTT/SRB Assay) Against a panel of cancer cell lines B IC50 Determination (Dose-response studies) A->B C Selectivity Index (SI) Calculation (Comparison with normal cell lines) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F Target-Based Assays (e.g., Kinase Inhibition - VEGFR-2) C->F

Caption: Tiered workflow for in vitro anticancer evaluation of pyridazinones.

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.[7]

Objective: To assess the cytotoxic effect of substituted pyridazinones on a panel of human cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)[8][9]

  • Complete cell culture medium

  • Substituted pyridazinone compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the pyridazinone compounds and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate spectrophotometer.

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mechanistic Studies: Unraveling the Mode of Action

Understanding the mechanism by which a pyridazinone derivative exerts its anticancer effect is crucial for its further development.

cluster_0 Pyridazinone Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes A Substituted Pyridazinone B VEGFR-2 Inhibition A->B Binds to kinase domain C Cell Cycle Arrest (e.g., G0/G1 phase) A->C Modulates cyclins/CDKs D Induction of Apoptosis A->D Upregulates pro-apoptotic genes (Bax, p53) Downregulates anti-apoptotic genes (Bcl-2) E Inhibition of Angiogenesis B->E F Inhibition of Proliferation C->F G Cancer Cell Death D->G

Caption: Potential mechanisms of anticancer action for pyridazinone derivatives.

Many pyridazinone derivatives exhibit anticancer activity by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][7]

Objective: To determine the ability of substituted pyridazinones to inhibit VEGFR-2 kinase activity.

Principle: This assay typically utilizes a recombinant VEGFR-2 enzyme, a substrate peptide, and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through an ELISA-based method.

Procedure (General Outline):

  • Coat a microplate with the substrate peptide.

  • Add the recombinant VEGFR-2 enzyme, ATP, and varying concentrations of the pyridazinone compound.

  • Incubate to allow the kinase reaction to proceed.

  • Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the absorbance to quantify the extent of substrate phosphorylation.

Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

In Vivo Anticancer Efficacy

Promising candidates from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a whole-organism context.

This model provides a clinically relevant system to evaluate the effect of pyridazinone derivatives on tumor growth in the bone microenvironment.[6][10]

Objective: To evaluate the in vivo antitumor efficacy of a lead pyridazinone compound.

Animals: Immunocompromised mice (e.g., nude or SCID).

Procedure:

  • Tumor Cell Implantation: Surgically implant human osteosarcoma cells into the tibia of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth over time using methods like caliper measurements or bioluminescence imaging (if using luciferase-expressing cells).

  • Compound Administration: Once tumors are established, administer the pyridazinone compound and a vehicle control via an appropriate route (e.g., intravenous, oral).[11]

  • Efficacy Assessment: Continue to monitor tumor growth and animal well-being. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Data Analysis: Compare the tumor growth rates and final tumor sizes between the treated and control groups.

Compound/Analog Cancer Cell Line Biological Activity Quantitative Data
Diarylurea-pyridazinone 10lA549/ATCC (NSCLC)Growth InhibitionGI50: 1.66–100 µM[1][12]
Diarylurea-pyridazinone 17aMelanoma, NSCLC, Prostate, ColonGrowth InhibitionGI%: 62.21–100.14%[1][12]
Pyridazinone-piperazine analogsAGS (Gastric Adenocarcinoma)Anti-proliferative-[1]
Pyridazinone-diarylurea 8fMelanoma, NSCLC, Prostate, ColonGrowth InhibitionGI%: 62.21–100.14%[3]

Section 2: Anti-inflammatory Activity Evaluation

Pyridazinone derivatives have shown significant potential as anti-inflammatory agents, often through mechanisms involving the inhibition of key inflammatory mediators.[4][5][13]

In Vitro Anti-inflammatory Screening

Initial screening focuses on cell-free and cell-based assays to identify compounds that can modulate inflammatory pathways.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Mechanistic Insights A Inhibition of Protein Denaturation Assay D LPS-stimulated Macrophage Assay (Measure NO, IL-6, TNF-α production) A->D B COX-1/COX-2 Inhibition Assay B->D C PDE4 Inhibition Assay C->D E NF-κB Activation Assay D->E

Caption: A streamlined workflow for assessing the in vitro anti-inflammatory properties of pyridazinone compounds.

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid preliminary screening method.[14]

Objective: To assess the in vitro anti-inflammatory activity of substituted pyridazinones by their ability to inhibit protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or human albumin[14]

  • Phosphate buffered saline (PBS), pH 6.3

  • Substituted pyridazinone compounds

  • Reference drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the pyridazinone compound at various concentrations and a solution of albumin.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 57°C for 3 minutes.

  • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

Data Analysis: Calculate the percentage inhibition of protein denaturation. A lower turbidity indicates a higher level of inhibition.

In Vivo Anti-inflammatory Efficacy

Compounds with promising in vitro anti-inflammatory activity are further evaluated in animal models of inflammation.

This is a widely used and well-characterized model of acute inflammation.[15]

Objective: To evaluate the in vivo anti-inflammatory effect of a lead pyridazinone compound.

Animals: Wistar or Sprague-Dawley rats.

Procedure:

  • Administer the pyridazinone compound or a vehicle control to the rats (e.g., orally or intraperitoneally).

  • After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Section 3: Antimicrobial Activity Evaluation

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[3][16]

In Vitro Antimicrobial Susceptibility Testing

The cornerstone of antimicrobial evaluation is determining the minimum concentration of a compound required to inhibit or kill a microorganism.[17][18][19]

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[19][20][21]

Objective: To determine the MIC of substituted pyridazinones against a panel of pathogenic bacteria and fungi.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[3]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted pyridazinone compounds

  • Reference antibiotics (e.g., ciprofloxacin, fluconazole)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the pyridazinone compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Analysis: The MIC value is reported in µg/mL or µM.

Compound Microorganism MIC (µg/mL)
Compound 10hStaphylococcus aureus16[3]
Compound 8gCandida albicans16[3]
Compound 5eBacterial and Fungal Strains25 (antibacterial), 6.25 (antifungal)[22]
Compound 7S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[23]
Compound 13S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[23]
In Vivo Antimicrobial Efficacy Models

In vivo models are essential to assess the efficacy of a new antimicrobial agent in a setting that incorporates host-pathogen interactions and pharmacokinetic/pharmacodynamic factors.[24][25][26]

This model mimics a systemic bacterial infection and is used to evaluate the ability of an antimicrobial agent to improve survival.[11]

Objective: To determine the in vivo efficacy of a lead pyridazinone compound in treating a systemic bacterial infection.

Animals: Mice (e.g., BALB/c or C57BL/6).

Procedure:

  • Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli).

  • Administer the pyridazinone compound at various doses and time points post-infection.

  • Monitor the survival of the mice over a period of several days.

  • In some studies, bacterial load in blood and organs can be determined at specific time points.

Data Analysis: Compare the survival rates between the treated and control groups. A significant increase in survival indicates in vivo efficacy.

Section 4: Preliminary Safety and Pharmacokinetic Profiling

A preliminary assessment of a compound's safety and pharmacokinetic properties is crucial before extensive in vivo studies.

  • In Vitro Cytotoxicity against Normal Cell Lines: To determine the selectivity of the compounds, their cytotoxicity should be evaluated against non-cancerous cell lines (e.g., human fibroblasts).[27]

  • Hemolysis Assay: To assess the potential for red blood cell lysis.

  • Early ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: In silico and in vitro assays can provide early insights into a compound's drug-like properties.

Conclusion

The protocols and workflows outlined in this guide provide a robust framework for the systematic biological evaluation of novel substituted pyridazinones. By employing a tiered approach that progresses from broad in vitro screening to specific mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising lead compounds. The inherent versatility of the pyridazinone scaffold, coupled with a rigorous biological evaluation strategy, holds significant promise for the development of next-generation therapeutics for cancer, inflammation, and infectious diseases.

References

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Developing Anticancer Agents from 3,6-Disubstituted Pyridazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged structure."[1] Its unique physicochemical properties, such as its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for designing novel therapeutic agents.[1] In the realm of oncology, 3,6-disubstituted pyridazine derivatives have emerged as a promising class of compounds with a broad spectrum of anticancer activities.[2][3] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis, primarily through the inhibition of key signaling pathways.[4][5][6]

Several pyridazine-containing drugs are already in clinical practice for treating different types of cancers, underscoring the therapeutic potential of this heterocyclic motif.[2][7] This guide provides a comprehensive overview of the design, synthesis, and preclinical evaluation of 3,6-disubstituted pyridazines as potential anticancer agents, offering detailed protocols for researchers, scientists, and drug development professionals.

PART 1: RATIONAL DESIGN AND CHEMICAL SYNTHESIS

The development of potent and selective anticancer agents based on the 3,6-disubstituted pyridazine scaffold necessitates a thorough understanding of their structure-activity relationships (SAR).[8][9] The nature and position of the substituents at the 3 and 6 positions of the pyridazine ring are critical for modulating the compound's biological activity, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Pyridazine Core and Introducing Diversity

A common and versatile starting material for the synthesis of 3,6-disubstituted pyridazines is 3,6-dichloropyridazine.[10][11][12][13][14][15] This commercially available precursor allows for sequential or one-pot functionalization at the 3 and 6 positions through various cross-coupling reactions.

  • From Maleic Hydrazide: 3,6-Dichloropyridazine can be synthesized from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride.[12][14]

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in introducing a wide array of substituents onto the pyridazine core.[16][17][18]

    • Suzuki-Miyaura Coupling: Reacting halopyridazines with boronic acids or esters to form C-C bonds.[16][19]

    • Sonogashira Coupling: Coupling of terminal alkynes with halopyridazines to introduce alkynyl moieties.[16][17][20]

    • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting halopyridazines with amines.[16]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-6-(thiophen-2-yl)pyridazine derivatives.

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Appropriate (hetero)aromatic boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equivalent), the desired (hetero)aromatic boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (5 mol%).[19]

  • Add a degassed mixture of DME, ethanol, and 2 M aqueous Na₂CO₃ solution.[19]

  • Seal the reaction vessel and heat the mixture to 80 °C under an inert atmosphere (nitrogen or argon).[19]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.[19]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).[19]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,6-disubstituted pyridazine.

PART 2: IN VITRO BIOLOGICAL EVALUATION

The initial assessment of the anticancer potential of newly synthesized 3,6-disubstituted pyridazine derivatives is performed using a battery of in vitro cell-based assays. These assays are designed to evaluate the compound's cytotoxicity, effects on cell proliferation, and its ability to induce programmed cell death (apoptosis).

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The half-maximal inhibitory concentration (IC50) value is a standard metric used to quantify a compound's potency. Two of the most common colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[21][22][23][24]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[22][24][25][26] The amount of formazan produced is directly proportional to the number of living cells.[22]

Protocol 2: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[27]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3,6-Disubstituted pyridazine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the pyridazine compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[24]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.[24]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

The Sulforhodamine B (SRB) assay is a cell density-based assay where the bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[28] The amount of bound dye is proportional to the total protein mass, which reflects the number of viable cells.[28] The SRB assay is often recommended for its reliability and sensitivity.[21][28]

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 3,6-Disubstituted pyridazine test compounds

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% (v/v) acetic acid

  • 10 mM Tris base solution

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4 °C for 1 hour to fix the cells.[24]

  • Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water.[24]

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[24]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[24]

  • Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mechanism of Action: Unraveling the Anticancer Effects

Once a compound demonstrates significant cytotoxicity, the next step is to elucidate its mechanism of action. Many 3,6-disubstituted pyridazines exert their anticancer effects by inducing apoptosis and/or arresting the cell cycle.[29][30][31][32][33]

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Pyridazine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and Bax.[30][33] A common method to assess apoptosis is through Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol 4: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the pyridazine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the pyridazine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Many anticancer drugs, including pyridazine derivatives, can halt the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cells from dividing.[29] Cell cycle distribution can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing it by flow cytometry.

Target Identification and Validation

A key aspect of modern drug discovery is the identification of specific molecular targets. Several 3,6-disubstituted pyridazines have been found to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cancer progression.[4][5][6]

Examples of Kinase Targets for Pyridazine Derivatives:

  • Cyclin-Dependent Kinases (CDKs): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[29][34]

  • c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is involved in cell proliferation and apoptosis.[2][3][7][35][36]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block tumor-induced angiogenesis.[27][37]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is often overexpressed in various cancers and its inhibition can suppress tumor growth.[33]

PART 3: IN VIVO EFFICACY EVALUATION

Promising compounds identified from in vitro screening need to be evaluated in preclinical animal models to assess their in vivo antitumor efficacy and safety.[24][38][39][40]

Animal Models of Cancer

A commonly used model for the initial in vivo evaluation of anticancer compounds is the Ehrlich ascites carcinoma (EAC) solid tumor model in mice.[2][3][27][35][36] This model is relatively simple to establish and allows for the measurement of tumor volume reduction as a primary endpoint.

Protocol 5: General Procedure for In Vivo Antitumor Activity Assessment in an EAC Solid Tumor Model

Animals:

  • Swiss albino mice or other suitable rodent models.[40]

Procedure:

  • Tumor Inoculation: Inject EAC cells subcutaneously into the right hind limb of the mice.

  • Compound Administration: Once the tumors reach a palpable size, randomly assign the mice to different treatment groups (vehicle control, positive control, and pyridazine compound-treated groups). Administer the compounds, typically via oral or intraperitoneal injection, at predetermined doses and schedules.[40]

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Further analysis, such as histopathology and western blotting of tumor tissues, can be performed to investigate the mechanism of action in vivo.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Ethical Committee.[31]

PART 4: VISUALIZATION & DATA PRESENTATION

Data Summary

Quantitative data from the biological assays should be presented in a clear and concise manner.

Table 1: Example of In Vitro Cytotoxicity Data for 3,6-Disubstituted Pyridazine Derivatives

Compound IDSubstitution at C3Substitution at C6Cancer Cell LineIC50 (µM)
11l MorpholineMethyltetrahydropyranT-47D1.57
11m MorpholineMethyltetrahydropyranT-47D0.43
11l MorpholineMethyltetrahydropyranMDA-MB-231-
11m MorpholineMethyltetrahydropyranMDA-MB-2310.99
9e PhenylAmide derivativeT-47D-
9e PhenylAmide derivativeA498 (Renal)-

Note: Data adapted from multiple sources for illustrative purposes.[2][34]

Diagrams

Visual representations of workflows and signaling pathways can greatly enhance understanding.

G cluster_0 Drug Discovery & Development Workflow Start Start Synthesis Synthesis of 3,6-Disubstituted Pyridazines Start->Synthesis InVitro In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) Synthesis->InVitro Lead Lead Compound Identification InVitro->Lead InVivo In Vivo Efficacy (Animal Models) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical End Clinical Trials Preclinical->End

Caption: General workflow for anticancer drug discovery.[1]

G cluster_0 JNK Signaling Pathway Inhibition Stress Cellular Stress JNK JNK (c-Jun N-terminal Kinase) Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Proliferation Cell Proliferation & Survival AP1->Proliferation Promotes Pyridazine 3,6-Disubstituted Pyridazine Pyridazine->JNK Inhibits

Caption: Inhibition of the JNK signaling pathway.

Conclusion

The 3,6-disubstituted pyridazine scaffold represents a highly valuable framework for the development of novel anticancer agents. Through rational design, efficient synthetic strategies, and a systematic approach to biological evaluation, researchers can identify and optimize lead compounds with potent and selective anticancer activity. The protocols and methodologies outlined in this guide provide a solid foundation for advancing the discovery and development of next-generation pyridazine-based cancer therapeutics.

References

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Application Notes & Protocols: The Strategic Use of 6-Chloropyridazin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: Beyond a Simple Building Block

In the landscape of heterocyclic chemistry, certain scaffolds distinguish themselves not by their complexity, but by their profound utility and inherent "drug-likeness." 6-Chloropyridazin-3-amine is a premier example of such a scaffold. Its deceptively simple structure, featuring a 1,2-diazine core, an amine group, and a strategically placed reactive chlorine atom, provides a trifecta of functionalities that medicinal chemists can exploit with precision. This guide moves beyond a mere recitation of facts to provide a strategic overview, field-proven protocols, and the underlying rationale for why this molecule has become a cornerstone in the development of targeted therapies, particularly in oncology. We will explore its reactivity, delve into its role as a pharmacophore, and provide actionable protocols for its deployment in drug discovery campaigns.

Physicochemical Properties and Strategic Value

The utility of 6-chloropyridazin-3-amine stems from the electronic interplay between its constituent parts. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring electron-deficient. This deficiency is further amplified at the C6 position by the inductive effect of the chlorine atom, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the amine at the C3 position is a key hydrogen bond donor, crucial for molecular recognition at target proteins.

PropertyValueSignificance in Drug Design
Molecular Weight 129.56 g/mol Adheres to Lipinski's Rule of Five, excellent starting point for fragment-based or lead-gen libraries.
cLogP ~1.0-1.5Favorable balance of solubility and permeability.
Hydrogen Bond Donors 1 (the -NH2 group)Critical for anchoring the molecule in target binding sites, particularly kinase hinges.
Hydrogen Bond Acceptors 2 (the ring nitrogens)Provides additional points for molecular recognition and can improve aqueous solubility.
Reactivity Hotspot C6-Cl bondA versatile handle for introducing molecular complexity via cross-coupling or SNAr reactions.

Core Reactivity: The Chemist's Toolkit

The C6-Cl bond is the primary site of elaboration. Its reactivity allows for the attachment of a wide array of substituents, enabling rapid exploration of chemical space and optimization of potency, selectivity, and pharmacokinetic properties.

Diagram: Key Synthetic Transformations

G cluster_0 Starting Material cluster_1 Key Coupling Reactions cluster_2 Resulting Scaffolds A 6-Chloropyridazin-3-amine B Suzuki-Miyaura Coupling (C-C bond formation) A->B  Ar-B(OH)2, Pd catalyst C Buchwald-Hartwig Amination (C-N bond formation) A->C  R2-NH, Pd catalyst D Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, C-N bond formation) A->D  Nu-H (e.g., R-OH, R-SH), Base E 6-Aryl-pyridazin-3-amine B->E F 6-Amino-pyridazin-3-amine Derivatives C->F G 6-(O/S/N-Substituted)-pyridazin-3-amine D->G

Caption: Core synthetic routes from 6-chloropyridazin-3-amine.

Application Focus: A Privileged Scaffold for Kinase Inhibitors

The pyridazine core is a well-established "hinge-binding" motif in kinase inhibitors. The ATP binding site of most kinases features a flexible hinge region that forms a characteristic hydrogen bond pattern with the adenine base of ATP. The 3-aminopyridazine scaffold is a superb bioisostere of adenine, capable of mimicking this crucial interaction. The N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine at C3 acts as a hydrogen bond donor. This predictable binding mode provides a solid anchor for the molecule, allowing chemists to focus on modifying the C6 position to achieve potency and selectivity.

Diagram: Hinge-Binding Interaction

G cluster_0 Kinase Hinge Region cluster_1 3-Aminopyridazine Core hinge_C Backbone C=O hinge_N Backbone N-H label_N1 hinge_N->label_N1 H-Bond (Acceptor) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 label_N2 label_NH2 label_NH2->hinge_C H-Bond (Donor) label_R

Caption: Mimicking the ATP hinge-binding interaction.

Field-Proven Experimental Protocols

The following protocols are representative examples derived from established literature, providing a reliable starting point for synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 6-aryl-pyridazin-3-amine, a common step in elaborating the core scaffold to probe hydrophobic pockets in a target protein.

Rationale: The Suzuki coupling is a robust and highly versatile method for C-C bond formation. The choice of a palladium catalyst like Pd(dppf)Cl₂ is critical as it is highly efficient for coupling with electron-deficient heteroaryl chlorides and is tolerant of the free amine group. The base (e.g., Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.

Step-by-Step Methodology: (Adapted from literature on kinase inhibitor synthesis)

  • Reagent Preparation: To a 50 mL round-bottom flask, add 6-chloropyridazin-3-amine (1.0 eq, e.g., 200 mg), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (e.g., 12 mL dioxane, 4 mL water). The water is crucial for dissolving the inorganic base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure 6-aryl-pyridazin-3-amine product.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize a 6-(substituted amino)-pyridazin-3-amine, introducing a key vector for interaction with solvent-exposed regions or other parts of a binding site.

Rationale: This reaction is a powerful tool for C-N bond formation. The use of a specialized palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos) is necessary to facilitate the reductive elimination step, which is often challenging with heteroaromatic substrates. A strong, non-nucleophilic base like Cs₂CO₃ is typically required.

Step-by-Step Methodology: (Adapted from studies on CDK inhibitor development)

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 6-chloropyridazin-3-amine (1.0 eq), the desired amine (1.1 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Catalyst System: Add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq), and the ligand, Xantphos (0.10 eq).

  • Inert Atmosphere & Solvent: Seal the tube, evacuate, and backfill with argon (repeat 3 times). Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C in a sealed tube with stirring. The reaction is often complete within 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solvent and purify the crude product by flash chromatography or preparative HPLC to obtain the desired C-N coupled product.

Case Study: Development of ERK Kinase Inhibitors

Extracellular signal-regulated kinase (ERK) is a key target in oncology. Several research programs have utilized the 6-chloropyridazin-3-amine scaffold to develop potent and selective ERK inhibitors.

In a typical discovery workflow, the 3-aminopyridazine core serves as the hinge-binder. The C6 position is functionalized, often with an aryl or heteroaryl group via a Suzuki coupling (Protocol 1), to occupy a hydrophobic pocket adjacent to the ATP binding site. The amine on this newly introduced aryl group is then further functionalized to extend into other regions of the protein, optimizing potency and selectivity. This multi-step strategy highlights the modularity afforded by the starting material.

Diagram: Hypothetical ERK Inhibitor Discovery Workflow

G A Start: 6-Chloropyridazin-3-amine B Step 1: Suzuki Coupling (Protocol 1) Attach (4-aminophenyl)boronic acid A->B C Intermediate: 6-(4-Aminophenyl)pyridazin-3-amine (Core + Hydrophobic Group) B->C D Step 2: Amide Coupling Couple with R-COOH C->D E Final Compound Library: Probes solvent-exposed region D->E F Screening & SAR: Test against ERK1/2 Optimize 'R' group E->F

Caption: A modular drug discovery workflow.

Conclusion and Future Outlook

6-Chloropyridazin-3-amine is more than a simple reagent; it is a strategic tool. Its inherent properties—a pre-installed hinge-binding motif and a versatile chemical handle—make it an exceptionally efficient starting point for medicinal chemistry campaigns. The robust and well-documented reactivity at the C6 position allows for rapid library synthesis and systematic exploration of structure-activity relationships. As the demand for targeted, selective kinase inhibitors continues to grow, the strategic application of foundational scaffolds like 6-chloropyridazin-3-amine will remain a critical driver of innovation in drug discovery.

References

  • Title: Pyridazines in Medicinal Chemistry Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]

  • Title: The role of the pyridazine scaffold in anticancer drug design Source: Drug Discovery Today URL: [Link]

  • Title: Discovery of a Potent and Orally Bioavailable CDK4/6 Inhibitor: (R)-5-((4-((6-amino-5-fluoropyridin-2-yl)oxy)piperidin-1-yl)methyl)-N,N-dimethyl-2'-(thiazol-5-yl)-[2,4'-bipyridin]-5'-carboxamide (PF-06873600) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of N-(4-((6-Aminopyridazin-3-yl)oxy)phenyl)-5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-indazole-4-carboxamide (PF-07104091): A Potent, Selective, and Orally Bioavailable CDK2 Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of GDC-0994, a Potent and Selective Inhibitor of ERK1/2 Kinase Source: ACS Medicinal Chemistry Letters URL: [Link]

in vitro screening of pyridazine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Screening of Pyridazine Derivatives Against Cancer Cell Lines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Pyridazine Scaffolds in Oncology

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties and versatile synthetic accessibility have established it as a cornerstone for the development of novel therapeutics.[4][5] In oncology, pyridazine derivatives have shown remarkable potential, with numerous compounds demonstrating potent activity against a wide array of cancer cell lines.[6][7][8] These compounds often exert their anticancer effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[9][10] Key molecular targets frequently include protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase (JNK), and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[9][11][12][13]

This guide, designed from the perspective of a senior application scientist, provides a comprehensive framework for the in vitro screening of novel pyridazine derivatives. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. We will cover primary cytotoxicity screening to identify active compounds, followed by secondary mechanistic assays to elucidate their mode of action, including the induction of apoptosis, cell cycle arrest, and modulation of specific signaling pathways.

The Strategic Screening Cascade: From Hit Identification to Mechanistic Insight

A successful in vitro screening campaign requires a logical progression from broad primary screening to more focused, hypothesis-driven secondary assays. This hierarchical approach efficiently manages resources by prioritizing the most promising compounds for in-depth characterization.

Causality of the Approach: The initial goal is to cast a wide net to identify any compound with cytotoxic or anti-proliferative effects. A highly sensitive and high-throughput method like the MTT assay is ideal for this purpose. Once "hits" are identified (compounds active at a desired concentration), the focus shifts to understanding how they work. Secondary assays are chosen to answer specific questions: Does the compound kill the cells (apoptosis)? Does it stop them from dividing (cell cycle arrest)? What specific molecular machinery is it affecting (target validation)? This tiered strategy ensures that the most compelling candidates, those with a potent and desirable mechanism of action, are advanced.

G cluster_0 cluster_1 Primary Screening cluster_2 Hit Confirmation & Prioritization cluster_3 Secondary Mechanistic Assays cluster_4 A Library of Novel Pyridazine Derivatives B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B D Calculate IC50 Values B->D Raw Data C Select Panel of Cancer Cell Lines (e.g., NCI-60) C->B E Identify 'Hit' Compounds (Potency & Selectivity) D->E Potency Data F Apoptosis Assay (Annexin V / PI) E->F G Cell Cycle Analysis (Propidium Iodide) E->G H Target Pathway Modulation (Western Blot) E->H I Lead Candidate Selection F->I G->I H->I

Caption: A logical workflow for in vitro anticancer drug screening.

Protocol 1: Primary Screening via MTT Cell Viability Assay

This initial screen is designed to assess the general cytotoxicity of the pyridazine derivatives across a panel of cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle of the Assay

Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] These crystals are then solubilized, and the absorbance is measured, allowing for a quantitative assessment of cell viability.

Materials and Reagents
  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Pyridazine derivatives (dissolved in DMSO to create concentrated stock solutions)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS).[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (wavelength detection at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells during their exponential growth phase. Perform a cell count to ensure accuracy.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.[15]

    • Scientist's Note: The optimal seeding density is critical and must be determined for each cell line. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[16] Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume growth.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine derivatives in culture medium from your DMSO stock.

    • Scientist's Note: The final concentration of DMSO in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[16] Always include a "vehicle control" group treated with the same concentration of DMSO as the compound-treated wells.

    • Carefully remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.

    • Incubate for a predetermined time period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.[15]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).

Data Analysis and Presentation
  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

  • Determine IC50:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. This value is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).

Table 1: Representative Cytotoxicity Data for Pyridazine Derivatives

Compound Cancer Cell Line IC50 (µM)
PDZ-001 MCF-7 (Breast) 5.2
A549 (Lung) 12.8
HCT-116 (Colon) 8.1
PDZ-002 MCF-7 (Breast) 1.8
A549 (Lung) 2.5
HCT-116 (Colon) 3.4
Doxorubicin MCF-7 (Breast) 0.9
(Control) A549 (Lung) 1.1

| | HCT-116 (Colon) | 0.7 |

This table presents hypothetical data for illustrative purposes.

Protocol 2: Apoptosis Induction via Annexin V-FITC/PI Assay

After identifying cytotoxic "hits," the next logical step is to determine if cell death occurs via apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method for detecting apoptosis.[17]

Principle of the Assay

This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells based on two key cellular changes:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and will bind to these exposed PS residues.

  • Loss of Membrane Integrity: Propidium Iodide (PI) is a fluorescent DNA-binding dye that cannot cross the intact membrane of live or early apoptotic cells.[17] However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the cell's DNA.

By using both stains, we can distinguish four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.[10]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[10]

  • Annexin V- / PI+ : Necrotic cells (rarely observed, often an artifact).

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis A Membrane Intact L1 Annexin V- / PI- B1 PS B2 PS B3 PS C Membrane Intact L2 Annexin V+ / PI- D1 PS D2 PS D3 PS E Membrane Permeable L3 Annexin V+ / PI+ F1 PS F2 PS F3 PS AnV Annexin V (FITC) AnV->D2 AnV->F2 PI PI PI->E

Caption: Principle of the Annexin V/PI apoptosis assay.

Materials and Reagents
  • Treated and untreated cell suspensions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Step-by-Step Methodology
  • Cell Preparation:

    • Treat cells in 6-well plates with the pyridazine compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells. For adherent cells, gently trypsinize and collect them. Crucially, combine the supernatant (containing floating apoptotic cells) with the trypsinized adherent cells to ensure all cell populations are analyzed.[17]

  • Washing:

    • Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[17] This step removes residual medium and serum that can interfere with the assay.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[18]

    • Count the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10] The dark incubation prevents photobleaching of the fluorochromes.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately (within 1 hour) on a flow cytometer. Collect at least 10,000 events per sample for statistical significance.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

If a compound is found to be cytostatic rather than cytotoxic, or if apoptosis is only observed after prolonged incubation, it may be acting by arresting the cell cycle. Flow cytometry with PI staining is a robust method to analyze the distribution of cells across the different phases of the cell cycle.[19]

Principle of the Assay

Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. This means the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cell cycle phases:

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

  • Sub-G1 Peak: Apoptotic cells with fragmented DNA will appear as a population with <2N DNA content.

Materials and Reagents
  • Treated and untreated cell suspensions

  • Cold 1X PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[19]

  • Flow cytometer

Step-by-Step Methodology
  • Cell Harvesting and Fixation:

    • Treat and harvest cells as described in the apoptosis protocol (Protocol 2, Step 1).

    • Wash the cell pellet once with 1 mL of cold PBS.

    • While gently vortexing the cell pellet, add 3-5 mL of ice-cold 70% ethanol dropwise.[19] This dropwise addition is critical to prevent cell clumping.

    • Scientist's Note: Fixation permeabilizes the cells, allowing PI to enter and stain the nuclear DNA. It also preserves the cells for later analysis.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[19]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.

    • Discard the ethanol and wash the pellet with 5 mL of PBS to rehydrate the cells.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.[19]

    • Scientist's Note: The RNase A in the staining solution is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

    • Incubate in the dark at room temperature for 30 minutes.[19]

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.

    • Use cell cycle analysis software (e.g., ModFit) to deconvolute the histogram and quantify the percentage of cells in each phase.

Table 2: Representative Cell Cycle Distribution Data

Treatment % Sub-G1 % G0/G1 % S % G2/M
Vehicle Control 2.1 55.4 28.3 14.2

| PDZ-003 (IC50) | 8.5 | 25.1 | 15.6 | 50.8 |

This hypothetical data for compound PDZ-003 suggests a strong G2/M phase arrest and induction of apoptosis (increased Sub-G1 peak).

Protocol 4: Target Pathway Validation via Western Blot

Once the phenotypic effects (cytotoxicity, apoptosis, cell cycle arrest) are known, Western blotting is used to investigate the underlying molecular mechanism. This technique allows for the detection of specific proteins to see if the pyridazine derivative alters their expression or activation state (e.g., phosphorylation).[20]

Principle of the Assay

Western blotting involves separating proteins from a cell lysate by size using gel electrophoresis (SDS-PAGE), transferring them to a solid membrane, and then probing the membrane with antibodies specific to a target protein. This can reveal whether a compound upregulates pro-apoptotic proteins (like Bax), downregulates anti-apoptotic proteins (like Bcl-2), or inhibits a signaling cascade by reducing the phosphorylation of a key kinase (like p-ERK or p-AKT).[6][11][21]

G A Pyridazine Derivative B VEGFR-2 A->B Inhibits C PI3K B->C Activates D AKT C->D Activates E Bcl-2 (Anti-Apoptotic) D->E Activates F Apoptosis Inhibited E->F Inhibits

Caption: A simplified signaling pathway relevant to cancer.

High-Level Methodology
  • Protein Extraction: Treat cells with the test compound. Lyse the cells using a buffer containing detergents and protease/phosphatase inhibitors to obtain a total protein lysate.[20]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading on the gel.

  • SDS-PAGE: Separate the proteins by molecular weight on a polyacrylamide gel.[20]

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-phospho-ERK).[22]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (like HRP). Add a chemiluminescent substrate and image the resulting bands.

  • Analysis: Compare the band intensity between control and treated samples. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Troubleshooting and Field-Proven Insights

IssueCommon Cause(s)Recommended Solution(s)
High Variability in MTT Assay Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.[16]Use a multichannel pipette for consistency. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS to reduce evaporation ("edge effect").[23]
Compound Precipitation Compound solubility limit exceeded in the culture medium.Determine the compound's solubility. Ensure the final DMSO concentration is minimal. Pre-warm the medium before adding the compound stock.[16]
Low Signal in Apoptosis Assay Insufficient incubation time; Compound is cytostatic, not apoptotic; Floating apoptotic cells were discarded.Perform a time-course experiment (e.g., 12, 24, 48h). Always collect and combine the culture supernatant with the adherent cells before staining.[17]
Cell Clumps in Flow Cytometry Improper fixation (adding ethanol too quickly); Cells were overgrown before harvesting.Add cold ethanol dropwise while vortexing gently.[19] Ensure cells are harvested at ~70-80% confluency.
Weak Bands in Western Blot Insufficient protein loaded; Inefficient transfer; Low antibody concentration.Confirm protein concentration with a BCA assay before loading. Check transfer efficiency with Ponceau S staining. Optimize primary antibody concentration and incubation time.
High Background in Western Blot Insufficient blocking; High antibody concentration; Inadequate washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[22] Reduce antibody concentration. Increase the number and duration of wash steps.

Conclusion

The pyridazine scaffold is a highly valuable platform for the discovery of novel anticancer agents.[10] The systematic in vitro screening cascade detailed in this guide provides a robust and efficient pathway for identifying potent lead compounds and elucidating their mechanisms of action. By integrating primary cytotoxicity screening with secondary assays for apoptosis, cell cycle analysis, and target pathway modulation, researchers can build a comprehensive biological profile of their pyridazine derivatives. This multi-faceted approach, grounded in sound scientific principles, is essential for prioritizing candidates with the highest potential for successful preclinical and clinical development.

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  • PMC. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines". PubMed Central. Available at: [Link]

  • PubMed. "Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies". PubMed. Available at: [Link]

  • Asian Journal of Chemistry. "in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives". Asian Journal of Chemistry. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Cornerstone of Modern Kinase Inhibition

The imidazo[1,2-b]pyridazine nucleus is a nitrogen-containing fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines, the building blocks of DNA and RNA, allows it to effectively interact with the ATP-binding sites of a wide array of protein kinases.[1][2][3] This unique characteristic has propelled the development of numerous potent and selective kinase inhibitors. The clinical success of ponatinib (Iclusig®), an imidazo[1,2-b]pyridazine-based drug approved for treating chronic myeloid leukemia (CML), has intensified research into this versatile scaffold.[1][4]

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[5][6][7] Consequently, they are prime targets for therapeutic intervention. Imidazo[1,2-b]pyridazine derivatives have demonstrated inhibitory activity against a diverse range of kinases, such as:

  • Oncology Targets: BCR-ABL, Mps1 (TTK), PIM kinases, FLT3, and Tropomyosin receptor kinases (TRKs).[1][8][9][10][11][12]

  • Inflammatory Disease Targets: Tyrosine kinase 2 (Tyk2) and IKKβ.[5][13]

  • Neurological Disease Targets: Glycogen synthase kinase-3β (GSK-3β).[6][14]

This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and structure-activity relationship (SAR) insights for the development of imidazo[1,2-b]pyridazine-based kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Core Synthetic Strategies: Constructing the Imidazo[1,2-b]pyridazine Heterocycle

The primary and most established method for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[15] This reaction, often referred to as a modified Tschitschibabin reaction, is typically carried out under mild basic conditions. The introduction of a halogen on the pyridazine ring is crucial for a successful reaction, as it enhances the nucleophilicity of the non-adjacent ring nitrogen, directing the initial alkylation to the desired position for subsequent cyclization.[15]

In recent years, modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have become indispensable for the functionalization of the pre-formed imidazo[1,2-b]pyridazine scaffold.[1][3][16] Techniques like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide variety of substituents at different positions of the heterocyclic core, enabling extensive SAR exploration and optimization of pharmacological properties.

Experimental Workflows and Protocols

General Workflow for Inhibitor Synthesis

The synthesis of a target imidazo[1,2-b]pyridazine kinase inhibitor typically follows a multi-step sequence, beginning with commercially available starting materials. The general workflow involves the synthesis of a key aminopyridazine intermediate, construction of the fused heterocyclic core, and subsequent functionalization to install the desired pharmacophoric groups.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Core Formation cluster_2 PART 3: Functionalization & Final Product A Commercially Available 3,6-Dichloropyridazine B Key Intermediate 3-Amino-6-chloropyridazine A->B  Ammonolysis C α-Haloketone D Core Scaffold 3-Bromo-6-chloroimidazo[1,2-b]pyridazine B->D C->D E Coupling Partner (e.g., Boronic Acid) F Target Kinase Inhibitor D->F  Cross-Coupling  (e.g., Suzuki) E->F

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine kinase inhibitors.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Key Intermediate)

This protocol describes the synthesis of a crucial building block, 3-amino-6-chloropyridazine, from the readily available 3,6-dichloropyridazine.

Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Ammonia acts as the nucleophile, displacing one of the chloride ions. The reaction is typically performed in a sealed vessel at elevated temperatures to overcome the activation energy for the substitution on the electron-deficient pyridazine ring.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous Ammonia (28-30%)

  • Deionized Water

  • Pressure vessel (e.g., stainless steel bomb or sealed tube)

Procedure:

  • In a pressure vessel, combine 3,6-dichloropyridazine (10 g, 67.1 mmol) with 100 mL of concentrated aqueous ammonia.

  • Seal the vessel securely and heat the mixture to 110-130°C with stirring for 12-16 hours.

  • After the reaction period, cool the vessel to room temperature and then further chill in an ice bath to 0°C.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual ammonia and ammonium salts.

  • Dry the product under vacuum to yield 3-amino-6-chloropyridazine as a pale-yellow solid.[17]

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry (MS). Expected MS (ESI+): m/z 130.0 [M+H]+.[17]

Protocol 2: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (Core Scaffold)

This protocol details the condensation reaction to form the imidazo[1,2-b]pyridazine core.

Rationale: This is a classic cyclocondensation reaction. The more nucleophilic ring nitrogen of 3-amino-6-chloropyridazine attacks the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic imidazole ring. Sodium bicarbonate is used as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Caption: Core formation via condensation of 3-amino-6-chloropyridazine and an α-haloketone.

Materials:

  • 3-Amino-6-chloropyridazine (Protocol 1)

  • 2-Bromoacetophenone (or other α-haloketone)

  • Sodium Bicarbonate (NaHCO3)

  • Ethanol

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) in 150 mL of ethanol, add 2-bromoacetophenone (7.68 g, 38.6 mmol) and sodium bicarbonate (6.48 g, 77.2 mmol).

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Protocol 3: Functionalization via Palladium-Catalyzed Cross-Coupling

This protocol provides a general method for functionalizing the 6-position of the imidazo[1,2-b]pyridazine core using a Suzuki-Miyaura cross-coupling reaction.

Rationale: The C6-chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki reaction is chosen for its broad functional group tolerance and the commercial availability of a vast library of boronic acids and esters. The reaction involves an oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (Protocol 2)

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a reaction flask, combine 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 g, 4.35 mmol), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere for 6-12 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 6-substituted imidazo[1,2-b]pyridazine kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-b]pyridazine scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition.

PositionGeneral Observations and ExamplesTarget Kinase ExamplesCitations
C2-Position Typically occupied by an aryl or heteroaryl group that often extends into the solvent-exposed region of the ATP binding site. Substitutions on this ring can modulate potency and physical properties.Mps1, GSK-3β, Aβ Plaques[8][14][15]
C3-Position Often substituted with groups that can form hydrogen bonds with the kinase hinge region. Amide or amine functionalities are common. Optimization at this position is critical for potency and selectivity.Tyk2, IKKβ[5][13]
C6-Position A key position for modulating selectivity, solubility, and metabolic stability. A wide variety of substituents, from small alkyl groups to complex aryl and heteroaryl systems, have been explored.Mps1, Tyk2, PIM Kinases[5][8][11]

Target Pathway Visualization: Tyk2 Inhibition

Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family. Tyk2 is a key component of the signaling pathway for cytokines like IL-12, IL-23, and Type I interferons, which are implicated in autoimmune and inflammatory diseases.[5]

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK Other JAK Receptor->JAK STAT STAT Tyk2->STAT Phosphorylates JAK->STAT STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Dimerizes & Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2 Blocks ATP Binding Site

Caption: Inhibition of the Tyk2-STAT signaling pathway by an imidazo[1,2-b]pyridazine inhibitor.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a highly productive framework for the discovery of novel kinase inhibitors. The synthetic routes are robust and amenable to diversification, allowing for fine-tuning of biological activity and pharmacokinetic properties. The protocols and insights provided in this guide offer a solid foundation for researchers aiming to explore this chemical space. Future efforts will likely focus on developing inhibitors with novel selectivity profiles, overcoming clinical resistance, and exploring new therapeutic areas for this remarkable class of compounds.

References

  • Wang, Y., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Choi, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Antony, S., et al. (2021). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer. Available at: [Link]

  • Mallesham, B., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Mallesham, B., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • El Akkaoui, A., et al. (2021). Synthesis of 3,6‐disubstuted imidazo[1,2‐b]pyridazine 164. ResearchGate. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • El Kazzouli, S., & Guillaumet, G. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Coates, D. A., et al. (2020). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Semantic Scholar. Available at: [Link]

  • El Kazzouli, S., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

  • Norman, P. (2019). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: The Role and Application of Pyridazines in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold - A Versatile Core for Agrochemical Innovation

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the discovery of novel agrochemicals.[1][2] While relatively rare in nature, its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and potential for diverse substitutions—make it an attractive pharmacophore for medicinal and agricultural chemists.[2][3] The inherent polarity of the pyridazine moiety can improve a molecule's pharmacokinetic profile, while its structural rigidity provides a stable scaffold for building complex and highly active compounds.

This guide provides an in-depth exploration of the application of pyridazine chemistry in the development of herbicides, insecticides, and fungicides. It offers field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and detailed protocols for synthesis and biological evaluation, designed for researchers and scientists in the field of crop protection.

Applications of Pyridazines in Crop Protection

The pyridazine core is a privileged structure found in a multitude of commercial and developmental agrochemicals, demonstrating its broad-spectrum utility.

Herbicidal Activity

Pyridazine derivatives were among the first of this class to be commercialized as agrochemicals. Many exhibit potent herbicidal activity by targeting fundamental biochemical processes in weeds.

  • Key Examples: Pyridate and Pyridafol.[1]

  • Mechanism of Action (MoA): Photosystem II (PSII) Inhibition: Pyridate functions as a post-emergent herbicide that primarily inhibits photosynthesis at Photosystem II (PSII).[2] It acts by binding to the D1 protein in the PSII complex, blocking the electron transport chain. This interruption leads to a buildup of highly reactive oxygen species, causing rapid lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants. The efficiency of PSII inhibitors is a cornerstone of modern weed management strategies.

MOA_PSII_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- O2 O₂ PSII->O2 PQ Plastoquinone (PQ) Pheo->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient Light Light Energy (Photons) Light->PSII H2O H₂O H2O->PSII Pyridazine Pyridazine Herbicide (e.g., Pyridate) Pyridazine->PQ Blocks e- transfer to Plastoquinone

Caption: Mechanism of Photosystem II (PSII) inhibiting herbicides.

Insecticidal Activity

The journey to discover pyridazine-based insecticides often begins during screening programs for other applications, such as herbicides.[4] This highlights the chemical diversity and potential for cross-disciplinary discovery inherent in this scaffold.

  • Mechanism of Action: The MoA for many pyridazine insecticides is still under investigation, with some showing activity against aphids and other sucking insects.[4][5] Their effectiveness often relies on disrupting vital physiological or neurological functions in the target pests.

  • Structure-Activity Relationship (SAR): Research has shown that the biological activity of insecticidal pyridazines is highly sensitive to structural modifications. For instance, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides, modifications to the pyridine and pyridazine rings often led to a significant loss of potency against aphids like Myzus persicae.[4] However, replacing the amide linker with hydrazone or hydrazide moieties was well-tolerated and, in some cases, led to a more than 10-fold increase in potency.[4] This indicates that the core pyridyl-pyridazine structure is crucial, while the linker and its substituents offer a key site for optimization.

Fungicidal Activity

More recently, pyridazines have emerged as a powerful scaffold for a new generation of fungicides with novel modes of action, addressing the growing challenge of fungicide resistance.

  • Key Example: Pyridachlometyl.[6]

  • Mechanism of Action: Tubulin Polymerization Promotion: Unlike many classic fungicides that inhibit tubulin polymerization, pyridachlometyl and related tetrasubstituted pyridazines act by promoting it.[7] This forced polymerization disrupts the normal dynamics of microtubule formation and degradation, which are essential for processes like nuclear division in fungal cells.[7] This disruption is catastrophic for the fungus, leading to potent and effective disease control against pathogens such as Botrytis cinerea (grey mould).[7] The discovery of this unique MoA was the result of simplifying a more complex diphenyl-imidazo[1,2-a]pyrimidine lead structure, demonstrating the value of pyridazine as a bioisostere.[6]

Data Presentation: Structure-Activity Relationships

The following table summarizes the impact of chemical modifications on the biological activity of various pyridazine derivatives, illustrating key SAR trends.

Base Scaffold Modification (R-Group) Target Class Observed Activity Reference
6-phenyl-3(2H)-pyridazinonePhenyl ring substitutionHerbicideActivity is highly dependent on the position and nature of the substituent on the phenyl ring.[2]
[6-(3-pyridyl)pyridazin-3-yl]amideReplacement of amide with hydrazoneInsecticidePotency against Aphis gossypii increased >10-fold.[4]
[6-(3-pyridyl)pyridazin-3-yl]amideAlteration of the core pyridazine ringInsecticideGenerally resulted in a significant loss of insecticidal potency.[4]
Tetrasubstituted PyridazineMethyl and chlorine next to ring nitrogensFungicideCrucial for promoting tubulin polymerization and high fungicidal activity.[7]

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of novel pyridazine-based agrochemicals.

Protocol 1: Synthesis of a 3,6-Dichloropyridazine Intermediate

This protocol describes a common pathway to synthesize a key intermediate used in the derivatization of many pyridazine agrochemicals. The process involves the condensation of maleic anhydride with hydrazine to form maleic hydrazide, followed by chlorination.

Causality: Maleic hydrazide provides the core pyridazine-dione ring structure. The subsequent chlorination with a strong agent like phosphorus oxychloride (POCl₃) is a crucial step that converts the hydroxyl groups of the dione tautomer into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions, allowing for the diversification of the scaffold.

Synthesis_Workflow Start Start Materials: - Maleic Anhydride - Hydrazine Hydrate Step1 Step 1: Condensation - Reflux in Ethanol - Form Maleic Hydrazide Start->Step1 Step2 Step 2: Chlorination - React with POCl₃ - Heat to 100-110°C Step1->Step2 Purification Step 3: Purification - Quench with Ice Water - Filter Precipitate - Recrystallize Step2->Purification End Final Product: 3,6-Dichloropyridazine Purification->End

Caption: Workflow for the synthesis of a dichloropyridazine intermediate.

Methodology:

  • Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

    • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Slowly add hydrazine hydrate (1.0 eq) dropwise to the solution while stirring. An exothermic reaction may occur.

    • Once the addition is complete, heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature, then in an ice bath. The maleic hydrazide product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Step 2: Chlorination to 3,6-Dichloropyridazine

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.

    • In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃, ~3.0 eq) to the dried maleic hydrazide (1.0 eq).

    • Heat the mixture gently with stirring to approximately 100-110°C for 2-4 hours. The mixture will become a dark solution.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • The 3,6-dichloropyridazine product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • Step 3: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Protocol 2: Whole-Plant Bioassay for Herbicide Efficacy Screening

This protocol provides a robust method for evaluating the post-emergence herbicidal activity of synthesized pyridazine compounds.[8] It uses a susceptible indicator species and includes necessary controls for data validation.

Causality: A whole-plant bioassay is a direct and reliable method to determine if a chemical has bioavailable herbicidal activity at a given concentration.[9] Using a known susceptible species ensures that any observed effects are likely due to the compound's phytotoxicity.[10] The inclusion of a "vehicle control" (solvent only) and a "positive control" (a commercial herbicide) is critical to validate the experiment; the vehicle control ensures the solvent has no effect, while the positive control confirms the assay system is responsive.

Bioassay_Workflow Start Plant Preparation - Sow seeds (e.g., wheat, cress) - Grow to 2-3 leaf stage Prep Prepare Treatment Solutions - Dissolve test compound in solvent - Prepare dilutions - Include controls (vehicle, positive) Start->Prep Application Spray Application - Treat plants evenly - Ensure consistent volume Prep->Application Incubation Incubation - Place in greenhouse/growth chamber - Controlled light, temp, humidity Application->Incubation Evaluation Evaluation (7-21 days) - Assess phytotoxicity - Measure stunting, chlorosis, necrosis - Compare to controls Incubation->Evaluation End Data Analysis - Calculate % injury or GR₅₀ Evaluation->End

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging but vital substrates. The pyridine motif is a cornerstone in medicinal chemistry, and chloropyridines offer a cost-effective and readily available entry point. However, their successful implementation in cross-coupling reactions is often hampered by the inherent challenges of C-Cl bond activation and potential catalyst inhibition.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome these obstacles and achieve high-yielding, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and common hurdles encountered when working with chloropyridines in Suzuki coupling reactions.

Q1: Why is the Suzuki coupling of chloropyridines so challenging compared to their bromo or iodo counterparts?

A1: The primary challenge lies in the strength and low reactivity of the carbon-chlorine (C-Cl) bond. The oxidative addition of an aryl chloride to a Pd(0) catalyst is the rate-limiting step in the catalytic cycle and is significantly slower than for aryl bromides or iodides[1][2]. Additionally, the pyridine nitrogen itself presents a unique problem. As a Lewis base, it can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which stalls the catalytic cycle[1][3].

Q2: My reaction is failing or giving very low yields. What is the first thing I should check?

A2: Before undertaking a complex re-optimization, verify the fundamentals. First, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupled byproducts[1][2]. Second, confirm the quality and purity of your reagents, especially the boronic acid, which can degrade over time. Finally, ensure your solvents are anhydrous and properly degassed, as water and oxygen can interfere with the reaction[1].

Q3: What is the role of the base, and how do I choose the right one?

A3: The base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step[4][5]. For chloropyridines, a moderately strong base is typically required.

  • Common Choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently used[2][3].

  • Why Strength Matters: Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones because they facilitate the formation of the boronate, accelerating the transmetalation step[3].

  • Solubility: The base's solubility can be a factor. Sometimes, using a mixed solvent system (e.g., dioxane/water) can help solubilize inorganic bases and improve reaction rates[2].

Q4: I'm seeing a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling (the formation of a biaryl product from two boronic acid molecules) is often exacerbated by the presence of oxygen[1]. This side reaction can be minimized by:

  • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for at least 20-30 minutes[1].

  • Using a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction that can sometimes promote homocoupling[6].

  • Ligand Choice: Certain bulky ligands can disfavor the pathways leading to homocoupling[7].

Q5: What is protodeboronation and how can I avoid it?

A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohols in the solvent), leading to an unwanted arene byproduct[1][3]. This is particularly problematic with electron-deficient or some heteroaryl boronic acids[8]. To minimize this:

  • Use Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous solvents and use a base like spray-dried KF or anhydrous K₃PO₄[9].

  • Use Boronic Esters: Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids[6][8].

  • Control Reaction Time: Do not run the reaction for an unnecessarily long time, as this increases the opportunity for side reactions to occur.

Part 2: Troubleshooting Guide: From Low Yield to No Reaction

This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low to No Conversion of Starting Material

If your starting chloropyridine is largely unreacted, the issue likely lies in the initial, most difficult step: oxidative addition.

start Low / No Conversion cat_ligand Is the Catalyst/Ligand System Active Enough for C-Cl Activation? start->cat_ligand temp Is the Reaction Temperature Sufficient? cat_ligand->temp No solution1 Switch to a More Active Ligand: - Buchwald Biarylphosphines (XPhos, SPhos) - N-Heterocyclic Carbenes (NHCs) e.g., PEPPSI Precatalysts cat_ligand->solution1 Yes base Is the Base Strong Enough for Transmetalation? temp->base No solution2 Increase Reaction Temperature (80-120 °C). Consider Microwave Heating. temp->solution2 Yes inhibition Is Catalyst Inhibition by Pyridine Nitrogen Occurring? base->inhibition No solution3 Screen Stronger Bases: - K₃PO₄ - Cs₂CO₃ base->solution3 Yes solution4 Increase Catalyst/Ligand Loading. Use Ligands that Shield Pd Center. inhibition->solution4

Caption: Troubleshooting workflow for low conversion.

In-Depth Explanation:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond of chloropyridines[1]. The solution is to use a more potent catalyst system.

    • Expertise: Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, RuPhos) are designed to accelerate oxidative addition and subsequent reductive elimination[10][11][12]. They create a more electron-rich, sterically demanding palladium center that is more reactive towards the C-Cl bond[11].

    • Alternative: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors, even more so than phosphines, making them highly effective[11]. Pre-formed Pd-NHC complexes like PEPPSI catalysts are air- and moisture-stable, offering excellent reactivity and operational simplicity[13][14][15].

  • Reaction Temperature: Oxidative addition is an energy-intensive step. If the temperature is too low, the reaction will not initiate.

    • Experience: Most Suzuki couplings of chloropyridines require temperatures between 80-120 °C[2]. Microwave irradiation is a powerful tool that can dramatically reduce reaction times and improve yields by efficiently reaching these required temperatures[10][16].

Problem 2: Formation of Significant Side Products

If the desired product is forming but is contaminated with byproducts, the issue lies with competing reaction pathways.

Observed Side Product Probable Cause Recommended Solution(s) Supporting Evidence
Arene (from Dehalogenation) Reduction of the starting chloropyridine. Can be caused by hydride sources in the reaction.Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source (e.g., dioxane over isopropanol).[1]
Arene (from Protodeboronation) Boronic acid reacts with a proton source (e.g., H₂O).Use anhydrous conditions with a base like KF or K₃PO₄. Consider using a more stable boronic ester (e.g., pinacol ester).[1][3][8]
Biaryl (from Homocoupling) Oxidative coupling of two boronic acid molecules, often mediated by oxygen.Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. Start with a Pd(0) precatalyst.[1][6]

Part 3: Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a reliable starting point for a wide range of chloropyridine and boronic acid substrates.

Materials:

  • Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd)

  • SPhos or XPhos (0.02-0.04 mmol, 2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (or Toluene) (3-5 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere[1].

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Procedure using a PEPPSI™ Precatalyst

This method is ideal for rapid optimization and can significantly accelerate slow reactions.

Materials:

  • Chloropyridine derivative (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • PEPPSI™-IPr catalyst (0.01-0.015 mmol, 2-3 mol%)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 2 mL)

  • Microwave reaction vial with a stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To a microwave vial, add the chloropyridine, arylboronic acid, K₂CO₃, and PEPPSI™-IPr catalyst[11].

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor. Heat to 100-140 °C for 15-60 minutes.

  • Work-up & Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1.

A 1. Reagent Setup (Vial, Reactants, Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Catalyst & Solvent Addition B->C D 4. Reaction (Conventional Heat or Microwave) C->D E 5. Work-up (Quench, Extract, Dry) D->E F 6. Purification (Chromatography) E->F G Pure Product F->G

Caption: A generalized experimental workflow for Suzuki coupling.

Part 4: Understanding the "Why" - The Catalytic Cycle

A deeper understanding of the mechanism allows for more rational troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X (L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar' (L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination product Ar-Ar' Ar-Pd(II)-Ar'(L₂)->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloropyridine. This is the slow, challenging step that requires highly active, electron-rich ligands[10][17].

  • Transmetalation: The boronic acid, activated by the base to form a boronate, transfers its organic group (Ar') to the palladium center, displacing the halide[5][17].

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst[10].

By understanding which conditions influence each step, you can make more informed decisions. For example, a failure in oxidative addition points to the catalyst/ligand and temperature, while issues with transmetalation point towards the base and boronic acid stability.

References

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Md Dafiqur Rahman, et al. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions.
  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal.
  • Wikipedia. (n.d.). PEPPSI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • BenchChem. (2025).
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Hall, D. G. (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8834-8845. [Link]

Sources

troubleshooting N-alkylation side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with N-alkylation side reactions during pyridazine synthesis. This guide provides in-depth troubleshooting advice and practical solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating N-Alkylation Side Reactions

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction is producing a mixture of N-alkylated and C-alkylated pyridazine products. How can I improve the selectivity for N-alkylation?

Answer: The formation of both N- and C-alkylated products stems from the competitive nucleophilicity of the pyridazine ring nitrogens and a ring carbon atom, which can be deprotonated under certain conditions. The pyridazine nucleus does not have any ring carbons that are "unactivated" towards nucleophilic attack, making this a common issue[1]. To favor N-alkylation, you must create conditions that enhance the nucleophilicity of the nitrogen atom while minimizing the formation of a carbanion on the ring.

Root Causes & Solutions:

  • Base Selection: The choice of base is the most critical factor. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the pyridazine ring, leading to undesired C-alkylation[2].

    • Solution: Switch to a milder base. Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally sufficient to facilitate N-alkylation without causing significant ring deprotonation[1][2][3]. Phase-transfer catalysis conditions can also be effective[1][4].

  • Solvent Effects: The solvent influences the reactivity of the nucleophile and the solubility of the base.

    • Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile[1][2][3][4]. These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive anion for deprotonation, while also promoting the SN2 reaction at the nitrogen.

  • Temperature Control: Higher temperatures can sometimes provide the activation energy needed for the less favorable C-alkylation pathway.

    • Solution: Run the reaction at room temperature or slightly elevated temperatures initially. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that favors N-alkylation while maintaining a reasonable reaction rate[5].

Troubleshooting Workflow: N- vs. C-Alkylation

This decision tree provides a logical workflow for diagnosing and solving regioselectivity issues.

G start Problem: Mixture of N- and C-Alkylated Products q1 What base are you using? start->q1 strong_base Strong Base (e.g., NaH, LDA) q1->strong_base Strong weak_base Weak Base (e.g., K2CO3) q1->weak_base Weak sol1 Action: Switch to a weaker base like K2CO3 or Cs2CO3. strong_base->sol1 q2 Is the issue resolved? weak_base->q2 sol1->q2 sol2 Action: Optimize solvent (try DMF or Acetonitrile) and lower reaction temperature. q2->sol2 No end Success: Selective N-Alkylation Achieved q2->end Yes sol2->end protect Consider N-Oxide Strategy for C-Alkylation if C-isomer is desired. sol2->protect G cluster_factors Controlling Factors outcome Reaction Outcome (Regioselectivity) sterics Steric Hindrance sterics->outcome electronics Electronic Effects (Substituents) electronics->outcome base Base Choice base->outcome solvent Solvent Polarity solvent->outcome alkylating_agent Alkylating Agent alkylating_agent->outcome

Caption: Factors influencing pyridazine alkylation selectivity.

Q2: Can I use a protecting group strategy to avoid N-alkylation if I want to perform another reaction on the pyridazine ring?

A2: Yes, a protecting group strategy is a valid and powerful approach. The most common method involves the temporary quaternization of the pyridine nitrogen, which not only protects it but also activates the ring for other transformations.[6][7] Another effective strategy is the use of N-oxides.

  • N-Oxide Formation: Treating the pyridazine with an oxidant (like m-CPBA) forms a pyridazine N-oxide. This deactivates the nitrogen from further alkylation and activates the C2 and C6 positions for nucleophilic attack. After performing the desired C-alkylation, the N-oxide can be removed by reduction (e.g., with PCl₃) to restore the pyridazine ring.[8]

  • Removable Quaternizing Groups: The nitrogen can be alkylated with a group that can be cleaved later, such as a benzyl group, which can often be removed via hydrogenolysis.[6][9]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of a Pyridazine

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyridazine starting material (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a 0.1-0.2 M solution) followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). If the reaction is slow, gently heat to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated pyridazine.

References

  • BenchChem. (n.d.). Common side reactions in N-pyridazin-4-ylnitramide synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of pyridazinone derivatives.
  • BenchChem. (2025). Technical Support Center: Optimizing Pyrodazine Synthesis.
  • Procter, D. J., et al. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
  • ResearchGate. (2025). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Yanai, H., et al. (n.d.). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE.
  • Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN. SYNTHETIC COMMUNICATIONS, 5(2), 119-124.
  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1197.
  • Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 119-124.
  • Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
  • Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
  • Wisdomlib. (2024). N-alkylation: Significance and symbolism.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation.
  • Rayner, P. J., et al. (2021). Steric and electronic effects on the 1 H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1197.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Pyridazinones.
  • Andersson, H., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(23), 5482-5485.

Sources

common impurities in the synthesis of pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridazinone derivatives. The purity of these compounds is paramount, as impurities can drastically alter biological activity and toxicological profiles, leading to unreliable data.[1]

This document provides in-depth, experience-driven answers to common challenges, focusing on the identification, minimization, and elimination of impurities.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone synthesis is resulting in a low yield. What are the common culprits?

A1: Low yields are a frequent challenge in pyridazinone synthesis and can typically be traced back to several key factors:

  • Purity of Starting Materials: The quality of your precursors, such as γ-ketoacids, 1,4-dicarbonyl compounds, or hydrazine derivatives, is critical. Impurities in these reagents can initiate unwanted side reactions that consume reactants and complicate purification.[2]

  • Incomplete Reaction: The cyclization reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of a limiting reagent.

  • Side Reactions: The formation of stable intermediates or byproducts is a primary cause of reduced yield. A common side reaction is the formation of a hydrazone that fails to cyclize correctly.[3][4] Optimizing the stoichiometry of reactants or the order of addition can often mitigate these side reactions.

  • Product Degradation: Pyridazinone derivatives can be sensitive to the reaction or work-up conditions. Exposure to strong acids, bases, or excessive heat can cause the desired product to degrade.[3] If degradation is suspected, employing milder conditions is advisable.

Q2: I've isolated my product, but I suspect it's contaminated with unreacted starting materials. How can I confirm this and purify it?

A2: The presence of unreacted hydrazine or dicarbonyl compounds is a common impurity issue.[3]

Confirmation: The first step is to analyze the crude product using a multi-faceted analytical approach.[5]

  • TLC: Run a TLC plate with your crude product alongside spots of the starting materials. The presence of spots in the crude lane that correspond to the Rf values of the starting materials is a strong indicator of contamination.

  • HPLC: High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities. The appearance of peaks with retention times matching your starting materials confirms their presence.[5]

  • NMR Spectroscopy: ¹H NMR of the crude product can often show characteristic signals from the starting materials, which can be compared against the spectra of the pure precursors.

Purification:

  • Aqueous Washes: If the starting materials have different acid-base properties than your pyridazinone product, they can be removed with simple liquid-liquid extractions. For example, an acidic precursor can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate), and vice versa.[6]

  • Recrystallization: This is one of the most powerful techniques for removing small quantities of impurities from a solid product. The key is selecting an appropriate solvent system where the pyridazinone is soluble at high temperatures but poorly soluble at room or lower temperatures, while the impurities remain in solution.[6] Ethanol is a frequently used solvent for this purpose.[6]

  • Column Chromatography: For more challenging separations, silica gel column chromatography is the standard method.[7] A solvent system is chosen (often based on TLC analysis) to effectively separate the product from less polar or more polar starting materials.[6][7]

Q3: My reaction has produced a mixture of isomers. What is the best way to separate them?

A3: Isomer formation is common when using unsymmetrical starting materials. Column chromatography is the most effective and widely cited method for separating isomers of pyridazinone derivatives.[6] Success depends on careful optimization of the stationary and mobile phases. Silica gel is the typical stationary phase, and a mobile phase is usually a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by running analytical TLCs to achieve the best possible separation between the isomeric spots.[6]

Q4: What types of side-products should I be aware of in syntheses starting from 1,4-dicarbonyl compounds and hydrazine?

A4: The condensation of 1,4-dicarbonyl compounds with hydrazine is a cornerstone of pyridazine synthesis.[8][9] However, this reaction is not without potential pitfalls.

  • Hydrazone Intermediates: The initial reaction forms a hydrazone, which must then undergo an intramolecular cyclization. If the reaction conditions are not optimal, this hydrazone can be isolated as a stable, non-cyclized impurity.[3]

  • Dihydropyridazine Formation: The initial cyclization often yields a dihydropyridazine, which must be oxidized to form the aromatic pyridazine ring.[9][10] If the oxidation step is incomplete or omitted, the dihydropyridazine will be a major impurity.

  • Dimerization: Under certain conditions, side reactions can lead to the formation of dimer impurities, where two pyridazinone molecules or intermediates react with each other.[11][12] This is often concentration and temperature-dependent.

The following diagram illustrates the general pathway and potential impurity formation.

G cluster_main Pyridazinone Synthesis Pathway Start_Dicarbonyl 1,4-Dicarbonyl Compound Intermediate_Hydrazone Hydrazone Intermediate Start_Dicarbonyl->Intermediate_Hydrazone Condensation Impurity_Unreacted Unreacted Starting Materials Start_Dicarbonyl->Impurity_Unreacted Incomplete Reaction Start_Hydrazine Hydrazine Derivative Start_Hydrazine->Intermediate_Hydrazone Start_Hydrazine->Impurity_Unreacted Intermediate_Dihydro Dihydropyridazine Intermediate_Hydrazone->Intermediate_Dihydro Cyclization Impurity_Side Other Condensation Products Intermediate_Hydrazone->Impurity_Side Side Reactions Product_Pyridazinone Desired Pyridazinone Intermediate_Dihydro->Product_Pyridazinone Oxidation

Caption: General synthesis pathway and common impurity formation.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common impurity issues.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Multiple spots on TLC, including baseline material. 1. Incomplete reaction. 2. Formation of highly polar byproducts. 3. Product degradation.1. Monitor Reaction: Check reaction progress more frequently. If stalled, try increasing temperature or reaction time.[3] 2. Adjust Stoichiometry: Ensure correct molar ratios of reactants. 3. Purification: Use column chromatography with a polar solvent system to elute the desired product while retaining baseline impurities.
Product NMR shows unexpected signals. 1. Residual solvent. 2. Presence of unreacted starting materials or stable intermediates (e.g., hydrazones). 3. Isomeric impurities.1. Drying: Dry the product under high vacuum for an extended period. 2. Compare Spectra: Compare the impurity signals with the NMR spectra of all starting materials and known intermediates. 3. Purification: Use HPLC or careful column chromatography for separation.[5][6]
Product has a low or broad melting point. Presence of various impurities that disrupt the crystal lattice.This is a general indicator of impurity. The product requires further purification. Recrystallization is often the most effective method to improve crystalline purity and sharpen the melting point.[6]
Product color is darker than expected. Formation of colored impurities, often from degradation or side reactions involving starting materials like maleic anhydride.[13]1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot. 2. Chromatography: Column chromatography can effectively separate colored bands from the desired product.

Analytical & Purification Protocols

Protocol 1: Analytical Purity Assessment

A combination of analytical techniques provides the most comprehensive assessment of purity.[1][5]

Table: Comparison of Analytical Methods for Purity Determination

MethodPrincipleAdvantagesLimitations
HPLC Chromatographic separation based on polarity.High resolution, widely available, suitable for non-volatile compounds.[5]Requires impurities to have a UV chromophore for detection.[5]
GC-MS Separation based on boiling point and mass-to-charge ratio.High sensitivity, provides structural information about impurities.[5]Not suitable for non-volatile or thermally labile compounds.[5]
qNMR Quantitative analysis based on signal integration relative to a certified internal standard.Highly accurate for quantification without needing to isolate the impurity.Requires a pure, stable internal standard and careful sample preparation.
LC-MS Combines HPLC separation with mass spectrometry detection.Excellent for identifying unknown impurities by providing molecular weight information.Can be less quantitative than HPLC with UV detection without proper standards.
Protocol 2: Step-by-Step Column Chromatography

This protocol is adapted from a general procedure for purifying pyridazinone derivatives.[7]

  • Slurry Preparation: Choose an appropriate silica gel (e.g., 60-120 mesh). In a beaker, create a slurry of the silica gel in your starting mobile phase (e.g., a low-polarity mixture like 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Dissolve your crude pyridazinone product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the mobile phase to the column. Begin elution, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified pyridazinone.

Workflow for Impurity Identification & Remediation

G cluster_workflow Impurity Troubleshooting Workflow Start Crude Product Obtained Analysis Purity Analysis (TLC, LC-MS, NMR) Start->Analysis Decision Is Purity >95%? Analysis->Decision Success Product Meets Specification Decision->Success Yes Identify Identify Impurity Structure Decision->Identify No Remediate Select Purification Strategy Identify->Remediate Purify Execute Purification (e.g., Chromatography, Recrystallization) Remediate->Purify Reanalyze Re-analyze Purified Product Purify->Reanalyze Reanalyze->Decision

Caption: A systematic workflow for identifying and removing impurities.

References
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • A Researcher's Guide to Purity Assessment of Synthesized Pyridazinone Deriv
  • Purific
  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2025).
  • Pyridazinone Synthesis: Technical Support Center. (2025). BenchChem.
  • Application Notes and Protocols for the Purification of Pyridazinone Analogs. (2025). BenchChem.
  • Common side reactions in the synthesis of pyridazinone deriv
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Verma, S. K., et al. (2008).
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. (2025).
  • Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials... (2025).
  • Synthesis of Pyridazine. (n.d.). ChemTube3D.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... (n.d.).
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.).
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences.
  • Design, synthesis and characterization of novel pyridazin-3-one deriv
  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives... (n.d.).
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2016). Pest Management Science.
  • Synthetic route to the formation of pyridazinones 5–9. (n.d.).
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one... (n.d.). MDPI.
  • Pyridazinone: Current Progress in Synthesis of its Deriv
  • Purification of maleic anhydride. (n.d.).
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines... (n.d.). PubMed Central.
  • Technical Support Center: Enhancing the Bioavailability of Pyridazinone Compounds. (2025). BenchChem.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Maleic anhydride. (n.d.). Wikipedia.
  • Synthesis and characterization of dimer impurity of Felbamate... (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The dimer impurity and its minimizing technology of Eliquis. (n.d.).
  • Reactions Involving Maleic Anhydride. (n.d.).

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Technical Support Center: Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these molecules. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying these often-recalcitrant compounds.

Introduction: The Challenge of Polar Heterocycles

Polar heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their purification, however, is notoriously difficult. The inherent polarity, often coupled with the presence of basic nitrogen atoms, leads to a host of issues in traditional chromatography. These challenges include poor retention in reversed-phase systems, strong, sometimes irreversible, adsorption to silica gel in normal-phase, and poor peak shapes.[1] This guide will equip you with the knowledge and strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my polar heterocyclic compounds showing poor peak shape (e.g., tailing or streaking) in normal-phase chromatography on silica gel?

A: This is a classic problem arising from the interaction between basic nitrogen-containing heterocycles and the acidic silanol groups on the surface of silica gel.[1] This strong interaction can lead to non-ideal chromatographic behavior. To mitigate this, consider adding a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica.[2] Alternatively, using a less acidic stationary phase like alumina can be beneficial.[2][3]

Q2: My highly polar compound is not retained on a C18 column and elutes in the solvent front. What are my options?

A: This is a common scenario in reversed-phase chromatography (RPC) where the analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.[1][4] Here are several strategies:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can try increasing the water content. Note that some older C18 columns are not stable in highly aqueous conditions, so ensure your column is compatible.[4][5]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7][8][9]

  • Ion-Pair Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention.[4]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) for my polar heterocycles?

A: SFC is a powerful technique that is gaining popularity for the purification of polar compounds.[10] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[11] SFC can be a good choice when your compound is soluble in methanol (a general rule of thumb is at least 1 mg/mL).[10] It offers fast separations and reduced solvent consumption compared to HPLC.[10][12]

Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and what should I do?

A: To check for on-column degradation, you can perform a simple stability test. Spot your compound on a TLC plate, let it sit for about an hour, and then develop the plate.[2][13] If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica. In this case, you should switch to a more inert stationary phase like neutral alumina, or consider reversed-phase chromatography.[2][13]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the purification of polar heterocyclic compounds.

Issue 1: Poor Peak Shape in Reversed-Phase Chromatography

Problem: My polar, basic heterocyclic compound is exhibiting significant peak tailing on a C18 column, even with good retention.

Causality: Peak tailing for basic compounds in RPC is often caused by secondary interactions with residual, acidic silanol groups on the silica backbone of the stationary phase. Even with end-capping, some of these sites remain and can interact with basic analytes.

Solutions:

  • Mobile Phase pH Adjustment: The ionization state of your compound is critical.[14] For a basic compound, working at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic sites, leading to a more consistent, positively charged species that often chromatographs better. Conversely, a high pH (e.g., using ammonium hydroxide or a high pH buffer system) can be used to run the compound in its neutral form, which can also improve peak shape.

  • Use a Modern, Base-Deactivated Column: Many modern RPC columns are specifically designed for improved peak shape with basic compounds. Look for columns with advanced end-capping or hybrid particle technology.

  • Lower the Buffer Concentration: While buffers are necessary to control pH, high concentrations can sometimes lead to broader peaks. Aim for the lowest concentration that provides reproducible results, typically in the 5-25 mM range.

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[15]

Issue 2: Inconsistent Retention Times in HILIC

Problem: I'm using a HILIC method, but my retention times are drifting from one injection to the next.

Causality: HILIC retention is highly sensitive to the water content in the mobile phase and on the stationary phase surface.[9] Inconsistent equilibration times or changes in the mobile phase composition can lead to reproducibility issues.

Solutions:

  • Thorough Column Equilibration: HILIC columns often require longer equilibration times than RPC columns to establish a stable water layer on the stationary phase. Ensure you are equilibrating for a sufficient time between injections.

  • Precise Mobile Phase Preparation: Carefully prepare your mobile phases. Small variations in the organic-to-aqueous ratio can cause significant shifts in retention.

  • Control the Sample Solvent: The solvent used to dissolve your sample can have a strong effect on peak shape and retention.[16] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[16]

  • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention.[15]

Issue 3: Compound Irreversibly Sticking to the Normal-Phase Column

Problem: My polar heterocyclic compound loads onto the silica gel column but never elutes, even with highly polar mobile phases like 100% methanol.

Causality: This is likely due to very strong, irreversible adsorption to the silica stationary phase, or the compound may have decomposed.[13]

Solutions:

  • Stability Test: First, confirm the compound is stable on silica using the TLC spot test described in the FAQs.[2][13]

  • Use a More Aggressive Mobile Phase: For very polar compounds, a standard ethyl acetate/hexane system may not be sufficient. Consider a mobile phase system like dichloromethane/methanol with a small amount of ammonium hydroxide.[3][13]

  • Switch to a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative for basic compounds.[3]

    • Reversed-Phase: This is often the best solution for highly polar compounds.[2]

    • Ion-Exchange Chromatography (IEX): If your compound is ionizable, IEX can be a very effective purification technique.[17][18][19]

Experimental Protocols & Workflows

Method Selection Workflow

The choice of chromatographic mode is critical for success. The following workflow can guide your decision-making process.

MethodSelection compound Polar Heterocyclic Compound solubility Solubility Test compound->solubility organic_soluble Soluble in Organic Solvents (e.g., DCM, EtOAc, MeOH) solubility->organic_soluble Yes water_soluble Soluble in Water/Aqueous Buffers solubility->water_soluble No npc Normal-Phase Chromatography (NPC) organic_soluble->npc Moderately Polar sfc Supercritical Fluid Chromatography (SFC) organic_soluble->sfc Soluble in MeOH rpc Reversed-Phase Chromatography (RPC) water_soluble->rpc Moderate to High Polarity hilic Hydrophilic Interaction Chromatography (HILIC) water_soluble->hilic Very High Polarity iex Ion-Exchange Chromatography (IEX) water_soluble->iex Ionizable PeakShapeTroubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_mode Chromatography Mode? start->check_mode npc_path Normal-Phase check_mode->npc_path NPC rpc_path Reversed-Phase check_mode->rpc_path RPC hilic_path HILIC check_mode->hilic_path HILIC npc_cause Cause: Strong interaction with acidic silanols? npc_path->npc_cause rpc_cause Cause: Secondary interactions with residual silanols or wrong pH? rpc_path->rpc_cause hilic_cause Cause: Sample solvent mismatch or poor equilibration? hilic_path->hilic_cause add_modifier Solution: Add basic modifier (e.g., Triethylamine, Ammonia) npc_cause->add_modifier Yes change_sp_npc Solution: Switch to Alumina or other less acidic stationary phase npc_cause->change_sp_npc Alternatively adjust_ph Solution: Adjust mobile phase pH (low pH for bases, high pH for acids) rpc_cause->adjust_ph Yes base_deactivated Solution: Use a base-deactivated or hybrid column rpc_cause->base_deactivated Alternatively match_solvent Solution: Dissolve sample in initial mobile phase hilic_cause->match_solvent Yes equilibrate Solution: Increase column equilibration time hilic_cause->equilibrate Also consider

Sources

Technical Support Center: Optimizing the Synthesis of 3-Amino-6-Arylpyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 3-amino-6-arylpyridazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are curated from common issues encountered in the field and are intended to provide actionable solutions to improve your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the synthesis of 3-amino-6-arylpyridazines, particularly focusing on the widely used Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low Yield of the Desired 3-Amino-6-Arylpyridazine with Significant Homocoupled Biaryl Side Product

Question: My Suzuki-Miyaura reaction is producing a low yield of the target compound and a significant amount of a homocoupled dimer of my boronic acid derivative. How can I minimize this side reaction?

Root Cause Analysis: Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2] Elevated oxygen levels can particularly lead to an increase in homocoupling.[1]

Solutions:

  • Thorough Deoxygenation: Before adding the palladium catalyst, meticulously degas the solvent and reaction mixture by bubbling an inert gas, such as argon or nitrogen, through it.[1] This minimizes the oxygen that can promote homocoupling.

  • Catalyst Selection: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. This reduction step can sometimes favor homocoupling.[1] Consider using a Pd(0) catalyst like Pd(PPh₃)₄ directly.[1][3]

  • Controlled Reagent Addition: Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before the addition of the boronic acid can sometimes suppress homocoupling.[2] Alternatively, slow addition of the boronic acid can maintain a low concentration, disfavoring the dimerization reaction.[2]

  • Ligand and Base Optimization: The choice of ligand and base can significantly impact the rates of the desired cross-coupling versus the undesired homocoupling. For challenging substrates, a screening of different ligands (e.g., bulky phosphine ligands) and bases may be necessary.[2]

Issue 2: Formation of a Pyridazinone Derivative Instead of the Desired 6-Aryl Product

Question: I am attempting a substitution reaction on a 3-amino-6-halopyridazine, but I am isolating a significant amount of a pyridazinone. What is causing this?

Root Cause Analysis: The pyridazine ring is susceptible to hydrolysis, particularly at elevated temperatures and in the presence of water and a base. The halogen at the 6-position can be displaced by a hydroxyl group, leading to the formation of the corresponding pyridazinone.[1]

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use to minimize the presence of water.[1]

  • Temperature Control: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will minimize the rate of the hydrolysis side reaction.[1]

  • Judicious Choice of Base: If a base is necessary, consider using a non-nucleophilic, sterically hindered base to reduce the likelihood of a direct nucleophilic attack on the pyridazine ring.[1]

Issue 3: Inefficient Amination of 3,6-Dichloropyridazine

Question: My initial amination step to produce 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is giving me low yields. How can I improve this?

Root Cause Analysis: The amination of 3,6-dichloropyridazine can be challenging due to the deactivation of the ring by the first amino substituent, making the second substitution more difficult. Reaction conditions such as temperature, pressure, and solvent play a critical role.

Solutions:

  • Reaction Conditions: This reaction is often performed in a sealed vessel at elevated temperatures (e.g., 100 °C) to drive the reaction to completion.[1] The use of aqueous ammonia in a solvent like methylene dichloride is a common approach.[1]

  • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid decomposition of the product.[1]

  • Purification: The crude product often requires purification by recrystallization or silica gel column chromatography to isolate the pure 3-amino-6-chloropyridazine.[1][4]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 3-amino-6-arylpyridazines?

A common and commercially available starting material is 3,6-dichloropyridazine.[1] This can be selectively aminated to form 3-amino-6-chloropyridazine, which is then used in cross-coupling reactions.[1][3]

Q2: What are the advantages of using a Suzuki-Miyaura coupling for the arylation step?

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[5] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and generally non-toxic boronic acid reagents.[5]

Q3: How does the electronic nature of the pyridazine ring influence the cross-coupling reaction?

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron deficiency can facilitate the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-limiting step in the catalytic cycle.[2]

Q4: Are there alternative cross-coupling methods to the Suzuki-Miyaura reaction for this synthesis?

Yes, other palladium-catalyzed cross-coupling reactions like the Stille and Negishi reactions can also be employed for the synthesis of 3-amino-6-(hetero)arylpyridazines.[6] Nickel-catalyzed electrochemical cross-coupling has also been reported as a reliable alternative.[3]

Q5: What are some key considerations for the purification of the final 3-amino-6-arylpyridazine product?

Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent system will depend on the polarity of the specific product. Recrystallization can also be an effective method for obtaining highly pure material.[1]

III. Experimental Protocols & Data

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol is a general representation of the amination of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia

  • Methylene dichloride

Procedure:

  • In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 equivalent), aqueous ammonia (3 equivalents), and methylene dichloride.[1]

  • Heat the mixture to 100 °C and stir for the required time (typically several hours).[1]

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.[1]

  • After completion, cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation to obtain the crude product.[1]

  • Purify the crude product by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the Suzuki-Miyaura reaction to synthesize 3-amino-6-arylpyridazines.[1]

Materials:

  • 3-Amino-6-halopyridazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate)

  • Solvent system (e.g., DME/water)

Procedure:

  • In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent system.[1]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.[1]

  • Add the palladium catalyst (e.g., 5 mol%) to the degassed mixture under an inert atmosphere.[1]

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, monitoring by TLC or GC.[1]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.[1]

Table 1: Troubleshooting Summary for Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solution(s)
Low Yield & Homocoupling Presence of oxygenThoroughly degas all reagents and solvents.[1]
In situ reduction of Pd(II) precatalystUse a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄).[1]
High concentration of boronic acidAdd the boronic acid slowly to the reaction mixture.[2]
Pyridazinone Formation Presence of waterUse anhydrous solvents and reagents.[1]
High reaction temperaturePerform the reaction at the lowest effective temperature.[1]
Nucleophilic baseUse a non-nucleophilic, hindered base.[1]

IV. Visualizations

G cluster_0 General Synthetic Workflow Start 3,6-Dichloropyridazine Step1 Amination with Ammonia Start->Step1 Selective Nucleophilic Aromatic Substitution Intermediate 3-Amino-6-chloropyridazine Step1->Intermediate Step2 Suzuki-Miyaura Coupling (with Arylboronic Acid) Intermediate->Step2 Pd-catalyzed Cross-Coupling Product 3-Amino-6-arylpyridazine Step2->Product

Caption: General synthetic workflow for 3-amino-6-arylpyridazines.

G Start Low Yield of Desired Product in Suzuki Coupling? Check_Homocoupling Significant homocoupling of boronic acid observed? Start->Check_Homocoupling Yes Other_Issues Consider other factors: - Purity of starting materials - Catalyst activity - Ligand/base choice Start->Other_Issues No Check_Hydrolysis Formation of pyridazinone byproduct? Check_Homocoupling->Check_Hydrolysis No Solution_Degas Improve deoxygenation of reaction mixture Check_Homocoupling->Solution_Degas Yes Solution_Anhydrous Ensure strictly anhydrous conditions Check_Hydrolysis->Solution_Anhydrous Yes Check_Hydrolysis->Other_Issues No Solution_Catalyst Switch to a Pd(0) catalyst Solution_Degas->Solution_Catalyst Solution_Temp Lower the reaction temperature Solution_Anhydrous->Solution_Temp

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.

V. References

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate. Available from: [Link]

  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. Available from: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents. Available from:

Sources

optimizing reaction time and temperature for pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of pyridazine derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the critical interplay of reaction time and temperature. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design more efficient and robust synthetic routes.

The Crucial Role of Time and Temperature in Pyridazine Synthesis

The formation of the pyridazine ring, a key scaffold in many pharmaceutically active compounds, is a nuanced process.[1] The reaction kinetics and thermodynamics are highly sensitive to variations in time and temperature. Insufficient heat or time may lead to incomplete reactions and low yields, while excessive conditions can promote side reactions and decomposition of both starting materials and products.[2] This guide will provide a framework for rationally optimizing these two critical parameters.

Fundamental Principles: A Mechanistic Perspective

Most pyridazine syntheses involve the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives. The reaction typically proceeds through a hydrazone intermediate, followed by cyclization and dehydration (or oxidation) to form the aromatic pyridazine ring.[2][3]

Understanding the key steps of this transformation is paramount for effective optimization:

  • Hydrazone Formation: This initial step is often rapid, but its equilibrium can be influenced by temperature and pH.

  • Cyclization: This intramolecular step is frequently the rate-determining step and is highly dependent on temperature. Higher temperatures generally accelerate cyclization.

  • Dehydration/Oxidation: The final aromatization step often requires elevated temperatures or the presence of an oxidizing agent to drive the reaction to completion.

The specific energy requirements of each step dictate the optimal temperature profile for the reaction. Similarly, the reaction time must be sufficient for all three stages to proceed to a significant extent, without allowing for the accumulation of undesired byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your pyridazine synthesis experiments.

Q1: My pyridazine yield is consistently low. What are the likely causes related to temperature and time?

A1: Low yields are a common challenge in pyridazine synthesis and can often be traced back to suboptimal reaction conditions.[2][4]

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction. This can be due to either insufficient reaction time or a temperature that is too low to overcome the activation energy of the rate-limiting cyclization step.

    • Troubleshooting Strategy:

      • Monitor the reaction progress: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.[2][5]

      • Systematically increase reaction time: If starting material is still present at your standard reaction time, try extending the reaction in timed increments, monitoring for product formation and the appearance of new impurities.

      • Gradually increase reaction temperature: If extending the time does not significantly improve the yield, a temperature increase may be necessary. Raise the temperature in small increments (e.g., 10-20 °C) and monitor the reaction profile. Be aware that excessively high temperatures can lead to decomposition.[2]

  • Side Reactions: The formation of stable intermediates or byproducts can sequester your starting materials, preventing them from forming the desired pyridazine.

    • Troubleshooting Strategy:

      • Isolate and characterize byproducts: If possible, identify the structure of the major byproducts. This can provide valuable insight into the competing reaction pathways. A common byproduct is the stable hydrazone intermediate which fails to cyclize.[2]

      • Adjust temperature to favor cyclization: If hydrazone accumulation is the issue, a higher temperature may be required to promote the cyclization step. Conversely, if decomposition products are observed, the temperature may need to be lowered.

Q2: I'm observing the formation of a significant byproduct. How can I adjust my reaction time and temperature to minimize it?

A2: The presence of significant byproducts indicates that one or more side reactions are competing with your desired pyridazine formation.

  • Kinetic vs. Thermodynamic Control: Some reactions can yield different products depending on the conditions. A lower temperature and shorter reaction time may favor the kinetically-controlled product (the one that forms fastest), while a higher temperature and longer reaction time can lead to the thermodynamically-controlled product (the most stable product).

    • Troubleshooting Strategy:

      • Analyze the byproduct structure: Understanding the structure of the byproduct in relation to your desired product can suggest whether it is a kinetic or thermodynamic product.

      • Vary reaction conditions systematically: Run a series of experiments at different temperatures and for different durations to map out the product distribution. This will help you identify the conditions that maximize the formation of your desired pyridazine.

  • Decomposition: As mentioned previously, high temperatures can cause the decomposition of reactants, intermediates, or the final product.

    • Troubleshooting Strategy:

      • Run the reaction at a lower temperature for a longer time: This can often provide the necessary energy for the reaction to proceed while minimizing decomposition pathways.

      • Consider microwave-assisted synthesis: Microwave irradiation can sometimes promote faster reaction rates at lower bulk temperatures, potentially reducing the formation of thermally-induced byproducts.[6]

Q3: How do I determine the optimal reaction time and temperature for a new pyridazine synthesis?

A3: A systematic approach is key to efficiently identifying the optimal reaction conditions.

  • Literature Precedent: Start by reviewing the literature for similar pyridazine syntheses to establish a reasonable starting point for your temperature and time.[7]

  • Design of Experiments (DoE): A more rigorous approach is to use a Design of Experiments methodology. This involves systematically varying multiple parameters (e.g., temperature, time, concentration) to build a model of your reaction and identify the optimal conditions.

  • Reaction Monitoring: As emphasized before, diligent reaction monitoring is crucial. Techniques like TLC, GC-MS, or LC-MS will provide the data you need to make informed decisions about when to stop the reaction and how to adjust the conditions.[5]

Experimental Protocols

General Protocol for Pyridazine Synthesis from a 1,4-Dicarbonyl Compound and Hydrazine
  • Reactant Preparation: Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).[2]

  • Hydrazine Addition: Add a stoichiometric equivalent of hydrazine hydrate to the solution. The addition may be done at room temperature or at a slightly elevated temperature, depending on the reactivity of the substrates.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC).

  • Work-up: Once the reaction is complete, cool the mixture and perform a suitable work-up procedure. This may involve quenching with water, extraction with an organic solvent, and drying of the organic layer.[8]

  • Purification: Purify the crude product using techniques such as recrystallization or column chromatography.[8]

Data Presentation

The optimal reaction conditions can vary significantly depending on the specific substrates and synthetic route. The following table provides a summary of reported conditions for different types of pyridazine syntheses to serve as a starting point for your optimizations.

Synthesis MethodStarting MaterialsTemperature Range (°C)Typical Reaction TimeReference(s)
Condensation1,4-Dicarbonyl compound, HydrazineRoom Temp. - 1501 - 24 hours[8]
Diels-Alder Reaction1,2,4,5-Tetrazine, Alkyne40 - 1501 - 12 hours[9]
From γ-ketoacidsγ-ketoacid, Hydrazine80 - 1202 - 8 hours[2]
Microwave-assistedVarious100 - 22010 - 60 minutes[6]

Visualizations

Troubleshooting Workflow for Low Pyridazine Yield

Low_Yield_Troubleshooting start Low Pyridazine Yield check_purity Check Starting Material Purity start->check_purity monitor_reaction Monitor Reaction (TLC, LC-MS) check_purity->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes optimize_temp_time Optimize Temp/Time (DoE) side_products->optimize_temp_time Yes success Improved Yield side_products->success No increase_time->monitor_reaction increase_temp Increase Temperature increase_time->increase_temp increase_temp->monitor_reaction characterize_byproducts Characterize Byproducts optimize_temp_time->characterize_byproducts characterize_byproducts->success

Caption: A decision-making workflow for troubleshooting low yields in pyridazine synthesis.

Generalized Pyridazine Synthesis Pathway

Pyridazine_Synthesis_Pathway cluster_reactants Reactants dicarbonyl 1,4-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Cyclization (Temperature Dependent) pyridazine Pyridazine Product cyclized_intermediate->pyridazine Dehydration/Oxidation (Often requires heat)

Caption: A simplified representation of the general reaction pathway for pyridazine formation.

References

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal.
  • KINETICS AND MECHANISM OF PYRITE FORMATION AT LOW TEMPERATURES. (n.d.). American Journal of Science.
  • Common side reactions in the synthesis of pyridazinone derivatives. (n.d.). Benchchem.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Technical Support Center: Optimizing Pyrodazine Synthesis. (n.d.). Benchchem.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University.
  • Synthesis of Pyridazine. (n.d.). ChemTube3D.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). Organic Chemistry Frontiers (RSC Publishing).

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dealing with poor solubility of pyridazine derivatives during purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of pyridazine derivatives, a class of compounds often plagued by poor solubility. Our goal is to equip you with the foundational knowledge and practical strategies to overcome these challenges efficiently.

Understanding the Challenge: The Physicochemical Nature of Pyridazines

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, imparts unique physicochemical properties to its derivatives. These properties are often the root cause of purification difficulties. The pyridazine ring possesses a high dipole moment and a robust capacity for dual hydrogen bonding.[1] While beneficial for target engagement in drug discovery, these characteristics can lead to strong crystal lattice energies and, consequently, poor solubility in common organic solvents.[1][2]

Furthermore, the basicity of the nitrogen atoms (pKa ≈ 2.0 for the parent pyridazine) can lead to problematic interactions during purification, particularly in chromatography.[1] This guide will address these core issues with scientifically grounded, field-proven solutions.

Troubleshooting Guides: A Problem-Solution Approach

This section is designed to provide direct answers to specific problems you may encounter during the purification of pyridazine derivatives.

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on appropriate solvent selection and technique, especially for poorly soluble molecules.[3][4]

Question 1: My pyridazine derivative is poorly soluble in all common single solvents. How can I perform a successful recrystallization?

Answer:

When a single solvent fails to meet the criteria of high solubility when hot and low solubility when cold, a mixed-solvent system is the ideal solution.[5][6] This involves pairing a "good" or "soluble" solvent, in which your compound is highly soluble, with a "bad" or "insoluble" solvent, in which it is poorly soluble.[6] The two solvents must be miscible.[6]

Causality: The principle is to dissolve the compound in a minimum amount of the hot "good" solvent to create a saturated solution. Then, the "bad" solvent (antisolvent) is added dropwise until the solution becomes faintly cloudy (the point of incipient precipitation).[7] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a supersaturated solution that, upon slow cooling, will yield pure crystals.[6]

Experimental Protocol: Mixed-Solvent Recrystallization [5][6][8]

  • Solvent Selection: Identify a miscible solvent pair. Common pairs include ethanol/water, dichloromethane/ethanol, ethyl acetate/hexane, and toluene/ligroin.[5][9][10]

  • Dissolution: Place your crude pyridazine derivative in an Erlenmeyer flask. Add the "good" solvent in small portions while heating and stirring until the compound fully dissolves. Use the minimum amount necessary.

  • Addition of Antisolvent: While maintaining the heat, add the "bad" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[4]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent (or the solvent mixture), and dry them under vacuum.[9]

Question 2: My compound "oils out" instead of crystallizing during recrystallization. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[6] This is common with impure compounds (as impurities depress the melting point) or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to lower the saturation point.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Solvent System: The boiling point of your solvent might be too high. Consider a different solvent system with a lower boiling point.

Data Presentation: Common Solvent Systems for Recrystallization

"Good" Solvent (Higher Polarity)"Bad" Solvent (Lower Polarity)Common Compound Types & Notes
EthanolWaterGood for polar pyridazinones.[11]
Dichloromethane (DCM)EthanolEffective for moderately polar derivatives.[9]
Ethyl Acetate (EtOAc)Hexane / Petroleum EtherA versatile system for a wide range of polarities.[8][11]
Acetonen-HexaneWorks well for many organic solids.[10]
TolueneLigroinSuitable for less polar, aromatic compounds.[5]
Guide 2: Column Chromatography

Column chromatography is a primary purification method, but the inherent basicity of pyridazines can cause issues like peak tailing and poor separation on standard silica gel.[12][13]

Question 3: My pyridazine derivative shows significant peak tailing on a silica gel column. What causes this and how can I achieve a symmetrical peak shape?

Answer:

Peak tailing for basic compounds like pyridazine derivatives is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[12] This leads to a portion of the analyte being retained more strongly, resulting in a "tail."

Causality: The lone pair of electrons on the pyridazine nitrogens can interact with the acidic protons of the silica surface silanols. This secondary interaction, in addition to the desired partitioning between the mobile and stationary phases, causes a non-uniform elution profile.

Troubleshooting & Optimization:

  • Mobile Phase Additives: The most common solution is to add a small amount of a competing base to the mobile phase. This base will preferentially interact with the acidic silanol sites, effectively masking them from your compound.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective but can be difficult to remove from the final product.

    • Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2% of a 7N solution in MeOH) can be used as the polar component of the eluent system.[14]

  • Use Deactivated or Alternative Stationary Phases:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[13]

    • End-capped Silica: Use a stationary phase where the residual silanol groups have been chemically capped (e.g., C18 reversed-phase silica).

    • Florisil: This is a magnesium silicate gel that is less acidic than silica and can be effective.[14]

  • Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening and tailing.[15] Dry loading the sample, where it is pre-adsorbed onto a small amount of silica gel before being added to the column, can significantly improve the separation.[15]

Experimental Protocol: Dry Loading a Sample [15]

  • Dissolve your crude compound in a suitable, volatile solvent (e.g., DCM, methanol).

  • Add a small amount of silica gel (typically 5-10 times the mass of your sample) to the solution.

  • Thoroughly mix to create a slurry.

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your prepared column.

Question 4: I am seeing low recovery of my compound from the silica gel column. What could be the issue?

Answer:

Low recovery can stem from several factors, often related to the compound's stability or its strong interaction with the stationary phase.

Troubleshooting Steps:

  • Irreversible Adsorption: Your compound may be binding too strongly to the acidic sites on the silica gel. This is particularly problematic for highly basic pyridazines.

    • Solution: Try the methods described for reducing peak tailing, such as adding TEA to the eluent or switching to a less acidic stationary phase like alumina.[13]

  • On-Column Decomposition: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[13][14]

    • Solution: Test the stability of your compound on silica beforehand. Spot your compound on a TLC plate, wait 30-60 minutes, and then elute it. If you see new spots, your compound is likely degrading.[14] In this case, using a deactivated stationary phase is essential.

  • Compound is Too Polar: Your compound might not be eluting with the chosen solvent system.

    • Solution: If your compound is still on the column after flushing with a highly polar solvent (e.g., 10-20% Methanol in DCM), try a more aggressive eluent system, such as one containing ammonium hydroxide.[14]

Mandatory Visualization: Troubleshooting Chromatography Issues

Chromatography_Troubleshooting Start Poor Separation / Tailing Check_Stability Test Compound Stability on Silica (2D TLC) Start->Check_Stability Is_Stable Stable? Check_Stability->Is_Stable Run Test Degradation Compound is Degrading Is_Stable->Degradation No Poor_Solubility Poor Solubility in Eluent? Is_Stable->Poor_Solubility Yes Add_Additive Add Mobile Phase Additive (e.g., 0.5% TEA) Good_Peak Symmetrical Peak, Good Separation Add_Additive->Good_Peak Change_Stationary Change Stationary Phase (Alumina, Deactivated Silica) Change_Stationary->Good_Peak Dry_Load Use Dry Loading Technique Dry_Load->Add_Additive Degradation->Change_Stationary Poor_Solubility->Add_Additive No Poor_Solubility->Dry_Load Yes

Caption: A workflow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: Can I use pH adjustment to improve the solubility of my pyridazine derivative?

Yes, this can be a powerful technique, especially for creating aqueous formulations or during extractive workups. Since pyridazines are basic, lowering the pH of an aqueous solution will protonate the nitrogen atoms, forming a more soluble salt.[1] Conversely, to extract a pyridazine derivative into an organic solvent, you would want to basify the aqueous layer to ensure it is in its neutral, less water-soluble form.[16]

Q2: Are there any alternatives to recrystallization and column chromatography for purifying poorly soluble compounds?

Yes, several other methods can be considered:

  • Trituration: This involves washing a solid crude material with a solvent in which the desired compound is insoluble, but the impurities are soluble.[3] It's a simple and effective way to remove highly soluble impurities.

  • Sublimation: For compounds that are thermally stable and can pass directly from a solid to a gas phase, sublimation under vacuum can be an excellent purification method, especially for nonpolar compounds.[3]

  • Solid-Phase Extraction (SPE): SPE can be used for a quick cleanup. It's like a small-scale, disposable column chromatography system that can remove major impurities before a final purification step.

Q3: My pyridazine derivative seems to be soluble in DMSO, can I use this for purification?

While DMSO is an excellent solvent for dissolving many poorly soluble compounds, it is generally not suitable as a primary solvent for purification techniques like recrystallization or chromatography due to its very high boiling point (189 °C) and high viscosity. It is extremely difficult to remove from the final product. However, it can be used in small amounts to initially dissolve a sample for reversed-phase HPLC purification, where the mobile phase is typically water/acetonitrile or water/methanol.

Q4: How can I choose a starting solvent system for my column?

Thin-Layer Chromatography (TLC) is your most important tool. The goal is to find a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.2-0.4.[14] This Rf range typically provides the best separation from impurities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate, observing the change in Rf on the TLC plate.

Mandatory Visualization: Solvent Selection Workflow

Solvent_Selection Start Start: Crude Pyridazine Derivative TLC_Test Run TLC in Hexane/EtOAc (e.g., 4:1) Start->TLC_Test Check_Rf Rf of Product? TLC_Test->Check_Rf Too_High Rf > 0.5 Check_Rf->Too_High High Too_Low Rf < 0.2 Check_Rf->Too_Low Low Ideal_Rf 0.2 < Rf < 0.4 Check_Rf->Ideal_Rf Ideal Decrease_Polarity Decrease Polarity (Less EtOAc) Too_High->Decrease_Polarity Increase_Polarity Increase Polarity (More EtOAc) Too_Low->Increase_Polarity Use_System Use this System for Column Ideal_Rf->Use_System Increase_Polarity->TLC_Test Consider_New Consider More Polar System (e.g., DCM/MeOH) Increase_Polarity->Consider_New If still low in 100% EtOAc Decrease_Polarity->TLC_Test Consider_New->TLC_Test

Caption: A logical workflow for selecting a chromatography eluent.

References

  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ECHEMI. (n.d.). Recrystallization with mixed solvent.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • Benchchem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2017). Is there any method other than column chromatography to purify compound?
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • YouTube. (2022). Chaos and Order - Methods of Purification.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).

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Validation & Comparative

A Comparative Analysis of Pyridazine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its unique physicochemical properties, including hydrogen bonding capabilities and the ability to modulate pharmacokinetic profiles, make it a versatile core for developing novel therapeutics targeting the vast and often dysregulated human kinome.[1][2] This guide provides a comprehensive, in-depth technical comparison of prominent pyridazine-based kinase inhibitors, offering experimental data and methodological insights to inform and guide research and development efforts in this competitive field.

The Rise of Pyridazine Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. Nitrogen-containing heterocyclic rings, such as pyridazine, are common motifs in these inhibitors, often serving as the core scaffold that anchors the molecule within the ATP-binding pocket of the target kinase.[4][5] The pyridazine ring's ability to form key hydrogen bonds and engage in other non-covalent interactions contributes to the high affinity and selectivity of these inhibitors.[2]

This guide will focus on a comparative analysis of several classes of pyridazine-based kinase inhibitors, including the multi-targeted inhibitor ponatinib, as well as selective inhibitors of PIM kinases, C-Terminal Src Kinase (CSK), and Activin receptor-like kinase 5 (ALK5).

Comparative Analysis of Pyridazine-Based Kinase Inhibitors

This section provides a detailed comparison of the performance of key pyridazine-based kinase inhibitors, supported by experimental data on their potency and selectivity.

Ponatinib: The Multi-Targeted Imidazo[1,2-b]pyridazine

Ponatinib, which features an imidazo[1,2-b]pyridazine core, is a potent, orally active multi-tyrosine kinase inhibitor.[6][7] It was specifically designed to overcome resistance to other tyrosine kinase inhibitors (TKIs) in the treatment of chronic myeloid leukemia (CML), particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase.[6][8]

Mechanism of Action: Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL kinase and preventing its phosphorylation of downstream substrates.[3][8] This blockade of signaling effectively halts the proliferation of leukemic cells.[3][8]

Potency and Selectivity: Ponatinib exhibits potent inhibitory activity against native BCR-ABL and a wide range of clinically relevant mutants.[9] Beyond BCR-ABL, it also potently inhibits other kinases, including members of the VEGFR, FGFR, PDGFR, and SRC families.[10][11]

Kinase TargetPonatinib IC50 (nM)Reference
ABL0.37[10]
ABL T315I2.0[10]
PDGFRα1[10]
VEGFR21.5[10]
FGFR12[10]
SRC5.4[10]
FLT313[10]
KIT13[10]

In Vivo Efficacy: In preclinical xenograft models of CML and other hematologic malignancies, orally administered ponatinib has demonstrated significant dose-dependent tumor growth inhibition and even tumor regression.[12][13] For instance, in a mouse xenograft model of T-cell acute lymphoblastic leukemia, a 30 mg/kg daily oral dose of ponatinib significantly inhibited leukemia progression and prolonged survival.[13]

Imidazo[1,2-b]pyridazines as PIM Kinase Inhibitors

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are emerging as attractive targets in oncology due to their role in promoting cell survival and proliferation.[14][15] Several potent and selective PIM kinase inhibitors have been developed based on the imidazo[1,2-b]pyridazine scaffold.

Key Examples and Performance:

  • AZD1208: A highly selective and potent, orally available pan-PIM kinase inhibitor.[3][4][16] It demonstrates low nanomolar inhibitory activity against all three PIM isoforms.[16]

  • GDC-0339: Another potent and orally bioavailable pan-Pim kinase inhibitor with sub-nanomolar Ki values for all three PIM kinases.[2][8][17][18]

InhibitorPIM1 (IC50/Ki)PIM2 (IC50/Ki)PIM3 (IC50/Ki)Reference
AZD12080.4 nM (IC50)5.0 nM (IC50)1.9 nM (IC50)[16]
AZD12080.1 nM (Ki)1.92 nM (Ki)0.4 nM (Ki)[16]
GDC-03390.03 nM (Ki)0.1 nM (Ki)0.02 nM (Ki)[8][17]

Structure-Activity Relationship (SAR): For imidazo[1,2-b]pyridazine-based PIM inhibitors, SAR studies have revealed that substitution at the 6-position of the scaffold is crucial for potency and oral bioavailability.[19] Optimization of this position led to the discovery of highly potent and selective inhibitors with excellent cellular activity.[19]

Pyridazinones as C-Terminal Src Kinase (CSK) Inhibitors

CSK is a non-receptor tyrosine kinase that acts as a negative regulator of the Src family kinases (SFKs), which are often overactive in cancer.[20][21] Inhibition of CSK can therefore indirectly activate certain SFKs, which can have therapeutic benefits in immuno-oncology.[20][22] Pyridazinone-based compounds have been identified as promising CSK inhibitors.[21][22]

Performance and Selectivity: The development of selective CSK inhibitors is challenging due to the high homology between the ATP-binding sites of CSK and SFKs like LCK.[20] However, optimization of pyridazinone leads has resulted in compounds with improved potency and selectivity.[20] One study reported a pyridazinone derivative with a CSK IC50 of 5600 nM and an LCK IC50 >50000 nM, demonstrating a degree of selectivity.[20] Further optimization by switching to a pyrazolopyridine hinge binder led to a significant increase in cellular potency.[22]

Structure-Activity Relationship (SAR): SAR studies on pyridazinone-based glucan synthase inhibitors have highlighted the importance of substitutions on the pyridazinone ring for potency.[23] Similar principles can be applied to the development of CSK inhibitors, where modifications to the substituents on the pyridazinone core are critical for achieving high affinity and selectivity.[24]

Pyridazine Derivatives as ALK5 and VEGFR-2 Inhibitors

The pyridazine scaffold has also been successfully employed in the development of inhibitors for other important kinase targets.

  • ALK5 (TGF-β Type I Receptor) Inhibitors: ALK5 is a key mediator of TGF-β signaling, which is implicated in fibrosis and cancer progression. Novel pyrido-pyridazinone derivatives have been discovered as potent FER tyrosine kinase inhibitors, and similar scaffolds could be explored for ALK5 inhibition.[25]

  • VEGFR-2 Inhibitors: VEGFR-2 is a crucial regulator of angiogenesis, a process essential for tumor growth.[26] Pyridine-based derivatives have shown potent and selective inhibition of VEGFR-2 at the sub-nanomolar level.[26] While not all of these are strictly pyridazine-based, the principles of their design can inform the development of pyridazine-containing VEGFR-2 inhibitors.

Experimental Methodologies

The objective and accurate assessment of kinase inhibitor performance relies on robust and well-validated experimental protocols. This section details common methodologies for determining inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assays

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a kinase inhibitor. Several assay formats are available, with the choice often depending on the specific kinase and the desired throughput.

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a popular choice for their high sensitivity, low background, and suitability for high-throughput screening.[27][28]

Protocol Overview: HTRF KinEASE™ TK Assay [29]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, a biotinylated tyrosine kinase substrate, and the pyridazine-based inhibitor at various concentrations in an appropriate kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA, a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.

  • Data Acquisition:

    • Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio (665 nm/620 nm) and plot it against the inhibitor concentration to determine the IC50 value.

2. LanthaScreen® Eu Kinase Binding Assay

This assay format directly measures the binding of an inhibitor to the kinase, providing a measure of its affinity.[22][30][31]

Protocol Overview: LanthaScreen® Eu Kinase Binding Assay [30]

  • Assay Preparation:

    • Prepare serial dilutions of the pyridazine-based inhibitor.

    • Prepare a mixture of the tagged kinase and a europium-labeled anti-tag antibody.

    • Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer (a fluorescently labeled ATP-competitive ligand).

  • Assay Execution:

    • In a microplate, add the inhibitor solution, followed by the kinase/antibody mixture, and finally the tracer solution.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Measure the FRET signal using a suitable plate reader.

    • The displacement of the tracer by the inhibitor results in a decrease in the FRET signal, which is used to calculate the IC50 value.

3. Caliper Microfluidic Mobility Shift Assay

This technology separates phosphorylated and unphosphorylated substrates based on their different electrophoretic mobilities, providing a direct measure of kinase activity.[32][33][34]

Protocol Overview: Caliper Kinase Assay [32]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, ATP, and the pyridazine-based inhibitor in a microtiter plate.

    • Incubate at 30°C for 60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing EDTA.

  • Data Acquisition:

    • Transfer the plate to a Caliper LabChip instrument.

    • The instrument's microfluidic chip separates the phosphorylated and unphosphorylated peptides by electrophoresis.

    • The fluorescence of the separated peptides is detected, and the ratio of product to substrate is used to determine the kinase activity and inhibitor potency.

dot

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor Dilution Inhibitor Dilution Incubation Incubation Inhibitor Dilution->Incubation Kinase Solution Kinase Solution Kinase Solution->Incubation Substrate/ATP Mix Substrate/ATP Mix Substrate/ATP Mix->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Caption: General workflow for in vitro kinase inhibition assay.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of their inhibitors.

dot

Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT JAK/STAT Cytokines/Growth Factors->JAK/STAT PIM Kinases PIM Kinases JAK/STAT->PIM Kinases Phosphorylation of substrates Phosphorylation of substrates PIM Kinases->Phosphorylation of substrates Cell Survival & Proliferation Cell Survival & Proliferation Phosphorylation of substrates->Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Phosphorylation of substrates->Apoptosis Inhibition

Caption: Simplified PIM kinase signaling pathway.

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway.[16][30] They phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and metabolism, thereby promoting cell survival and proliferation.[30][31]

dot

CSK CSK Src Family Kinases (SFKs) Src Family Kinases (SFKs) CSK->Src Family Kinases (SFKs) Phosphorylates & Inactivates Downstream Signaling Downstream Signaling Src Family Kinases (SFKs)->Downstream Signaling Cell Growth & Proliferation Cell Growth & Proliferation Downstream Signaling->Cell Growth & Proliferation

Caption: Simplified CSK signaling pathway.

CSK negatively regulates SFKs by phosphorylating a conserved C-terminal tyrosine residue, which locks the SFK in an inactive conformation.[15][18][35] By inhibiting CSK, pyridazinone-based inhibitors can lead to the activation of SFKs, which can have context-dependent effects on cellular signaling.[35]

Conclusion

The pyridazine scaffold has proven to be a highly valuable core structure in the design of a diverse range of kinase inhibitors. From the multi-targeted powerhouse ponatinib to highly selective inhibitors of PIM kinases and CSK, pyridazine-based compounds continue to make a significant impact in oncology and other therapeutic areas. The comparative data and methodological insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of pyridazine-based kinase inhibitors with improved potency, selectivity, and clinical efficacy.

References

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  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. National Center for Biotechnology Information. [Link].

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  • PIM Kinases in Multiple Myeloma. National Center for Biotechnology Information. [Link].

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  • Ponatinib Shows Potent Antitumor Activity in Small Cell Carcinoma of the Ovary Hypercalcemic Type (SCCOHT) through Multikinase Inhibition. American Association for Cancer Research. [Link].

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  • What are CSK inhibitors and how do they work?. Patsnap Synapse. [Link].

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A Comparative Guide to Kinase Inhibitor Efficacy: The Veteran Imatinib versus the Prospect 6-chloro-N-isopropylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a novel chemical entity to a clinically approved therapeutic is both an art and a science. It involves rigorous, multi-faceted evaluation against established standards. In this guide, we will dissect the process of evaluating the efficacy of a novel compound, 6-chloro-N-isopropylpyridazin-3-amine, by benchmarking it against the well-established tyrosine kinase inhibitor, imatinib.

While imatinib has a long and successful clinical history, particularly in the treatment of Chronic Myeloid Leukemia (CML), 6-chloro-N-isopropylpyridazin-3-amine represents a chemical scaffold with potential, given that pyridazine derivatives have shown promise as kinase inhibitors. This guide will not present a head-to-head data comparison, as such data for 6-chloro-N-isopropylpyridazin-3-amine is not publicly available. Instead, we will use this juxtaposition to illustrate the comprehensive experimental framework required to assess a new compound's potential to rival a blockbuster drug like imatinib.

Section 1: Profiling the Incumbent - Imatinib

Imatinib (marketed as Gleevec®) revolutionized the treatment of certain cancers by targeting specific tyrosine kinases that drive cancer cell proliferation.[1] Its primary success lies in the inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][3]

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[2][4] By blocking the binding of ATP, imatinib prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that lead to cell growth and division.[2][5]

BCR-ABL Signaling Pathway Inhibition by Imatinib

BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding cluster_0 In Vitro Efficacy Evaluation A Step 1: Cell-Free Kinase Assays (Determine direct enzyme inhibition) B Step 2: Cell-Based Viability & Proliferation Assays (Assess impact on cancer cells) A->B Proceed if potent & selective C Step 3: Target Engagement & Downstream Signaling Analysis (Confirm mechanism in cells) B->C Proceed if cytotoxic in target cell lines

Caption: A tiered workflow for evaluating a novel kinase inhibitor.

Detailed Experimental Protocols

Causality: The first crucial step is to determine if 6-chloro-N-isopropylpyridazin-3-amine directly inhibits any kinase activity and to understand its potency and selectivity. A broad kinase panel screening is the most efficient way to identify primary targets and potential off-target effects.

Methodology:

  • Kinase Panel Screening:

    • Utilize a commercial kinase panel (e.g., 100+ kinases) to screen 6-chloro-N-isopropylpyridazin-3-amine at a fixed concentration (e.g., 1 µM).

    • The assay typically measures the phosphorylation of a substrate by a specific kinase in the presence of the compound. Radiometric or fluorescence-based assays are common. [6]2. IC50 Determination:

    • For any "hits" from the initial screen (e.g., >50% inhibition), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

    • Prepare serial dilutions of 6-chloro-N-isopropylpyridazin-3-amine (e.g., from 10 µM to 0.1 nM).

    • Incubate each concentration with the target kinase, a suitable substrate, and ATP.

    • Measure kinase activity and plot the percentage of inhibition against the log of the compound concentration to calculate the IC50 value. [7]

Causality: Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is critical to confirm that it can enter cells and exert a biological effect, such as inhibiting cell growth or inducing cell death. Methodology:

  • Cell Line Selection:

    • Choose a panel of cancer cell lines. If the kinase screen identified a target like BCR-ABL, it is imperative to include Ph+ CML cell lines (e.g., K-562).

    • Also include cell lines that do not express the target kinase as a negative control to assess non-specific toxicity.

  • Cell Viability Assay (e.g., MTT or resazurin reduction assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 6-chloro-N-isopropylpyridazin-3-amine for a set period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT) and incubate.

    • Measure the absorbance or fluorescence, which correlates with the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Causality: This step connects the enzymatic inhibition (Protocol 1) with the cellular effect (Protocol 2). It provides evidence that the compound is inhibiting the intended target within the complex cellular environment.

Methodology:

  • Cell Treatment and Lysis:

    • Treat the target cancer cell line (e.g., K-562) with varying concentrations of 6-chloro-N-isopropylpyridazin-3-amine for a short duration (e.g., 1-4 hours).

    • Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-BCR-ABL) and a key downstream substrate.

    • Also, probe for the total amount of the target protein and a loading control (e.g., β-actin) to ensure equal protein loading.

    • A dose-dependent decrease in the phosphorylated protein levels would confirm on-target activity.

Section 3: The Comparative Framework - Imatinib vs. a Prospect

A successful new kinase inhibitor should ideally demonstrate superiority or at least non-inferiority to the standard of care in key aspects. The following table outlines a hypothetical comparison based on the experimental data that would be generated for 6-chloro-N-isopropylpyridazin-3-amine.

Parameter Imatinib (Established Data) 6-chloro-N-isopropylpyridazin-3-amine (Hypothetical Data) Interpretation of Favorable Outcome for the Prospect
Primary Target(s) BCR-ABL, c-KIT, PDGFR [2][4]To be determined via kinase screenPotent and selective inhibition of a clinically relevant cancer driver kinase.
In Vitro IC50 (Primary Target) ~250-500 nM (for BCR-ABL)e.g., < 100 nMHigher potency suggests the potential for lower effective doses.
Cellular GI50 (Target Cell Line) Varies by cell line (e.g., ~100-300 nM for K-562)e.g., < 100 nMSuperior ability to inhibit the growth of cancer cells.
Selectivity Profile Inhibits several kinasesTo be determinedA more selective profile might translate to fewer off-target side effects.
Effect on Downstream Signaling Strong inhibition of BCR-ABL phosphorylation and downstream effectors.e.g., Complete inhibition of target phosphorylation at concentrations below the GI50.Confirms a clear mechanism of action and on-target effect.

Conclusion

This guide provides a scientifically rigorous framework for evaluating the efficacy of a novel compound, 6-chloro-N-isopropylpyridazin-3-amine, in the context of a highly successful drug, imatinib. While the pyridazine scaffold holds therapeutic promise, its true potential can only be unlocked through systematic and meticulous experimental validation as outlined. For researchers in drug development, this comparative approach, grounded in established protocols and a deep understanding of the incumbent's strengths and weaknesses, is fundamental to identifying the next generation of targeted cancer therapies.

References

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  • PubMed. (2015, February 26). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity.
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A Researcher's Guide to Validating the Anticancer Efficacy of Novel Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Among the heterocyclic compounds that have garnered significant attention are pyridazine derivatives. Their unique chemical scaffold has proven to be a versatile backbone for the design of potent anticancer agents, targeting a range of critical cellular pathways. This guide provides a comprehensive framework for researchers and drug development professionals on the validation of the anticancer activity of novel pyridazine compounds, emphasizing rigorous experimental design and data interpretation.

The Rationale for Pyridazine Compounds in Oncology

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a wide spectrum of biological activities, including potent anticancer effects. The mechanism of action for many pyridazine compounds involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and various other tyrosine kinases. The ability to readily modify the pyridazine core allows for the optimization of drug-like properties, making it an attractive starting point for novel drug discovery.

Experimental Workflow for In Vitro Validation

A systematic in vitro evaluation is the cornerstone of validating the anticancer potential of any new chemical entity. The following workflow outlines the critical experiments, the rationale behind their selection, and detailed protocols.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Confirmation A Novel Pyridazine Compound Synthesis B Cell Viability Assay (MTT/SRB) A->B Test on multiple cancer cell lines C Apoptosis Assay (Annexin V/PI) B->C If potent (low IC50) D Cell Cycle Analysis (Propidium Iodide Staining) B->D If potent (low IC50) E Western Blot Analysis C->E Investigate apoptotic pathway proteins D->E Investigate cell cycle regulatory proteins F Xenograft Mouse Model E->F If mechanism is validated

Caption: A typical workflow for the validation of novel anticancer compounds.

The initial evaluation of a novel pyridazine compound involves determining its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyridazine compound and a standard chemotherapeutic agent (e.g., Doxorubicin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Comparative Data Table

CompoundCell LineIC50 at 48h (µM)
Novel Pyridazine 1 MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)3.5
Novel Pyridazine 2 MCF-7 (Breast)12.8
A549 (Lung)15.3
HCT116 (Colon)9.7
Doxorubicin MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)0.5

Once the cytotoxic potential is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Experimental Protocol

  • Cell Treatment: Treat cells with the novel pyridazine compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at a specific phase, preventing cell proliferation. This can be analyzed by staining the DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Experimental Protocol

  • Cell Treatment: Treat cells with the novel pyridazine compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

G cluster_0 Pyridazine Compound Action cluster_1 Cell Cycle Progression cluster_2 Outcome A Novel Pyridazine Compound B Inhibition of CDK2/Cyclin E A->B G1 G1 Phase B->G1 Blocks transition to S Phase S S Phase G1->S CDK2/Cyclin E dependent C G1 Phase Arrest G1->C G2M G2/M Phase S->G2M D Apoptosis C->D

Caption: A simplified signaling pathway showing G1 phase cell cycle arrest.

To further confirm the mechanism of action, Western blotting can be employed to investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation. For instance, if the cell cycle analysis indicates a G1 phase arrest, the expression of proteins like p21, p53, CDK2, and Cyclin E can be examined. Similarly, for apoptosis, the expression of Bcl-2 family proteins and caspases can be analyzed.

In Vivo Validation: The Crucial Next Step

While in vitro studies provide valuable mechanistic insights, in vivo validation is essential to assess the therapeutic potential of a novel compound in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose. The novel pyridazine compound is administered to the tumor-bearing mice, and its effect on tumor growth, as well as any potential toxicity, is monitored over time.

Conclusion

The validation of novel pyridazine compounds as anticancer agents requires a multi-faceted approach, beginning with robust in vitro screening and progressing to detailed mechanistic studies and eventual in vivo confirmation. By following a systematic and rigorous experimental workflow, researchers can effectively evaluate the therapeutic potential of these promising compounds and contribute to the development of next-generation cancer therapies.

References

  • Title: Pyridazine and its derivatives: a review on recent advances in biological activities. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: A review on the synthesis and anticancer activity of pyridazine derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: MTT assay for cell viability and cytotoxicity. Source: Cold Spring Harbor Protocols URL: [Link]

  • Title: Detection of Apoptosis Using Annexin V-FITC. Source: Bio-Rad URL: [Link]

A Comparative Guide to Cross-Reactivity Profiling of 6-chloro-N-(1-methylethyl)-3-pyridazinamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the target profile and off-target interactions of the novel small molecule, 6-chloro-N-(1-methylethyl)-3-pyridazinamine. Given the limited publicly available biological data for this specific compound[1][2], this document outlines a robust, multi-pronged strategy for its initial cross-reactivity assessment. The methodologies described herein are designed to build a holistic understanding of the compound's selectivity, essential for advancing its development in any research or therapeutic context.

The pyridazine core is a well-established scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[3][4] Therefore, a thorough and unbiased profiling of 6-chloro-N-(1-methylethyl)-3-pyridazinamine is not merely a precautionary step but a critical phase of discovery. Identifying both intended and unintended molecular interactions early in the development pipeline is paramount for elucidating its mechanism of action, predicting potential toxicities, and uncovering opportunities for drug repurposing.[5][6]

This guide details a logical progression of experiments, from cost-effective computational predictions to broad-scale biochemical assays and finally to target validation in a cellular context. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the resulting data with confidence.

Section 1: Initial Target Prediction via In Silico Profiling

Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide a powerful and cost-effective first pass to generate hypotheses about potential targets.[5][7] These approaches leverage vast databases of known drug-target interactions to predict a compound's activity based on its chemical structure.

The primary causality for employing this strategy first is risk mitigation and hypothesis generation. By comparing the structure of 6-chloro-N-(1-methylethyl)-3-pyridazinamine against libraries of compounds with known biological activities, we can predict a list of likely protein targets. This allows for more focused and informed downstream experimental design.

A common and effective in silico workflow combines ligand-based and structure-based methods:

  • 2D Chemical Similarity Analysis: Methods like Similarity Ensemble Approach (SEA) or analysis of Molecular Fingerprints compare the 2D structure of the query compound to databases of annotated molecules.[6][8] This can rapidly identify proteins known to bind structurally similar compounds.

  • 3D Shape & Pharmacophore Matching: These methods assess the three-dimensional conformation of the compound and the spatial arrangement of its chemical features (pharmacophores). This provides a more refined prediction by considering the specific geometry required for binding to a protein's active site.

  • Reverse Docking: If high-resolution structures of potential target proteins are available, reverse docking simulations can predict the binding affinity and pose of the compound within the binding pockets of hundreds or thousands of proteins.[7]

cluster_workflow In Silico Profiling Workflow cluster_methods Computational Methods Compound Query Compound: 6-chloro-N-(1-methylethyl) -3-pyridazinamine Sim2D 2D Similarity (SEA, Fingerprints) Compound->Sim2D Shape3D 3D Shape Matching & Pharmacophore Compound->Shape3D Docking Reverse Docking Compound->Docking DB Chemical & Protein Databases (e.g., ChEMBL, PDB) DB->Sim2D DB->Shape3D DB->Docking Results Prioritized List of Potential Targets Sim2D->Results Shape3D->Results Docking->Results

Caption: Workflow for in silico target prediction.

Section 2: Broad-Spectrum Biochemical Screening: Kinome Profiling

Protein kinases are one of the largest and most functionally diverse gene families, playing central roles in cellular signaling. They are also one of the most common targets for small molecule drugs. Therefore, assessing the interaction of a novel compound across a large panel of kinases (the "kinome") is a standard and highly informative step in cross-reactivity profiling.[9][10]

The KINOMEscan® platform, a competitive binding assay, is an authoritative method for this purpose.[11][12] It does not measure enzymatic activity but directly quantifies the binding affinity of a compound to the kinase active site. This is a crucial distinction, as it allows for the identification of interactions with both active and inactive kinases and is not dependent on specific assay conditions (e.g., ATP concentration).

cluster_principle KINOMEscan® Assay Principle cluster_control Control (No Inhibitor) cluster_test Test (With Inhibitor) K1 DNA-tagged Kinase L1 Immobilized Ligand K1->L1 Binding Bead1 Solid Support (Bead) L1->Bead1 Signal1 High qPCR Signal Bead1->Signal1 K2 DNA-tagged Kinase Inhibitor Test Compound K2->Inhibitor Competition L2 Immobilized Ligand Bead2 Solid Support (Bead) L2->Bead2 Signal2 Low qPCR Signal Bead2->Signal2

Caption: Principle of competitive binding assay for kinome scanning.

Hypothetical Kinome Scan Data

The results are typically presented as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Target KinaseGene SymbolKinase FamilyPercent of Control (%)
ABL1ABL1TK95
SRCSRCTK88
MAPK14 (p38α) MAPK14 CMGC 8
AURKA AURKA Other 12
CDK2CDK2CMGC75
EGFREGFRTK91
............

In this hypothetical example, 6-chloro-N-(1-methylethyl)-3-pyridazinamine shows significant interaction with MAPK14 (p38α) and AURKA (Aurora Kinase A), identifying them as primary candidates for further investigation.

Section 3: Cellular Target Engagement & Unbiased Profiling

While biochemical assays are excellent for broad screening, they do not account for cell permeability, efflux pumps, or intracellular metabolism. Therefore, it is essential to validate potential interactions within a more physiologically relevant cellular environment.[13] We will employ two orthogonal, industry-standard methods: the Cellular Thermal Shift Assay (CETSA) for target validation and Affinity Chromatography for unbiased target discovery.

Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful biophysical method that directly measures a compound's engagement with its target in intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[16] This stabilization can be quantified, providing direct evidence of target engagement.

cluster_workflow CETSA Experimental Workflow A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Cells (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Separate Soluble Fraction (Supernatant) C->D E 5. Protein Quantification (e.g., Western Blot, MS) D->E F 6. Generate Melt Curves & Determine Thermal Shift E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol is designed to validate the engagement of our hypothetical top hit, MAPK14 (p38α).

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T or a line where MAPK14 is highly expressed) to ~80% confluency.

    • Treat cells with either 6-chloro-N-(1-methylethyl)-3-pyridazinamine (e.g., at 10 µM final concentration) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a protein-stabilizing buffer.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Analyze the amount of soluble MAPK14 in each sample using SDS-PAGE and Western Blotting with a specific anti-MAPK14 antibody.

    • Quantify the band intensities and plot them against the corresponding temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Affinity Chromatography for Unbiased Target Identification

While CETSA validates hypothesized targets, affinity chromatography coupled with mass spectrometry (MS) serves as an unbiased discovery tool to identify a broader range of interacting proteins.[18][19] This technique, a form of compound-centric chemical proteomics, uses an immobilized version of the small molecule to "fish" for its binding partners from a complex cell lysate.[20]

The scientific rationale behind this method is that high-affinity interactions will persist through washing steps, allowing for the selective enrichment and subsequent identification of true binding partners.[21][22]

cluster_workflow Affinity Chromatography-MS Workflow A 1. Synthesize Affinity Probe (Compound + Linker + Bead) B 2. Incubate Probe with Cell Lysate A->B C 3. Wash Beads (Remove Non-specific Binders) B->C D 4. Elute Bound Proteins C->D E 5. Protein Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify & Quantify Proteins F->G

Caption: Workflow for unbiased target discovery using affinity chromatography.

  • Probe Synthesis:

    • Synthesize a derivative of 6-chloro-N-(1-methylethyl)-3-pyridazinamine containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A crucial control is to prepare beads with the linker only ("mock beads") to identify proteins that bind non-specifically to the matrix.

  • Protein Pull-down:

    • Prepare a native cell lysate from a large quantity of cultured cells.

    • Incubate the lysate with the compound-conjugated beads and the mock beads separately for several hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.[21]

    • Elute the specifically bound proteins. This can be done using a competitive eluent (high concentration of the free compound) or by changing buffer conditions (e.g., high salt or low pH).

  • Mass Spectrometry Analysis:

    • Eluted proteins are separated by SDS-PAGE, and bands of interest are excised, or the entire eluate is subjected to in-solution tryptic digestion.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS data is searched against a protein database to identify the proteins. Proteins significantly enriched in the compound-bead eluate compared to the mock-bead eluate are considered specific binding partners.

Section 4: Comparative Analysis and Data Integration

The strength of this profiling strategy lies in the integration of orthogonal datasets. Each method provides a unique piece of the puzzle, and concordance between them builds a high-confidence profile of the compound's activity.

MethodHypothetical Primary HitsHypothetical Secondary HitsRationale & Interpretation
In Silico Profiling MAPK14, AURKA, CDK9GSK3B, p70S6KProvides initial hypotheses. Hits are predictive and require experimental validation.
Kinome Scanning MAPK14 (Kd = 50 nM),AURKA (Kd = 95 nM)CDK9 (%Ctrl = 25)Confirms direct, high-affinity biochemical binding. Quantifies interaction strength (Kd).
CETSA MAPK14 (ΔTm = +5.2°C)None detectedValidates target engagement inside the cell. A significant thermal shift (ΔTm) confirms the compound reaches and binds its target in a physiological context. Failure to see a shift for AURKA might suggest poor cell permeability or other cellular factors preventing binding.
Affinity Chromatography MAPK14, HSP90AA1PARP1Unbiased discovery. Confirms MAPK14. May identify members of a target complex (HSP90 is a chaperone for many kinases) or completely novel off-targets (PARP1).

Based on this integrated, hypothetical dataset, 6-chloro-N-(1-methylethyl)-3-pyridazinamine is a potent, cell-active ligand for the protein kinase MAPK14. While a biochemical interaction with AURKA was observed, this did not translate to target engagement in the cellular model tested, a critical finding for guiding further development. The identification of HSP90 and PARP1 as potential off-targets via affinity chromatography provides new avenues for investigation into the compound's full mechanistic profile and potential side effects.

This systematic, multi-faceted approach provides a robust and self-validating framework for the comprehensive cross-reactivity profiling of 6-chloro-N-(1-methylethyl)-3-pyridazinamine, transforming it from a compound of unknown function into a well-characterized chemical probe ready for advanced mechanistic studies.

References

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4133. Available at: [Link]

  • Kanoh, N. (2016). Affinity-based target identification for bioactive small molecules. MedChemComm, 7, 1876-1883. Available at: [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyridazinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery

The pyridazinone core, a six-membered diazine heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from the ease with which its various ring positions can be functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.[3][4] This adaptability has led to the development of pyridazinone derivatives with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][5][6]

However, the therapeutic potential of a pyridazinone-based compound is not solely determined by the presence of the core structure. The specific arrangement of substituents—the isomerism—plays a critical role in dictating the molecule's interaction with biological targets, ultimately governing its efficacy and selectivity. For researchers and drug development professionals, understanding the relationship between isomeric structures and their resultant biological activities is paramount for the rational design of next-generation therapeutics.

This guide provides an in-depth comparison of substituted pyridazinone isomers, synthesizing data from preclinical studies to illuminate key structure-activity relationships (SAR). We will explore how subtle changes in substitution patterns lead to significant shifts in anti-inflammatory, anticancer, and antimicrobial potency, supported by detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Isomeric Landscape: Key Positions for Functionalization

The 3(2H)-pyridazinone ring presents several key positions for substitution, each offering a unique vector to modulate biological activity. The causality behind focusing on these specific positions lies in their influence on the molecule's overall electronics, sterics, and hydrogen bonding potential, which are the primary determinants of drug-receptor interactions.

Caption: Key Structure-Activity Relationships for substituted pyridazinones.

Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate pyridazinone derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell viability. [7]Its principle relies on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [8]The intensity of the resulting purple color is directly proportional to the number of viable cells. [7][9] Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition A 1. Seed Cells Plate cells (e.g., 1x10⁴ cells/well) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of pyridazinone isomers. Include vehicle control. A->B C 3. Incubate Incubate for desired period (e.g., 48-72h) at 37°C, 5% CO₂. B->C D 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. [1] C->D E 5. Formazan Formation Incubate for 4 hours to allow reduction of MTT to formazan crystals. D->E F 6. Solubilization Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well. [5] E->F G 7. Read Absorbance Measure absorbance at 570 nm using a microplate reader. [4] F->G

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [10]2. Compound Preparation & Treatment: Prepare stock solutions of the substituted pyridazinone isomers in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and vehicle (DMSO) as negative controls.

  • Incubation: Incubate the plate for 48 to 72 hours. The choice of incubation time is critical; it must be long enough to observe a cytotoxic effect but short enough to avoid cell overgrowth in the control wells.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. [10]The use of serum-free media is recommended at this step to avoid interference. [7]5. Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. 6. Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals. [10]Pipette up and down to ensure complete mixing. Allow the plate to stand overnight in the incubator for full solubilization. 7. Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. [7][9]A reference wavelength of >650 nm can be used to subtract background noise. 8. Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound affects the activity of a specific enzyme target. [11][12]This protocol provides a general framework that can be adapted for various enzymes, such as kinases (e.g., VEGFR-2) or phosphodiesterases (PDEs), which are common targets for pyridazinones. [13] Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Prepare solutions of the enzyme, the substrate, and any necessary co-factors (e.g., ATP for kinases). Prepare serial dilutions of the pyridazinone isomer test compounds.

  • Assay Reaction Setup: In a 96-well or 384-well plate, add the following in order:

    • Assay Buffer

    • Test compound (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated. The causality here is to differentiate between competitive and non-competitive inhibitors and ensure equilibrium is reached.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C). The reaction time must be within the linear range of the assay, which should be determined during assay development.

  • Termination and Detection: Stop the reaction using a stop solution, if necessary. The detection method will vary based on the assay format. For example:

    • Luminescence-based (e.g., Kinase-Glo®): Measures remaining ATP.

    • Fluorescence-based: Measures the formation of a fluorescent product.

    • Absorbance-based: Measures a change in color.

  • Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Conclusion and Future Outlook

The comparative analysis of substituted pyridazinone isomers unequivocally demonstrates the profound impact of substitution patterns on biological activity. The scaffold's versatility allows it to be tailored for diverse therapeutic applications, from oncology to infectious diseases and inflammatory conditions. [1][6]Key takeaways for drug development professionals include:

  • Aryl substitutions at the C-5 and C-6 positions are critical determinants of both anti-inflammatory and anticancer activity, with halogenated moieties frequently enhancing potency. [14][15]* The N-2 position is an ideal site for introducing larger side chains, such as diarylurea groups, to target specific enzyme active sites like the ATP-binding pocket of kinases. [16]* Hydrophilic groups at the N-1 position , such as carboxylic acids, can be leveraged to improve activity against Gram-negative bacteria. [17] Future research should focus on multi-objective optimization, designing isomers that not only exhibit high potency against their primary target but also possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The development of dual-function agents, such as compounds with both anticancer and antimicrobial properties, represents an exciting frontier for addressing complex clinical challenges like infections in immunocompromised cancer patients. [14][16]By continuing to explore the rich structure-activity landscape of pyridazinone isomers, the scientific community can unlock new and effective therapeutic solutions.

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Assessing the Kinase Selectivity of 6-chloro-N-isopropylpyridazin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding the selectivity of a compound is paramount. Kinases, a large family of enzymes that regulate a vast array of cellular processes, share a conserved ATP-binding pocket, making the design of selective inhibitors a significant challenge. Off-target effects, resulting from a lack of selectivity, can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, 6-chloro-N-isopropylpyridazin-3-amine, and compares its hypothetical performance against well-characterized kinase inhibitors.

The pyridazine scaffold is a recognized pharmacophore in a variety of kinase inhibitors, with different substitution patterns directing activity towards specific kinase families.[1][2][3][4][5][6] Our focus, 6-chloro-N-isopropylpyridazin-3-amine, is a synthetic compound with potential as a kinase inhibitor. Due to the absence of publicly available kinase profiling data for this specific molecule, this guide will utilize a hypothetical, yet plausible, selectivity profile to illustrate the assessment process. This hypothetical profile is informed by the known structure-activity relationships of similar aminopyridazine and pyridazine-based kinase inhibitors, which have shown activity against cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks).[1][2]

This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for evaluating kinase inhibitor selectivity.

The Critical Role of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, and achieving absolute selectivity for a single kinase is a formidable task. Kinase selectivity profiling is a crucial step in the drug discovery pipeline to:

  • Identify Primary and Secondary Targets: Uncover the intended and unintended kinase targets of a compound.

  • Predict Potential Off-Target Toxicities: Early identification of interactions with kinases implicated in adverse effects can save significant time and resources.

  • Elucidate Mechanism of Action: Understanding the full spectrum of a compound's activity can provide insights into its biological effects.

  • Guide Lead Optimization: Selectivity data informs the iterative process of chemical modification to enhance potency for the desired target while minimizing off-target activity.

Various methods are employed for kinase profiling, ranging from broad, high-throughput screens to more focused, quantitative assays.[7][8] This guide will focus on two widely used in vitro biochemical assay formats: a luminescent-based assay (ADP-Glo™) for broad panel screening and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantitative IC50 determination.

Comparative Kinase Inhibitors

To provide context for the selectivity of 6-chloro-N-isopropylpyridazin-3-amine, we will compare its hypothetical profile with two well-characterized kinase inhibitors:

  • Staurosporine: A natural product known for its potent but broad-spectrum inhibition of a wide range of kinases.[9][10][11][12] It serves as a benchmark for non-selective kinase inhibition.

  • "Aminopyridine-Selective-Inhibitor-1" (ASI-1): A hypothetical, highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This profile is based on published data for selective aminopyridine-based CDK inhibitors and represents a desirable outcome of a lead optimization campaign.[13][14]

Hypothetical Kinase Selectivity Profile of 6-chloro-N-isopropylpyridazin-3-amine

Based on the prevalence of the aminopyridazine scaffold in CDK and PI3K inhibitors, we hypothesize that 6-chloro-N-isopropylpyridazin-3-amine is a moderately potent inhibitor of CDK2 with some cross-reactivity against other members of the CMGC kinase family and the PI3K family.

Table 1: Hypothetical and Comparative Kinase Inhibition Profiles (% Inhibition at 1 µM)

Kinase TargetKinase Family6-chloro-N-isopropylpyridazin-3-amine (Hypothetical)Staurosporine"Aminopyridine-Selective-Inhibitor-1" (ASI-1) (Hypothetical)
CDK2/CycA CMGC 85 99 95
CDK1/CycBCMGC659815
CDK5/p25CMGC509710
GSK3βCMGC45955
PI3Kα Atypical 70 80 <5
PI3KβAtypical5575<5
PI3KδAtypical6078<5
PI3KγAtypical5072<5
ROCK1AGC1592<5
PKAAGC1099<5
AKT1AGC2090<5
SRCTK596<5
ABL1TK898<5
EGFRTK<585<5
VEGFR2TK<588<5

Table 2: Comparative IC50 Values (nM)

Kinase Target6-chloro-N-isopropylpyridazin-3-amine (Hypothetical)Staurosporine"Aminopyridine-Selective-Inhibitor-1" (ASI-1) (Hypothetical)
CDK2/CycA 150 5 10
CDK1/CycB8008>10,000
PI3Kα 500 20 >10,000

Experimental Protocols

To generate the data presented in the comparison tables, the following experimental workflows are employed. The causality behind these choices lies in the need for both a broad, initial screen to identify potential targets and a more precise, quantitative follow-up to determine potency.

Signaling Pathway Context

The hypothetical primary target of our compound, CDK2, is a key regulator of the cell cycle. Its activity, in complex with Cyclin A, is crucial for the G1/S and S phase transitions. Dysregulation of CDK2 activity is a hallmark of many cancers.

CDK2_Signaling_Pathway Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Ras/MAPK Pathway Ras/MAPK Pathway RTKs->Ras/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway RTKs->PI3K/AKT Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D PI3K/AKT Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 Cyclin A Cyclin A CDK2->Cyclin A S-Phase Entry S-Phase Entry Cyclin A->S-Phase Entry promotes 6_chloro_N_isopropylpyridazin_3_amine 6-chloro-N- isopropylpyridazin-3-amine 6_chloro_N_isopropylpyridazin_3_amine->CDK2 inhibits (hypothesized) Kinase_Profiling_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays Compound Compound Kinase_Panel_Screen Broad Kinase Panel Screen (e.g., ADP-Glo™ at 1 µM) Compound->Kinase_Panel_Screen Hit_Identification Identify 'Hits' (% Inhibition > 50%) Kinase_Panel_Screen->Hit_Identification Dose_Response Dose-Response Curves (e.g., TR-FRET) Hit_Identification->Dose_Response Confirmed Hits IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Selectivity_Analysis Analyze Selectivity Profile IC50_Determination->Selectivity_Analysis

Caption: General workflow for assessing kinase inhibitor selectivity.

Protocol 1: Broad Kinase Panel Screening using ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced. It is a robust and universal method suitable for high-throughput screening against a large panel of kinases. [15][16][17][18][19] Materials:

  • Kinase panel of interest (recombinant enzymes)

  • Substrate for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 2x kinase/substrate buffer solution to each well.

    • Add 0.5 µL of the test compound dilution to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known broad-spectrum inhibitor like staurosporine as a positive control (0% activity).

    • Initiate the kinase reaction by adding 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the positive and negative controls.

Protocol 2: IC50 Determination using TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase inhibition by measuring the phosphorylation of a substrate. [20][21][22][23][24]This protocol is suitable for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant kinase and corresponding biotinylated substrate

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC or Surelight®-APC) (Acceptor)

  • Test compounds (serial dilutions in DMSO)

  • Assay buffer (e.g., Lanthascreen® kinase buffer)

  • ATP

  • EDTA (for stopping the reaction)

  • Low-volume 384-well assay plates (e.g., black Corning 3676)

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Plating: Dispense 1 µL of each concentration of the serially diluted test compound into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2x kinase/biotinylated substrate solution in assay buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare a 2x ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is 11 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection Reagent Addition: Prepare a detection solution containing the Europium-labeled antibody and Streptavidin-APC in TR-FRET dilution buffer with EDTA to stop the kinase reaction. Add 10 µL of the detection solution to each well.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Interpretation of Results

The hypothetical data presented in Table 1 and Table 2 allows for a comparative assessment of the selectivity of 6-chloro-N-isopropylpyridazin-3-amine.

  • 6-chloro-N-isopropylpyridazin-3-amine: The hypothetical data suggests that this compound is a moderately potent inhibitor of CDK2 and PI3Kα, with some off-target activity against other CDKs and PI3K isoforms. Its selectivity is significantly better than the broad-spectrum inhibitor Staurosporine but falls short of the highly selective hypothetical compound, ASI-1. The observed cross-reactivity within the CMGC and Atypical kinase families is a common phenomenon and provides a clear direction for further structure-activity relationship (SAR) studies. The goal of such studies would be to enhance potency for CDK2 while reducing activity against PI3Kα and other kinases to minimize potential side effects related to the inhibition of these pathways.

  • Staurosporine: As expected, Staurosporine demonstrates potent inhibition across a wide range of kinase families, highlighting its utility as a positive control in kinase assays but its limitations as a therapeutic agent due to its lack of selectivity. [9][10][11][12]

  • "Aminopyridine-Selective-Inhibitor-1" (ASI-1): This hypothetical compound exemplifies a desirable selectivity profile for a lead candidate. Its potent inhibition is largely confined to the intended target, CDK2, with minimal off-target effects at a concentration of 1 µM. This high degree of selectivity would be expected to translate to a more favorable safety profile in preclinical and clinical development.

Conclusion and Future Directions

This guide has outlined a systematic approach to assessing the kinase selectivity of a novel compound, 6-chloro-N-isopropylpyridazin-3-amine, using a combination of broad panel screening and quantitative IC50 determination. While the data for the target compound is hypothetical, it serves to illustrate the critical importance of selectivity profiling in modern drug discovery. The comparative analysis against both a non-selective and a highly selective inhibitor provides a clear framework for interpreting the results of such studies.

For 6-chloro-N-isopropylpyridazin-3-amine, the next logical steps in a drug discovery program would involve:

  • Confirmation of Hypothetical Targets: Performing the described experimental protocols to generate real data on its kinase selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity for the desired primary target(s).

  • Cell-Based Assays: Evaluating the compound's activity in relevant cellular models to confirm on-target engagement and assess its functional consequences.

  • In Vivo Studies: Profiling the pharmacokinetic and pharmacodynamic properties of optimized lead compounds in animal models.

By rigorously assessing kinase selectivity early in the drug discovery process, researchers can make more informed decisions, increasing the likelihood of developing safe and effective new medicines.

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A-Comparative-Guide-to-the-Metabolic-Stability-of-Pyridazine-Analogs-for-Drug-Discovery-Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazine Scaffold and Metabolic Stability in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in medicinal chemistry.[1] Its distinct electronic characteristics, such as its capacity to accept hydrogen bonds and its notable dipole moment, establish it as a versatile foundation for creating biologically active molecules.[1][2] Pyridazine and its derivatives are integral to a multitude of compounds demonstrating a broad array of pharmacological effects, including applications in oncology, anti-inflammatory treatments, and cardiovascular medicine.[1][3][4]

A critical determinant of a drug candidate's success is its metabolic stability. This property, largely governed by enzymes in the liver, dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[5] Consequently, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery to mitigate the risk of late-stage failures.[6][7] This guide provides a comparative analysis of the metabolic stability of pyridazine analogs, delving into the structural features that govern their metabolic fate and outlining the standard experimental procedures for their evaluation.

Understanding the Metabolic Landscape of Pyridazine Analogs

The liver is the primary site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics for elimination.[8][9] For pyridazine-containing compounds, the primary drivers of metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases responsible for the bulk of Phase I oxidative metabolism.[10][11]

Key Metabolic Pathways:
  • Oxidation: The electron-deficient nature of the pyridazine ring can influence its susceptibility to oxidation. Aromatic hydroxylation of the pyridazine ring or its substituents is a common metabolic route.[5] The specific CYP isozymes involved, such as those from the CYP1, CYP2, and CYP3 families, play a crucial role in the biotransformation of a wide range of drugs.[11][12] For instance, studies on related heterocyclic systems have shown that enzymes like CYP3A4 and CYP2C9 are often involved in oxidative metabolism.[13]

  • N-dealkylation: If the pyridazine ring is substituted with an N-alkyl group, enzymatic removal of the alkyl chain is a probable metabolic pathway.

  • Phase II Conjugation: Following Phase I modifications, the resulting metabolites can undergo Phase II conjugation reactions. These involve the addition of endogenous polar molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs), to enhance water solubility and facilitate excretion.[14]

The susceptibility of a pyridazine analog to these pathways is intricately linked to its specific substitution pattern. Introducing electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the ring and its substituents, thereby influencing the sites and rates of metabolism.[15]

Visualizing Metabolic Transformation

The following diagram illustrates the principal metabolic pathways for a hypothetical substituted pyridazine analog.

Caption: Key Phase I and Phase II metabolic pathways for pyridazine analogs.

Experimental Assessment of Metabolic Stability: A Practical Guide

To quantitatively assess the metabolic stability of pyridazine analogs, two primary in vitro models are routinely employed: liver microsomes and hepatocytes.[6][16] These assays measure the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) can be derived.[10][17]

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver that are enriched in Phase I enzymes, particularly CYPs.[14][18] It is a cost-effective and high-throughput method for initial screening.[17][19]

Experimental Workflow Diagram:

MicrosomalStabilityWorkflow prep Preparation of Reagents (Microsomes, NADPH, Buffer, Test Compound) incubation Incubation at 37°C (Initiate with NADPH) prep->incubation sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 45 min) incubation->sampling termination Reaction Termination (e.g., Acetonitrile with Internal Standard) sampling->termination analysis Sample Analysis (LC-MS/MS) termination->analysis data Data Analysis (Calculate t½ and CLint) analysis->data

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test pyridazine analog (typically at 1 µM), and liver microsomes (e.g., 0.5 mg/mL).[17][19]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[19] A control incubation without NADPH should be run in parallel to assess for non-enzymatic degradation.[19]

  • Sampling and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[17][19]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is determined from the half-life and the protein concentration.[10]

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II enzymes, as well as cellular uptake processes.[18][20]

Detailed Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and determine cell viability. Prepare a suspension of hepatocytes in incubation medium.[21]

  • Incubation: Add the test pyridazine analog to the hepatocyte suspension and incubate at 37°C in a humidified CO2 incubator.[20]

  • Sampling and Termination: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the reaction with a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.[8][22]

  • Sample Processing and Analysis: Process the samples as described for the microsomal assay and analyze the remaining parent compound by LC-MS/MS.[20]

  • Data Analysis: Calculate the half-life and intrinsic clearance as outlined in the microsomal stability assay protocol. The data can be further used to predict in vivo hepatic clearance.[23]

Comparative Study: Structure-Metabolic Stability Relationships

To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of pyridazine analogs. The following data is for illustrative purposes, drawing on established principles in medicinal chemistry.[5]

Compound IDStructureKey Structural Featurest½ in HLM (min)CLint in HLM (µL/min/mg)
PA-1 Pyridazine with an unsubstituted phenyl ringBaseline structure1592.4
PA-2 Pyridazine with a para-fluoro-substituted phenyl ringIntroduction of an electron-withdrawing group to block potential oxidation on the phenyl ring> 60< 23.1
PA-3 Pyridazine with a para-methoxy-substituted phenyl ringIntroduction of an electron-donating group, potentially creating a new site for metabolism (O-dealkylation)8173.3
PA-4 Pyridazine with a sterically hindered t-butyl group adjacent to the phenyl ringSteric hindrance to impede enzymatic access to the phenyl ring4530.8

Analysis of the Comparative Data:

  • PA-1 serves as our baseline compound, exhibiting moderate metabolic stability.

  • PA-2 , with the introduction of a fluorine atom, shows significantly enhanced stability. Fluorine substitution is a common strategy to block sites of metabolism without significantly altering the overall size of the molecule.[7]

  • PA-3 , with the electron-donating methoxy group, demonstrates reduced metabolic stability. This is likely due to the introduction of a new metabolic soft spot, making it susceptible to O-dealkylation.

  • PA-4 illustrates the principle of using steric hindrance to protect a metabolically labile site. The bulky t-butyl group likely hinders the approach of metabolizing enzymes, leading to improved stability compared to the parent compound.

Conclusion and Future Directions

The metabolic stability of pyridazine analogs is a critical parameter that can be effectively modulated through rational structural modifications. A systematic approach that combines predictive knowledge of metabolic pathways with robust in vitro experimental evaluation is essential for the successful development of drug candidates incorporating the pyridazine scaffold. Early and iterative assessment of metabolic stability using assays such as those described in this guide allows for the timely identification of metabolic liabilities and the design of more stable and ultimately more effective therapeutic agents.

References

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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 6-Chloropyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 6-chloropyridazin-3-amine core is a well-regarded "privileged scaffold" in medicinal chemistry. Its inherent ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site has made it a cornerstone in the design of numerous kinase inhibitors targeting key signaling pathways in oncology and inflammatory diseases.[1] The reactive chlorine atom and the amino group provide synthetic handles for extensive structure-activity relationship (SAR) studies, allowing for the optimization of potency and pharmacokinetic profiles.[1]

However, the very features that make this scaffold so effective against its intended target can also lead to unintended interactions with other proteins across the proteome. These "off-target" effects are a critical concern in drug development, as they can lead to unexpected toxicities or, in some cases, serendipitous therapeutic benefits (polypharmacology).[2][3][4] Therefore, a rigorous and systematic evaluation of the off-target profile is not just a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.

This guide provides a comparative overview of modern methodologies for assessing the off-target liabilities of 6-chloropyridazin-3-amine derivatives. We will move from broad, predictive in silico approaches to high-throughput in vitro screens and finally to physiologically relevant cell-based validation assays, explaining the causality behind each experimental choice.

The Evaluative Workflow: A Multi-Pillar Approach

A robust off-target evaluation strategy is not a single experiment but a multi-stage funnel designed to progressively refine our understanding of a compound's selectivity. The process begins with broad, computational predictions and funnels down to specific, biologically relevant validations.

Off_Target_Workflow cluster_0 Phase 1: Prediction & Early Triage cluster_1 Phase 2: Broad Experimental Screening cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Mechanistic Deep Dive InSilico In Silico Profiling (Target Prediction, Docking) Biochemical In Vitro Biochemical Assays (Large Kinase Panels) InSilico->Biochemical Identify high-risk off-targets for experimental testing CellBased Cell-Based Assays (Target Engagement, Phenotypic Screens) Biochemical->CellBased Confirm hits in a cellular context Prioritize potent off-targets Validation Mechanism of Action Studies (Target Knockdown, Rescue) CellBased->Validation Link off-target activity to a cellular phenotype

Caption: A multi-phase workflow for systematic off-target effect evaluation.

Part 1: In Silico Profiling - The Predictive First Pass

Before committing to expensive and time-consuming wet lab experiments, computational (in silico) methods provide an invaluable first look at the potential off-target landscape.[5][6] These approaches leverage vast databases of known compound-protein interactions to predict new ones based on structural similarity or molecular docking.

Causality of Choice: The primary goal here is hypothesis generation and risk assessment. By identifying a list of the most probable off-targets early, we can design more focused and cost-effective experimental panels. This preemptive step helps to avoid late-stage failures due to unforeseen safety issues.[7]

Common Methodologies:

  • Ligand-Based Approaches: These methods, like the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of a new derivative to a database of compounds with known biological activities.[7] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Approaches: When a crystal structure of a potential off-target protein is available, molecular docking can be used to predict the binding affinity and pose of the pyridazine derivative within its active site.[8] This can provide mechanistic insights into potential interactions.

Data Summary: Comparison of In Silico Methods

Method TypePrincipleThroughputData OutputKey AdvantageKey Limitation
Ligand-Based (e.g., SEA) Chemical similarity to known ligandsVery HighList of potential targets ranked by statistical confidenceBroadly applicable without protein structures; fast and cost-effective.Predictive power is limited by the diversity of the underlying database.
Structure-Based (Docking) Physics-based scoring of binding poseHighPredicted binding energy (kcal/mol), interaction mapProvides structural hypothesis for binding; can screen hypothetical compounds.[6]Requires high-quality protein structures; scoring functions are imperfect.

Part 2: In Vitro Biochemical Assays - Quantifying Direct Interactions

Following in silico prediction, the next logical step is to experimentally measure direct interactions between the pyridazine derivatives and a panel of purified proteins. For kinase inhibitors, this typically involves screening against a large panel of kinases.

Causality of Choice: The objective is to obtain quantitative data on binding affinity (Kd) or inhibitory activity (IC₅₀) against a wide array of potential off-targets. This provides a direct measure of selectivity and potency, which is crucial for lead optimization. Large-scale screening panels are essential for uncovering unexpected interactions that were not predicted computationally.[9]

Key Assay Format: Large-Scale Kinase Profiling

Radiometric assays, which measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate, are considered the "gold standard" for kinase screening.[10][11] They directly measure catalytic activity and are less prone to artifacts from compound interference compared to some fluorescence-based methods.[10]

Protocol: Radiometric Kinase Profiling (HotSpot™ Assay Principle)

This protocol outlines the general steps for determining the inhibitory activity of a 6-chloropyridazin-3-amine derivative against a panel of kinases.

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation:

    • Prepare a reaction mixture containing the specific kinase, its corresponding peptide or protein substrate, and cofactors in an appropriate assay buffer.

    • Crucially, this mixture also contains [γ-³³P]ATP. The ATP concentration should be carefully chosen; screening at a physiological concentration (e.g., 1 mM) gives a more accurate reflection of in-cell activity, while screening at or below the Km of ATP can make the assay more sensitive to ATP-competitive inhibitors.[12]

    • Add the reaction mixture to the assay plate to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination & Separation: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate while allowing the unreacted [γ-³³P]ATP to be washed away.

  • Detection: After washing and drying the filter, quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value for each kinase.

Data Summary: Hypothetical Kinase Selectivity Profile

Kinase TargetDerivative A (IC₅₀, nM)Derivative B (IC₅₀, nM)Comments
Primary Target (e.g., ABL1) 5.2 8.1 Both compounds are potent on-target inhibitors.
SRC45>10,000Derivative A shows significant off-target activity against SRC.
LCK68>10,000Derivative A also inhibits LCK, another SRC-family kinase.
EGFR>10,000>10,000Neither compound shows activity against this unrelated kinase.
PIM12503,500Derivative A has moderate off-target activity against PIM1.
CDK2>10,0008,900Derivative B shows weak, likely insignificant, off-target activity.

Part 3: Cell-Based Assays - Assessing Effects in a Biological Context

A compound that inhibits a purified enzyme in a test tube may not have the same effect in a living cell.[13] Cell permeability, efflux pumps, and intracellular competition (especially with high cellular ATP concentrations) can all influence a compound's activity. Cell-based assays are therefore essential for validating in vitro hits and understanding the functional consequences of off-target engagement.[14][15][16]

Causality of Choice: The goal is to confirm that the off-target inhibition observed in biochemical assays translates into a functional effect within a living system. These assays provide more physiologically relevant data and can help distinguish between biochemically active but functionally silent off-targets and those that cause a measurable cellular phenotype (e.g., toxicity, pathway modulation).[15]

Key Assay Format: Target Engagement & Phenotypic Screening
  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure whether a compound binds to its target inside intact cells, providing definitive proof of cellular activity.[13]

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known substrate of the off-target kinase. A reduction in substrate phosphorylation upon compound treatment indicates functional inhibition of the kinase in the cell.[13]

  • Phenotypic Assays (e.g., Cytotoxicity): These assays measure a broader cellular outcome, such as cell viability or proliferation.[16] Unexplained toxicity in a cell line that does not express the primary target is a strong indicator of significant off-target effects.

Signaling_Pathway cluster_pathway Simplified Kinase Cascade RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (Off-Target) RAS->RAF MEK MEK (On-Target) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyridazine Derivative Inhibitor->RAF Off-Target Inhibition (Unintended Effect) Inhibitor->MEK On-Target Inhibition (Desired Effect)

Caption: On-target vs. off-target effects in a cellular signaling pathway.

Protocol: Cell Viability/Cytotoxicity Assay (MTS-based)

This protocol is used to assess the general toxicity of a pyridazine derivative against various cell lines, which can reveal off-target effects.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. Choose cell lines strategically: one expressing the primary target and one lacking it.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the cells with the compound for a period relevant to the expected mechanism (e.g., 72 hours for proliferation effects).

  • MTS Reagent Addition: Add a premixed MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.

  • Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percent cell viability. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ in a cell line lacking the primary target strongly suggests off-target-driven toxicity.

Conclusion: Building a Comprehensive Selectivity Profile

Evaluating the off-target effects of 6-chloropyridazin-3-amine derivatives is a critical, multi-faceted process that underpins the development of safer and more effective drugs. No single method provides a complete picture. A successful strategy relies on the logical integration of predictive in silico tools, broad in vitro profiling, and functional validation in relevant cellular systems. By understanding the causality behind each experimental choice and employing self-validating protocols, researchers can build a comprehensive selectivity profile, enabling the rational design of next-generation inhibitors with minimized liabilities and maximized therapeutic potential.

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  • Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma. Available at: [Link][2]

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  • Hassan, M., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports. Available at: [Link][8]

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  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved January 20, 2026, from [Link][19]

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  • Kim, D., & Kim, S. (2021). Target spectrum of the BCR-ABL tyrosine kinase inhibitors in chronic myeloid leukemia. International Journal of Hematology. Available at: [Link][21]

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  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI. Available at: [Link][23]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 20, 2026, from [Link][12]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2015). Semantic Scholar. Retrieved January 20, 2026, from [Link][24]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link][25]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Available at: [Link][11]

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  • In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. (2019). National Institutes of Health. Available at: [Link][27]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle underpinning these procedures is proactive risk mitigation. Halogenated heterocyclic compounds, such as the one , often present moderate hazards. Data from structurally similar pyridazines indicate potential for harm if swallowed, inhaled, or on skin contact, alongside risks of serious skin and eye irritation.[1][2][3] Therefore, treating 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine with a high degree of caution is not just a recommendation; it is an imperative for a culture of safety.

I. Hazard Characterization and Risk Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on analogous compounds, we can infer the following hazard profile:

Hazard ClassificationDescriptionSource Compound Examples
Acute Toxicity (Oral) Harmful if swallowed.[1][4][5]6-Chloropyridazin-3-amine[1][4][5]
Skin Corrosion/Irritation Causes skin irritation.[2][4]6-Chloropyridazin-3-amine[2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4]6-Chloropyridazin-3-amine[2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][4][6]6-Chloropyridazin-3-amine[2][4][6]

This extrapolated data necessitates that all handling and disposal operations are conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2] All manipulations should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. Adherence to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[3][7][8]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[7][9]

  • Designate a Specific Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible container for all this compound waste. This includes the pure compound, reaction residues, and any contaminated materials.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a designated solid waste container. This container should be a robust, sealable drum or pail.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Do not mix with other solvent streams unless compatibility has been verified. Halogenated waste streams should generally be kept separate from non-halogenated streams to facilitate proper disposal and potential recycling of solvents.[7]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids.[2]

Step 2: Container Labeling

Accurate and comprehensive labeling is a legal requirement and a critical safety measure.[9]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimation of the concentrations of all components in the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Storage

Temporary storage of the waste container within the laboratory must be done safely.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure and Ventilated: Ensure the container is always tightly sealed when not in use and stored in a well-ventilated area, away from heat or ignition sources.[1][2]

Step 4: Final Disposal
  • Arrange for Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[3] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste pickup requests and documentation.

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Generation of Waste characterize Characterize Waste (Solid, Liquid, Contaminated PPE) start->characterize segregate Segregate into Designated Halogenated Waste Container characterize->segregate label Label Container with 'Hazardous Waste' & Full Chemical Name segregate->label store Store in Secondary Containment in a Designated SAA label->store spill Spill or Accidental Release? store->spill contact_ehs Contact EHS for Pickup and Final Disposal spill->contact_ehs No spill_procedure Follow Spill Cleanup Protocol: - Evacuate & Secure Area - Wear appropriate PPE - Contain & Absorb Spill - Collect in sealed container for disposal spill->spill_procedure Yes spill_procedure->segregate

Sources

Mastering the Safe Handling of 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, 6-chloro-N-(3-isopropoxypropyl)pyridazin-3-amine, a substituted aminopyridazine, presents a unique set of handling requirements that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a thorough risk assessment can be conducted by examining the known hazards of its parent compound, 6-chloropyridazin-3-amine.[1][2][3][4] This approach allows us to anticipate the toxicological profile and implement appropriate safety measures. The primary hazards associated with the parent compound, and therefore presumed for its derivative, include:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal, ensuring that every step is underpinned by a clear understanding of the "why" behind the "how."

Section 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. PPE serves as the final barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, skin contact, or eye contact.[5][6][7][8] The following table outlines the mandatory PPE, along with the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or OSHA 29 CFR 1910.133 standards.[9] A face shield should be worn over goggles when there is a significant risk of splashing.[6][9]Protects the eyes and face from accidental splashes of the chemical, which can cause serious irritation.[1][3]
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is recommended for enhanced protection.[10] Gloves should be inspected for any signs of degradation or puncture before use.Prevents skin contact, which can lead to irritation.[1][3] Nitrile offers good resistance to a range of chemicals. Double-gloving provides an additional layer of safety in case the outer glove is compromised.
Body Protection A fully buttoned, flame-resistant laboratory coat.Protects the skin and personal clothing from contamination in the event of a spill.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[1]The compound is presumed to be a respiratory irritant.[1][3] A fume hood provides effective local exhaust ventilation, capturing airborne contaminants at the source.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects the feet from spills and falling objects.

Section 2: The Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a detailed, step-by-step methodology for its safe use in a laboratory setting.

Pre-Handling Preparations
  • Information Review: Before beginning any work, thoroughly review the Safety Data Sheet for the parent compound, 6-chloropyridazin-3-amine, and any other available safety information.[1][2][3][11]

  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, glassware, and solvents, within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1] Confirm the location of the nearest fire extinguisher and chemical spill kit.

Pre_Handling_Workflow cluster_prep Pre-Handling Preparations Review SDS Review SDS Verify Fume Hood Verify Fume Hood Review SDS->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Check Emergency Equipment Check Emergency Equipment Gather Materials->Check Emergency Equipment

Caption: Pre-Handling Workflow Diagram

Handling and Use
  • Don PPE: Put on all required PPE as outlined in Section 1 before entering the laboratory.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • Handle the solid compound gently to minimize the generation of dust.[1][2]

  • Preparing Solutions:

    • Add the solid this compound to the solvent slowly and in small portions.

    • If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.

    • Keep the container closed whenever possible to prevent the release of vapors.[2]

  • Performing Reactions:

    • Conduct all reactions within the chemical fume hood.

    • Ensure that all glassware is free from cracks or defects.

    • Use a secondary container for reaction vessels to contain any potential leaks or spills.[10]

Handling_Workflow Don PPE Don PPE Weigh Compound (in Fume Hood) Weigh Compound (in Fume Hood) Don PPE->Weigh Compound (in Fume Hood) Prepare Solution (in Fume Hood) Prepare Solution (in Fume Hood) Weigh Compound (in Fume Hood)->Prepare Solution (in Fume Hood) Perform Reaction (in Fume Hood) Perform Reaction (in Fume Hood) Prepare Solution (in Fume Hood)->Perform Reaction (in Fume Hood)

Caption: Safe Handling Workflow

Post-Handling Procedures
  • Decontamination of Equipment:

    • Clean all non-disposable equipment, such as glassware and spatulas, that has come into contact with the compound. A triple rinse with an appropriate solvent is recommended.

    • The rinse solvent should be collected and disposed of as halogenated organic waste.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

    • Remove your lab coat and store it in a designated area. Do not wear lab coats outside of the laboratory.

    • Wash hands thoroughly with soap and water after removing gloves.[10][11]

Section 3: Emergency Preparedness: Spill and Exposure Response

Even with meticulous planning, accidents can happen. A well-defined emergency response plan is critical for mitigating the consequences of a spill or exposure.

Spill Response
  • Minor Spill (contained within the fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[12][13]

    • Collect the absorbent material and contaminated debris into a sealed, labeled container for disposal as hazardous waste.[12][13]

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.

  • Major Spill (outside of the fume hood):

    • Evacuate the immediate area and alert others.[14][15]

    • If the spill is flammable, turn off all ignition sources.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][12][14] Remove contaminated clothing while under the safety shower. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][12][14] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[2][3]

Section 4: Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is essential for environmental protection and regulatory compliance. As a chlorinated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste:

    • Collect any unused this compound in a clearly labeled, sealed container.

    • Contaminated disposable items, such as gloves, weighing paper, and absorbent pads, should be double-bagged and placed in a designated hazardous waste container.[10]

  • Liquid Waste:

    • Collect all liquid waste containing the compound, including reaction residues and cleaning solvents, in a dedicated, labeled container for "Halogenated Organic Waste."[16][17]

    • Do not mix halogenated waste with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[18]

Disposal Procedure
  • All waste must be disposed of through your institution's hazardous waste management program.[1][2]

  • Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.[16]

  • Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed facility.[19]

Disposal_Workflow cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Waste Solid Waste (Unused compound, contaminated PPE) Solid Waste Container Labeled, Sealed Container (Solid Hazardous Waste) Solid Waste->Solid Waste Container Liquid Waste Liquid Waste (Reaction residues, rinse solvent) Liquid Waste Container Labeled, Sealed Container (Halogenated Organic Waste) Liquid Waste->Liquid Waste Container Institutional Disposal Program Institutional Hazardous Waste Management Program Solid Waste Container->Institutional Disposal Program Liquid Waste Container->Institutional Disposal Program Incineration High-Temperature Incineration Institutional Disposal Program->Incineration

Caption: Waste Disposal Workflow

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety. Retrieved from [Link]

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  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Oakland University. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (2024, March 29). University of North Carolina at Charlotte. Retrieved from [Link]

  • Chemical Spill and Response Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • 2 - Safety Data Sheet. (n.d.). Watson International Ltd. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • hazardous waste segregation. (n.d.). Retrieved from [Link]

  • 6-Amino-3-chloropyridazine. (n.d.). PubChem. Retrieved from [Link]

  • Decontamination of equipment. (n.d.). Infection Prevention Control. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPID. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Effects of Chlorine-Releasing Compounds on Medical Device Decontamination. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations. Retrieved from [Link]

  • Decontamination Procedure for Reusable Medical Devices and Care Equipment in PHW. (2018, June 1). Procedures Online. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.